5-Hydroxydecanoate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-hydroxydecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-6-9(11)7-5-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHJFKYQYDSOQO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCC(=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19O3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 5-Hydroxydecanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxydecanoate (5-HD) is a widely utilized pharmacological tool, primarily known for its role as an antagonist of ATP-sensitive potassium (KATP) channels, particularly the mitochondrial isoform (mitoKATP). Its ability to block the protective effects of ischemic and pharmacological preconditioning has made it a cornerstone in cardiovascular research. However, emerging evidence reveals a more complex mechanism of action extending beyond simple channel blockade. 5-HD undergoes metabolic activation within the cell, converting to 5-hydroxydecanoyl-CoA, which subsequently enters and interacts with the mitochondrial fatty acid β-oxidation pathway. This interaction not only influences cellular energy metabolism but also presents a secondary mechanism for its observed physiological effects. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of 5-HD, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to facilitate a deeper understanding for researchers in the field.
Core Mechanisms of Action
The biological effects of this compound are primarily attributed to two interconnected mechanisms: direct inhibition of ATP-sensitive potassium channels and modulation of mitochondrial fatty acid metabolism.
Inhibition of ATP-Sensitive Potassium (KATP) Channels
5-HD is widely cited as a selective inhibitor of the mitochondrial ATP-sensitive potassium (mitoKATP) channel, although it also exhibits effects on the sarcolemmal KATP (sarcoKATP) channel.
-
Mitochondrial KATP (mitoKATP) Channels: The blockade of mitoKATP channels by 5-HD is a key component of its mechanism, particularly in the context of cardioprotection. The opening of these channels is considered a crucial step in ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from a subsequent, more prolonged ischemic event. By inhibiting mitoKATP, 5-HD abrogates this protective effect.[1] The inhibition of K+ flux through mitoKATP by 5-HD has been demonstrated in isolated mitochondria.
-
Sarcolemmal KATP (sarcoKATP) Channels: While often considered selective for the mitochondrial channel, 5-HD has been shown to inhibit sarcoKATP channels as well. However, the conditions under which this inhibition occurs are critical. Studies using inside-out patches from rat ventricular myocytes have shown that 5-HD inhibits sarcoKATP channel activity, but only in the presence of non-inhibitory concentrations of ATP.[2] In intact myocytes, however, 5-HD fails to reverse the activation of sarcoKATP channels, suggesting that in a cellular context, its primary target may indeed be mitochondrial.[2] There is some discrepancy in the literature regarding the potency of 5-HD on sarcolemmal channels, with one study reporting insensitivity to concentrations as high as 500 µM.[3]
Metabolic Activation and Interference with β-Oxidation
A significant aspect of 5-HD's mechanism of action is its intracellular metabolism. 5-HD serves as a substrate for acyl-CoA synthetase, an enzyme located on the outer mitochondrial membrane and in the matrix, which converts it to 5-hydroxydecanoyl-CoA (5-HD-CoA).[4] This metabolic activation is a critical step, as 5-HD-CoA is the active form that interacts with downstream metabolic pathways.
The primary metabolic pathway affected is mitochondrial fatty acid β-oxidation. 5-HD-CoA is a substrate for the enzymes of this pathway, but its metabolism is inefficient, creating a bottleneck.[5][6] Specifically, the penultimate step of β-oxidation of 5-HD-CoA is significantly slower than that of its physiological counterpart, decanoyl-CoA.[5] This leads to two key consequences:
-
Reduced energy production from 5-HD itself: The slow metabolism of 5-HD-CoA means it is a poor substrate for ATP production.
-
Inhibition of the metabolism of other fatty acids: The accumulation of 5-HD-CoA and its metabolites can competitively inhibit the oxidation of other, more efficient fatty acid substrates.[5]
This interference with fatty acid metabolism has significant implications for cellular energetics, particularly in tissues with high energy demands like the heart.
Quantitative Data
The following tables summarize the key quantitative data related to the mechanism of action of this compound.
| Target | Parameter | Value | Species/System | Reference(s) |
| Sarcolemmal KATP (sarcKATP) Channel | IC50 | ~30 µM | Rat ventricular myocytes (inside-out patch) | [2][7] |
| Mitochondrial KATP (mitoKATP) Channel | K1/2 | 45-75 µM | Rat heart and liver mitochondria | [8] |
| Sarcolemmal KATP (Kir6.2/SUR2A) | Inhibition | Insensitive | HEK293 cells expressing Kir6.2/SUR2A | [3] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Km for 5-HD-CoA | 12.8 ± 0.6 µM | Purified human liver MCAD | [3] |
| Enoyl-CoA Hydratase | Km for 5-HD-enoyl-CoA | 12.7 ± 0.6 µM | Purified enzyme | [9] |
| Enoyl-CoA Hydratase | Vmax for 5-HD-enoyl-CoA | 25.7 ± 0.5 µM min⁻¹ | Purified enzyme | [9] |
Signaling Pathways and Logical Relationships
The actions of 5-HD intersect with critical cellular signaling pathways, most notably those involved in cardioprotection.
Blockade of Cardioprotective Signaling
Ischemic preconditioning (IPC) activates a cascade of pro-survival signaling pathways, including the Reperfusion Injury Salvage Kinase (RISK) pathway, which involves kinases such as PI3K and Akt. The activation of these pathways is thought to converge on mitochondria to exert a protective effect, partly through the opening of mitoKATP channels and the inhibition of the mitochondrial permeability transition pore (mPTP). 5-HD, by inhibiting mitoKATP, is positioned to block these downstream protective effects. Furthermore, the metabolic consequences of 5-HD, such as altered redox state and substrate availability, can also influence these signaling cascades.
Metabolic Fate and Consequences of this compound
The metabolic pathway of 5-HD is a critical component of its mechanism of action. The following diagram illustrates the conversion of 5-HD to its active form and its subsequent interaction with and inhibition of fatty acid β-oxidation.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Patch-Clamp Electrophysiology for KATP Channel Activity
This protocol is adapted for recording single-channel currents from inside-out patches of ventricular myocytes to assess the direct effects of 5-HD on sarcoKATP channels.
1. Cell Preparation:
- Isolate ventricular myocytes from adult rat hearts by enzymatic digestion.
- Plate the isolated myocytes on laminin-coated glass coverslips and allow them to adhere.
2. Pipette and Solutions:
- Pipette Solution (in mM): 140 KCl, 1.2 MgCl₂, 10 HEPES, adjusted to pH 7.4 with KOH.
- Bath Solution (in mM): 140 KCl, 1.2 MgCl₂, 1 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.
- Pull borosilicate glass pipettes to a resistance of 5-10 MΩ when filled with the pipette solution.
3. Recording Procedure:
- Establish a gigaohm seal (>1 GΩ) between the patch pipette and the myocyte membrane.
- Excise the patch to achieve the inside-out configuration.
- Hold the membrane potential at -60 mV.
- Record baseline KATP channel activity in the bath solution.
- To study the ATP-dependent inhibition by 5-HD, perfuse the patch with the bath solution containing a non-inhibitory concentration of ATP (e.g., 10-100 µM).
- After establishing a stable baseline in the presence of ATP, perfuse with the same ATP-containing solution supplemented with varying concentrations of 5-HD (e.g., 1-100 µM).
- Record channel activity at each concentration to determine the dose-dependent inhibition.
4. Data Analysis:
- Analyze the single-channel recordings to determine the open probability (NPo) of the KATP channels.
- Plot the percentage of inhibition of NPo as a function of 5-HD concentration to calculate the IC50 value.
start [label="Start: Isolated Myocyte"];
giga_seal [label="Form Gigaohm Seal"];
excise [label="Excise to Inside-Out Patch"];
baseline [label="Record Baseline Activity\n(0 ATP)"];
add_atp [label="Perfuse with Low ATP"];
add_5hd [label="Perfuse with Low ATP + 5-HD"];
washout [label="Washout"];
analyze [label="Analyze Channel Open Probability"];
end [label="End"];
start -> giga_seal;
giga_seal -> excise;
excise -> baseline;
baseline -> add_atp;
add_atp -> add_5hd;
add_5hd -> washout;
washout -> add_atp [style=dashed];
add_5hd -> analyze;
analyze -> end;
}
Caption: Experimental workflow for inside-out patch-clamp analysis of 5-HD.
Mitochondrial Respiration Assay
This protocol describes the measurement of oxygen consumption in isolated heart mitochondria to assess the effects of 5-HD and its metabolites on respiration.
1. Mitochondrial Isolation:
* Isolate mitochondria from fresh rat hearts by differential centrifugation.
* Determine the protein concentration of the mitochondrial suspension using a standard assay (e.g., Bradford).
2. Respiration Medium and Substrates:
* Respiration Medium (in mM): 125 KCl, 20 MOPS, 10 Tris-HCl, 2 K₂HPO₄, 0.5 EGTA, pH 7.2.
* Substrates: Prepare stock solutions of substrates for different respiratory complexes (e.g., 1 M pyruvate/0.5 M malate for Complex I; 1 M succinate for Complex II).
3. Oxygen Consumption Measurement:
* Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
* Add the respiration medium to the chambers and allow it to equilibrate to 37°C.
* Add isolated mitochondria (final concentration ~0.25 mg/mL) to the chambers.
* Record the baseline respiration (State 2).
* Add the desired respiratory substrate (e.g., pyruvate/malate).
* Initiate State 3 respiration by adding a defined amount of ADP (e.g., 1 mM).
* Once a stable State 3 respiration rate is established, add 5-HD or 5-HD-CoA at various concentrations to assess their inhibitory effects.
* As a control, measure the effect of decanoate or decanoyl-CoA.
* At the end of the experiment, add an inhibitor of the respiratory chain (e.g., rotenone for Complex I, antimycin A for Complex III) to measure non-mitochondrial oxygen consumption.
4. Data Analysis:
* Calculate the rates of oxygen consumption in different respiratory states.
* Determine the respiratory control ratio (RCR = State 3 / State 4) as an indicator of mitochondrial coupling.
* Quantify the inhibitory effect of 5-HD and its metabolites on State 3 respiration.
Fatty Acid β-Oxidation Enzyme Assay
This protocol outlines a method to measure the activity of medium-chain acyl-CoA dehydrogenase (MCAD) using 5-HD-CoA as a substrate.
1. Enzyme and Substrates:
* Use purified MCAD enzyme.
* Synthesize and purify 5-hydroxydecanoyl-CoA (5-HD-CoA).
* Use decanoyl-CoA as a control substrate.
2. Assay Principle:
* The activity of MCAD is measured spectrophotometrically by following the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate, which is reduced by electrons transferred from the FADH₂ cofactor of the enzyme.
3. Assay Procedure:
* Prepare an assay buffer (e.g., 100 mM HEPES, pH 7.6, containing 0.5 mM EDTA).
* In a cuvette, add the assay buffer, the electron acceptor, and the purified MCAD enzyme.
* Initiate the reaction by adding the substrate (5-HD-CoA or decanoyl-CoA) at varying concentrations.
* Monitor the change in absorbance at the appropriate wavelength for the chosen electron acceptor over time.
4. Data Analysis:
* Calculate the initial reaction velocities from the linear portion of the absorbance curves.
* Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.
Conclusion
The mechanism of action of this compound is more intricate than its common designation as a selective mitoKATP channel blocker would suggest. While its inhibitory effect on these channels is a key aspect of its function, particularly in the context of abrogating cardioprotection, its metabolic fate is equally important. The conversion of 5-HD to 5-HD-CoA and the subsequent interference with mitochondrial β-oxidation represent a significant, parallel mechanism that contributes to its overall cellular effects. For researchers, scientists, and drug development professionals, a thorough understanding of this dual mechanism is crucial for the accurate interpretation of experimental results and for the design of future studies utilizing this important pharmacological agent. The data and protocols provided inthis guide aim to facilitate a more nuanced and comprehensive approach to investigating the biological roles of this compound.
References
- 1. Mitochondrial Reactive Oxygen Species at the Heart of the Matter: New Therapeutic Approaches for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive Oxygen Species Originating from Mitochondria Regulate the Cardiac Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Kir6.2 activation by sulfonylurea receptors: a different mechanism of action for SUR1 and SUR2A subunits via the same residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Blockade of ATP-sensitive potassium channels by this compound suppresses monophasic action potential shortening during regional myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Dual Role of 5-Hydroxydecanoate in Cardioprotection: A Technical Guide for Researchers
For Immediate Distribution
This technical guide provides an in-depth analysis of the biological role of 5-Hydroxydecanoate (5-HD) in the context of cardioprotection. It is intended for researchers, scientists, and drug development professionals actively engaged in cardiovascular research. This document synthesizes current understanding of 5-HD's mechanisms of action, delves into the controversies surrounding its specificity, and provides detailed experimental protocols and quantitative data to aid in the design and interpretation of future studies.
Executive Summary
This compound (5-HD) has been a pivotal pharmacological tool in the study of cardioprotective mechanisms, particularly ischemic preconditioning (IPC). It is widely recognized as a selective inhibitor of the mitochondrial ATP-sensitive potassium (mitoKATP) channel, a key component in cellular signaling pathways that converge to protect the heart from ischemia-reperfusion (I/R) injury. However, emerging evidence reveals a more complex biological profile for 5-HD, including its metabolism within mitochondria and subsequent effects on fatty acid β-oxidation. This guide will explore both the canonical and non-canonical roles of 5-HD, offering a comprehensive perspective on its utility and limitations in cardiovascular research.
The Canonical Role of 5-HD: MitoKATP Channel Inhibition
The primary and most-cited mechanism of action for 5-HD is the blockade of mitoKATP channels. These channels are crucial end-effectors in cardioprotective signaling cascades. The opening of mitoKATP channels is believed to confer protection by modulating mitochondrial function, including the preservation of ATP synthesis, regulation of mitochondrial matrix volume, and attenuation of deleterious calcium overload during reperfusion.
5-HD has been instrumental in elucidating the role of mitoKATP channels in cardioprotection. By abolishing the protective effects of IPC and various pharmacological preconditioning agents, 5-HD has provided strong evidence for the central role of these channels.[1][2][3] The inhibitory effect of 5-HD on mitoKATP channels has been demonstrated to be state-dependent, with higher efficacy when the channel is in the open state.[4]
Signaling Pathways Involving MitoKATP and 5-HD
5-HD has been used to dissect signaling pathways upstream of mitoKATP channels. Cardioprotective signals initiated by factors such as ischemic preconditioning, G-protein coupled receptor agonists, and nitric oxide (NO) converge on the mitochondria. Key signaling molecules implicated include protein kinase C (PKC), particularly the ε isoform, and reactive oxygen species (ROS) acting as signaling molecules.[5][6][7] 5-HD's ability to block the protective effects of these stimuli suggests that mitoKATP channel opening is a critical downstream event.
Signaling Pathway of Ischemic Preconditioning and 5-HD Intervention
Caption: Signaling cascade of ischemic preconditioning leading to cardioprotection and the inhibitory point of 5-HD.
The Non-Canonical Role of 5-HD: Mitochondrial Metabolism
Despite its widespread use as a specific mitoKATP channel blocker, a growing body of evidence challenges this narrow definition. 5-HD is a fatty acid that can be transported into the mitochondrial matrix and activated to its coenzyme A (CoA) derivative, 5-hydroxydecanoyl-CoA (5-HD-CoA).[8][9][10][11][12][13][14][15] This metabolic transformation is crucial as 5-HD-CoA can then enter the β-oxidation pathway.
Inhibition of Fatty Acid β-Oxidation
Studies have shown that 5-HD-CoA acts as both a substrate and an inhibitor of fatty acid β-oxidation.[8][16] The metabolism of 5-HD-CoA is significantly slower than that of its straight-chain counterpart, decanoyl-CoA. This sluggish metabolism can create a bottleneck in the β-oxidation spiral, leading to the inhibition of this critical energy-producing pathway.[13][14][16] This inhibition of fatty acid metabolism may, in itself, contribute to the observed effects of 5-HD on cardiac function, independent of its action on mitoKATP channels. For instance, a switch in substrate utilization from fatty acids to glucose during ischemia can be cardioprotective.
Metabolic Fate and Action of this compound
Caption: Mitochondrial metabolism of 5-HD and its inhibitory effect on fatty acid β-oxidation.
5-HD and the Mitochondrial Permeability Transition Pore (mPTP)
The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane. Its prolonged opening is a key event in cell death during ischemia-reperfusion injury. There is evidence suggesting a link between the inhibition of mitoKATP channels by 5-HD and the facilitation of mPTP opening.[17][18] This action would be pro-death and contrasts with the pore's inhibition which is a target for cardioprotection. Therefore, the effect of 5-HD on mPTP may contribute to its ability to abolish cardioprotection.
Quantitative Data on 5-HD's Biological Effects
A clear understanding of the quantitative aspects of 5-HD's actions is essential for its appropriate use in research. The following tables summarize key quantitative data from various studies.
| Parameter | Value | Experimental System | Reference |
| IC50 for sarcKATP channel inhibition | ~30 µM | Rat ventricular myocytes (in the presence of ATP) | [7][19] |
| K1/2 for mitoKATP channel inhibition | 45-75 µM | Isolated rat heart and liver mitochondria (in the presence of ATP and an opener) | [4] |
| Infarct Size Reduction by IPC | Abolished by 5-HD | Rabbit model of myocardial infarction | [20] |
| Infarct Size Reduction by Chronic Hypoxia | Abolished by 5-HD (5 mg/kg) | Open-chest rat model | [21] |
| Infarct Size Reduction by EGCG | Abolished by 100 µM 5-HD | Isolated rat hearts | [22] |
| Infarct Size Reduction by Ischemic Postconditioning | Attenuated by 5-HD | In vivo rat model | [11] |
| Inhibition of Decanoyl-CoA supported respiration | ~40% reduction by 100 µM 5-HD-CoA | Isolated rat heart mitochondria | [16] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments frequently employed in the study of 5-HD and cardioprotection.
Langendorff Perfusion of Isolated Rodent Heart
This ex vivo model allows for the study of cardiac function in a controlled environment, free from systemic neurohormonal influences.
Procedure:
-
Animal Preparation: Anesthetize the rodent (e.g., rat, mouse) and administer heparin to prevent coagulation.[13]
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit solution.
-
Cannulation: Identify the aorta and cannulate it with a Langendorff apparatus cannula. Secure the aorta to the cannula.[6]
-
Retrograde Perfusion: Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at a constant pressure or flow.[1]
-
Functional Measurements: Insert a balloon into the left ventricle to measure isovolumetric contractile function (e.g., left ventricular developed pressure, dP/dt).
-
Experimental Protocol: After a stabilization period, subject the heart to an ischemia-reperfusion protocol. 5-HD or other pharmacological agents can be added to the perfusate at desired concentrations and time points.[5][2]
Experimental Workflow for Langendorff Perfusion
Caption: A typical workflow for studying cardioprotection using the Langendorff isolated heart preparation.
Isolation of Mitochondria from Cardiac Tissue
High-quality mitochondrial isolates are essential for studying the direct effects of 5-HD on mitochondrial function.
Procedure:
-
Tissue Homogenization: Mince fresh cardiac tissue in ice-cold isolation buffer and homogenize using a Potter-Elvehjem homogenizer.[13][23]
-
Differential Centrifugation:
-
Washing: Resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.
-
Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for subsequent assays.
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., BCA assay).[23]
Patch-Clamp of Inner Mitochondrial Membrane
This technique allows for the direct measurement of mitoKATP channel activity.
Procedure:
-
Mitoplast Preparation: Treat isolated mitochondria with a hypotonic solution to rupture the outer mitochondrial membrane, forming mitoplasts.[9][25]
-
Patch-Clamp Recording:
-
Solution Exchange: The solution bathing the matrix side of the membrane can be changed to study the effects of ATP, 5-HD, and other modulators on channel activity.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
The Amplex Red assay is a sensitive method for detecting hydrogen peroxide release from isolated mitochondria.
Procedure:
-
Reaction Mixture: Prepare a reaction buffer containing Amplex Red, horseradish peroxidase, and respiratory substrates (e.g., pyruvate, malate).[8][17]
-
Mitochondrial Addition: Add a known amount of isolated mitochondria to the reaction mixture.
-
Fluorescence Measurement: Monitor the increase in fluorescence (excitation ~560 nm, emission ~590 nm) over time using a fluorescence plate reader or spectrophotometer.[8] The rate of fluorescence increase is proportional to the rate of hydrogen peroxide production.
Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening
The calcium retention capacity (CRC) assay is a common method to assess the susceptibility of mitochondria to mPTP opening.
Procedure:
-
Mitochondrial Suspension: Suspend isolated mitochondria in a buffer containing a calcium-sensitive fluorescent dye (e.g., Calcium Green 5N).
-
Calcium Pulses: Add sequential pulses of a known concentration of calcium to the mitochondrial suspension.
-
Fluorescence Monitoring: Monitor the extra-mitochondrial calcium concentration via the fluorescent dye. Mitochondria will take up calcium until the mPTP opens.
-
CRC Determination: The point at which the mitochondria release the accumulated calcium, indicated by a sharp and sustained increase in fluorescence, determines the calcium retention capacity. A lower CRC indicates a higher propensity for mPTP opening.[18][27]
Conclusion and Future Directions
This compound remains a valuable tool in cardiovascular research, but its use requires a nuanced understanding of its dual mechanisms of action. While its role as a mitoKATP channel inhibitor is well-established, its effects on mitochondrial metabolism cannot be ignored and may contribute significantly to its biological activity. Future research should aim to:
-
Develop more specific pharmacological probes for the mitoKATP channel to dissect its role with greater precision.
-
Quantify the relative contributions of mitoKATP channel inhibition and metabolic effects of 5-HD to its overall impact on cardioprotection.
-
Investigate the downstream consequences of 5-HD-induced metabolic shifts in the context of ischemia-reperfusion injury.
By acknowledging the multifaceted nature of 5-HD, researchers can more accurately interpret experimental findings and advance the development of novel therapeutic strategies for ischemic heart disease.
References
- 1. transonic.com [transonic.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 7. This compound and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Methods of Measuring Mitochondrial Potassium Channels: A Critical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Robust Mitochondrial Isolation from Rodent Cardiac Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ischemic postconditioning improves the expression of cellular membrane connexin 43 and attenuates the reperfusion injury in rat acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Robust Mitochondrial Isolation from Rodent Cardiac Tissue [jove.com]
- 14. This compound is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 16. This compound is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitochondrial ROS Analysis [protocols.io]
- 18. The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Limitation of myocardial infarct size in the rabbit by ischaemic preconditioning is abolished by sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Polyphenol (-)-Epigallocatechin Gallate during Ischemia Limits Infarct Size Via Mitochondrial KATP Channel Activation in Isolated Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measurement of respiratory function in isolated cardiac mitochondria using Seahorse XFe24 Analyzer: applications for aging research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Methods of Measuring Mitochondrial Potassium Channels: A Critical Assessment [mdpi.com]
- 26. ahajournals.org [ahajournals.org]
- 27. mdpi.com [mdpi.com]
5-Hydroxydecanoate and Ischemic Preconditioning Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic preconditioning (IPC) is a powerful endogenous cardioprotective phenomenon where brief, non-lethal episodes of ischemia and reperfusion protect the myocardium from a subsequent, more prolonged ischemic insult, significantly reducing infarct size and apoptosis.[1] The signaling pathways underlying IPC are complex and have been a major focus of cardiovascular research, with the goal of developing therapeutic strategies that mimic this natural protection. A key player in this intricate signaling network is the mitochondrial ATP-sensitive potassium (mitoKATP) channel.[1] 5-Hydroxydecanoate (5-HD), a selective inhibitor of the mitoKATP channel, has been instrumental in elucidating the critical role of this channel in mediating the protective effects of IPC.[2][3] This technical guide provides an in-depth overview of the role of 5-HD in IPC signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Quantitative Data on the Effect of this compound on Ischemic Preconditioning
The inhibitory effect of 5-HD on the cardioprotective effects of IPC has been quantified in numerous studies. The following tables summarize key findings on infarct size and apoptosis.
Table 1: Effect of this compound on Myocardial Infarct Size in Animal Models of Ischemia-Reperfusion Injury
| Animal Model | Experimental Groups | Infarct Size (% of Area at Risk) | Reference |
| Anesthetized, open-chested Sprague-Dawley rats | Control | 47.5 ± 3.8 | [2] |
| Ischemic Preconditioning (IPC) | 7.9 ± 1.9 | [2] | |
| 5-HD (5 mg/kg, i.v.) + IPC | 50.5 ± 2.6 | [2] | |
| Pentobarbitone anesthetized New Zealand white rabbits | Control | 55 ± 3 | [3] |
| Ischemic Preconditioning (IPC) | 27 ± 8 | [3] | |
| 5-HD (5 mg/kg, i.v.) + IPC | 50 ± 6 | [3] | |
| In situ mouse hearts (FVB mice) | Control | 36.7 ± 4.5 | [4] |
| Ischemic Preconditioning (IPC) | 18.9 ± 2.8 | [4] | |
| In situ mouse hearts (C57BL/6J mice) | Control | 56.4 ± 8.3 | [4] |
| Ischemic Preconditioning (IPC) | 18.9 ± 4.2 | [4] |
Table 2: Effect of this compound on Apoptosis in Myocardial Ischemia-Reperfusion Injury
| Animal Model | Experimental Groups | Apoptotic Cells (%) | Assay | Reference |
| Isolated perfused rat hearts | Ischemia-Reperfusion | 6 ± 2 (myocytes) | TUNEL | [5] |
| Ischemia-Reperfusion | 44 ± 5 (vascular cells) | TUNEL | [5] | |
| In vivo rat model | Ischemia-Reperfusion | 14.5 ± 3.4 | TUNEL | [6] |
| Ischemic Preconditioning (IPC) | 6.5 ± 2.1 | TUNEL | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of studies investigating 5-HD and IPC. The following sections outline key experimental protocols.
Animal Model of Myocardial Ischemia-Reperfusion Injury (Rat)
This protocol describes the induction of regional myocardial ischemia followed by reperfusion in an anesthetized rat model.
Materials:
-
Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneal)
-
Mechanical ventilator
-
Surgical instruments for thoracotomy
-
6-0 silk suture with a tapered needle
-
Electrocardiogram (ECG) monitor
Procedure:
-
Anesthetize the rat and confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Intubate the trachea and initiate mechanical ventilation with room air.
-
Perform a left thoracotomy in the fourth or fifth intercostal space to expose the heart.[7]
-
Gently retract the ribs to visualize the left anterior descending (LAD) coronary artery.
-
Pass a 6-0 silk suture around the LAD artery, approximately 2-3 mm from its origin.[7]
-
For the ischemic preconditioning (IPC) group , induce one or more cycles of brief ischemia (e.g., 5 minutes) followed by a brief period of reperfusion (e.g., 5 minutes) by tightening and then releasing the snare around the suture.[2]
-
For the control and 5-HD groups , allow for a stabilization period equivalent to the preconditioning protocol.
-
Induce sustained ischemia by tightening the snare for a prolonged period (e.g., 30-60 minutes). Successful occlusion is confirmed by the appearance of a pale, ischemic area on the myocardial surface and by ST-segment elevation on the ECG.[7]
-
After the ischemic period, release the snare to allow for reperfusion for a designated period (e.g., 90-120 minutes).[2]
Administration of this compound (5-HD)
This protocol details the preparation and administration of 5-HD.
Materials:
-
This compound sodium salt
-
Sterile saline (0.9% NaCl)
-
Intravenous (i.v.) or intraperitoneal (i.p.) injection supplies
Procedure:
-
Prepare a stock solution of 5-HD by dissolving it in sterile saline to the desired concentration.
-
Administer 5-HD to the animal via intravenous (e.g., through the femoral or jugular vein) or intraperitoneal injection.
-
For studies investigating the blockade of IPC, 5-HD is typically administered before the ischemic preconditioning protocol. A common timing is 10-15 minutes prior to the first ischemic insult.[2][3]
-
The dosage of 5-HD can vary, but a commonly used dose is 5-10 mg/kg body weight.[2][3]
Measurement of Myocardial Infarct Size using Triphenyltetrazolium Chloride (TTC) Staining
This protocol describes the ex vivo staining of heart tissue to differentiate between viable and infarcted myocardium.
Materials:
-
2,3,5-Triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
10% buffered formalin
-
Heart slicing apparatus or a sharp blade
-
Digital camera and image analysis software
Procedure:
-
At the end of the reperfusion period, excise the heart.
-
Cannulate the aorta and perfuse the heart with saline to wash out remaining blood.
-
To delineate the area at risk (AAR), ligate the coronary artery at the same location as for the ischemic insult and perfuse the remainder of the coronary vasculature with a dye such as Evans blue. The AAR will remain unstained.
-
Freeze the heart at -20°C for approximately 1-2 hours to facilitate slicing.[8]
-
Cut the ventricles into uniform transverse slices (e.g., 2 mm thick).[9]
-
Incubate the heart slices in a 1% TTC solution in PBS at 37°C for 15-20 minutes.[8][10] Viable tissue, rich in dehydrogenase enzymes, will stain a deep red, while the infarcted tissue will remain pale white or tan.[8]
-
Fix the stained slices in 10% formalin to enhance the contrast between the stained and unstained areas.[8]
-
Capture digital images of both sides of each slice.
-
Using image analysis software, measure the total area of the left ventricle, the area at risk, and the infarcted area for each slice.
-
Calculate the infarct size as a percentage of the area at risk.
Assessment of Apoptosis using TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This protocol outlines the detection of apoptotic cells in cardiac tissue sections.
Materials:
-
Paraffin-embedded heart tissue sections (5 µm)
-
TUNEL assay kit (commercially available)
-
Proteinase K
-
Permeabilization solution (e.g., Triton X-100 in sodium citrate)
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by incubating the slides in a solution such as proteinase K.[6]
-
Permeabilize the cells to allow entry of the labeling reagents.[11]
-
Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves incubating the sections with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP). TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.[6][11]
-
Wash the sections to remove unbound reagents.
-
Counterstain the nuclei with a fluorescent dye such as DAPI or propidium iodide to visualize all cell nuclei.
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the sections using a fluorescence microscope. Apoptotic nuclei will fluoresce at the wavelength corresponding to the label used (e.g., green for FITC), while all nuclei will be visible with the counterstain.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of nuclei in several high-power fields.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in ischemic preconditioning and the inhibitory role of this compound, as well as a typical experimental workflow.
Signaling Pathways
Caption: Signaling pathway of ischemic preconditioning and the inhibitory action of 5-HD.
Experimental Workflow
Caption: A typical experimental workflow for studying 5-HD and ischemic preconditioning.
Discussion and Conclusion
The body of evidence strongly supports the central role of the mitoKATP channel in the signal transduction cascade of ischemic preconditioning. This compound, as a selective inhibitor of this channel, has been an invaluable pharmacological tool to dissect this pathway. As the quantitative data demonstrates, 5-HD effectively abolishes the cardioprotective effects of IPC, bringing infarct size and apoptosis levels back to those observed in non-preconditioned hearts.[2][3]
The signaling pathway initiated by IPC involves the activation of various receptors and intracellular kinases, with a convergence on Protein Kinase C.[12] PKC, along with reactive oxygen species acting as signaling molecules, leads to the opening of the mitoKATP channel.[13] This channel opening is believed to preserve mitochondrial integrity, prevent the opening of the mitochondrial permeability transition pore, and ultimately limit cell death during reperfusion.[13]
The experimental protocols outlined in this guide provide a framework for researchers to reliably and reproducibly investigate the mechanisms of IPC and the effects of pharmacological agents like 5-HD. The use of standardized animal models, consistent drug administration, and robust methods for assessing endpoints such as infarct size and apoptosis are critical for advancing our understanding in this field.
For drug development professionals, the targeting of the mitoKATP channel and its associated signaling pathways represents a promising avenue for the development of novel cardioprotective therapies. While 5-HD itself is an inhibitory tool for research, the development of selective mitoKATP channel openers could potentially replicate the benefits of ischemic preconditioning in a clinical setting. Further research is warranted to translate the findings from preclinical models into effective treatments for patients with ischemic heart disease.
References
- 1. Sarcolemmal and mitochondrial KATP channels and myocardial ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ischemia-selective KATP channel antagonist, this compound, blocks ischemic preconditioning in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limitation of myocardial infarct size in the rabbit by ischaemic preconditioning is abolished by sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ischemic preconditioning limits infarct size following regional ischemia-reperfusion in in situ mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mmbio.cn [mmbio.cn]
- 7. Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 9. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]
- 11. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 12. Signal transduction in ischemic preconditioning: the role of kinases and mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
An In-depth Technical Guide to 5-Hydroxydecanoate: Discovery, Synthesis, and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of 5-Hydroxydecanoate (5-HD), a molecule of significant interest in cardiovascular research and cellular metabolism. While not a naturally occurring compound, its synthesis and application as a pharmacological tool have been instrumental in elucidating key physiological and pathological pathways. This document details its discovery as a synthetic molecule, outlines its chemical synthesis, and explores its primary signaling and metabolic interactions, with a focus on experimental methodologies and quantitative data.
Discovery and Pharmacological Context
This compound was not discovered in nature but was first synthesized as a tool to investigate the role of ATP-sensitive potassium (KATP) channels in cellular function.[1][2][3] It gained prominence in the late 20th century as a putative selective inhibitor of mitochondrial KATP (mitoKATP) channels, which were hypothesized to be key mediators of cardioprotection, particularly in the context of ischemic preconditioning.[1][2][3][4] The ability of 5-HD to block the protective effects of ischemic preconditioning and pharmacological agents that open these channels solidified its role as an essential molecular probe in cardiovascular research.[1][2][3]
Chemical Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step chemical process. A common and effective strategy involves the Baeyer-Villiger oxidation of a cyclic ketone to form a lactone, which is subsequently hydrolyzed to yield the hydroxy acid. The sodium salt, which is often used in biological experiments, is then prepared by neutralization.
Plausible Synthesis Route: Baeyer-Villiger Oxidation and Hydrolysis
A plausible and widely applicable route for the synthesis of 5-hydroxydecanoic acid starts from the corresponding cyclic ketone, cyclopentadecanone. The key steps are:
-
Baeyer-Villiger Oxidation: Cyclopentadecanone is oxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield the corresponding lactone, decan-5-olide.
-
Hydrolysis: The lactone is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to open the ring and form the sodium salt of 5-hydroxydecanoic acid.
-
Acidification: Subsequent acidification with a strong acid (e.g., hydrochloric acid) protonates the carboxylate to yield 5-hydroxydecanoic acid.
The following diagram illustrates the general workflow for this synthesis approach.
Experimental Protocol: Synthesis of Sodium this compound
This protocol describes the final step of preparing the sodium salt from the free acid, a common procedure for enhancing water solubility for biological assays.
Objective: To synthesize Sodium this compound from 5-hydroxydecanoic acid.
Materials:
-
5-hydroxydecanoic acid
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Rotary evaporator or lyophilizer
Procedure:
-
Dissolution: Dissolve a known quantity of 5-hydroxydecanoic acid in a minimal amount of deionized water. Gentle warming may be required to aid dissolution.
-
Neutralization: Slowly add a stoichiometric amount of aqueous sodium hydroxide or sodium bicarbonate solution to the dissolved 5-hydroxydecanoic acid while stirring continuously.
-
pH Monitoring: Monitor the pH of the solution. Continue adding the base dropwise until the pH of the solution reaches a neutral range (pH 7.0-7.5).
-
Solvent Removal: Once neutralized, remove the water from the solution using a rotary evaporator or by lyophilization to obtain the solid Sodium this compound.
-
Drying and Storage: Dry the resulting solid under vacuum to remove any residual moisture. Store the final product in a desiccator at room temperature.
Quantitative Data for Synthesis
The following table summarizes typical reaction parameters for the neutralization step.
| Parameter | Value | Reference(s) |
| Starting Material | 5-hydroxydecanoic acid | [5] |
| Reagent | Sodium Hydroxide | [5] |
| Solvent | Water | [5] |
| Reaction Time | 2-4 hours | [5] |
| Reaction Temperature | 20-25°C | [5] |
| Typical Yield | 95-98% | [5] |
Signaling and Metabolic Pathways
The biological effects of this compound are primarily attributed to two interconnected mechanisms: the inhibition of mitochondrial ATP-sensitive potassium channels and its metabolism via β-oxidation.
Inhibition of Mitochondrial ATP-Sensitive K+ (mitoKATP) Channels
5-HD is widely used as an inhibitor of mitoKATP channels.[1][2][3] The opening of these channels is considered a key step in ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from a subsequent, more prolonged ischemic insult. By blocking these channels, 5-HD prevents the protective effects of preconditioning.[1][2][3] The inhibitory action of 5-HD on mitoKATP channels is state-dependent, meaning its efficacy is influenced by the conformational state of the channel.[1][3]
The following diagram illustrates the inhibitory effect of 5-HD on the mitoKATP channel and its downstream consequences.
Metabolism via β-Oxidation
Contrary to its initial perception as a specific channel blocker, it is now understood that this compound is also a substrate for mitochondrial β-oxidation.[2][6][7] It is first activated to 5-hydroxydecanoyl-CoA, which then enters the β-oxidation spiral.[2][6][7] However, the metabolism of 5-hydroxydecanoyl-CoA is significantly slower at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step compared to the corresponding metabolite of decanoate.[6] This creates a bottleneck in the β-oxidation pathway, leading to the accumulation of metabolic intermediates and potentially altering the cellular redox state and energy metabolism.[6]
The following diagram depicts the metabolic fate of this compound in the mitochondrial β-oxidation pathway.
Quantitative Data on Biological Activity
The following tables summarize key quantitative data regarding the biological activity of this compound.
Table 1: Inhibition of mitoKATP Channels by this compound
| Parameter | Value (µM) | Tissue/System | Reference(s) |
| K1/2 | 45-75 | Rat heart and liver mitochondria | [1][3] |
Table 2: Kinetic Parameters for the Metabolism of 5-Hydroxydecanoyl-CoA
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Vmax (µM min-1) | Reference(s) |
| MCAD | 5-Hydroxydecanoyl-CoA | 12.8 ± 0.6 | 14.1 | - | [7] |
| Enoyl-CoA Hydratase | 5-Hydroxydecenoyl-CoA | 12.7 ± 0.6 | - | 25.7 ± 0.5 | [6] |
Conclusion
This compound is a synthetic molecule that has proven to be an invaluable tool in cardiovascular and metabolic research. Its dual action as both an inhibitor of mitochondrial ATP-sensitive K+ channels and a substrate for β-oxidation provides a complex mechanism of action that has helped to unravel the intricate processes of ischemic preconditioning and mitochondrial metabolism. The detailed synthetic routes and experimental protocols provided in this guide, along with the quantitative data and pathway diagrams, offer a comprehensive resource for researchers and drug development professionals working with this important compound. Further research into the downstream consequences of the metabolic bottleneck created by 5-HD may reveal new therapeutic targets and a deeper understanding of cellular energy regulation.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. β-Oxidation of this compound, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. State-dependent inhibition of the mitochondrial KATP channel by glyburide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KATP channel-independent targets of diazoxide and this compound in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Sodium this compound | 71186-53-3 [smolecule.com]
- 6. This compound is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta-oxidation of this compound, a putative blocker of mitochondrial ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Complex Pharmacology of 5-Hydroxydecanoate: A Technical Guide to its Structure-Activity Relationship and Mitochondrial Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxydecanoate (5-HD) has been a widely utilized pharmacological tool in the study of cellular bioenergetics and cardioprotection, historically positioned as a selective inhibitor of the mitochondrial ATP-sensitive potassium (mitoKATP) channel. However, accumulating evidence has revealed a more complex pharmacological profile, challenging its specificity and prompting a re-evaluation of its mechanism of action. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-HD, with a primary focus on its intricate interactions with mitochondrial fatty acid metabolism and its state-dependent effects on mitoKATP channels. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of 5-HD's molecular pharmacology.
The Dual Personality of this compound: mitoKATP Channel Blocker and Metabolic Modulator
Initially, 5-HD was characterized as a specific blocker of mitoKATP channels, playing a crucial role in studies of ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from subsequent, more prolonged ischemic insults. However, subsequent research has demonstrated that 5-HD is also a substrate for mitochondrial enzymes involved in fatty acid β-oxidation.[1][2] This metabolic activation significantly complicates the interpretation of its biological effects, as they can no longer be solely attributed to mitoKATP channel blockade.
State-Dependent Inhibition of mitoKATP Channels
The inhibitory effect of 5-HD on mitoKATP channels is now understood to be state-dependent. In the absence of ATP and Mg2+, the channel is largely insensitive to 5-HD.[1] However, when the channel is opened by physiological (e.g., GTP) or pharmacological (e.g., diazoxide) openers in the presence of Mg2+ and ATP, 5-HD exhibits significant inhibitory activity.[1] This suggests that the conformation of the channel is a critical determinant of its sensitivity to 5-HD.
Quantitative Analysis of this compound's Biological Activities
The following table summarizes the key quantitative data regarding the biological effects of 5-HD and its metabolites.
| Parameter | Value | Target/System | Experimental Conditions | Reference |
| mitoKATP Channel Inhibition (K1/2) | 45-75 µM | Rat heart and liver mitochondria | State-dependent inhibition induced by GTP or diazoxide | [1] |
| L-3-hydroxyacyl-CoA dehydrogenase (HAD) activity | Vmax of 3,5-dihydroxydecanoyl-CoA (5-HD metabolite) is fivefold slower than L-3-hydroxydecanoyl-CoA | Purified enzyme | Coupled assay with 3-ketoacyl-CoA thiolase | [3] |
| Inhibition of Fatty Acid Oxidation | 100 µM 5-HD-CoA significantly reduces respiration stimulated by decanoyl-CoA | Isolated rat heart mitochondria | Oxygen consumption measurement | [2] |
| Sarcolemmal KATP Channel Inhibition (IC50) | ~30 µM | Rat ventricular myocytes (inside-out patches) | ATP-dependent inhibition | [4] |
The Metabolic Fate of this compound: A Bottleneck in β-Oxidation
The metabolism of 5-HD within the mitochondria is a critical aspect of its pharmacology. 5-HD is activated to its coenzyme A thioester, 5-hydroxydecanoyl-CoA (5-HD-CoA), which then enters the β-oxidation pathway.[2][5] While the initial steps of β-oxidation proceed, the process is significantly slowed at the level of L-3-hydroxyacyl-CoA dehydrogenase (HAD).[3] The 5-hydroxyl group on the decanoyl chain is thought to sterically hinder the enzyme's active site, creating a metabolic bottleneck.[3] This leads to the accumulation of 5-HD metabolites and the inhibition of the oxidation of other fatty acids.[2]
References
- 1. Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical synthesis and biological evaluation of ω-hydroxy polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pleiotropic effects of decanoic acid treatment on mitochondrial function in fibroblasts from patients with complex I deficient Leigh syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Five Known Brassinosteroid Analogs from Hyodeoxycholic Acid and Their Activities as Plant-Growth Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pleiotropic effects of decanoic acid treatment on mitochondrial function in fibroblasts from patients with complex I deficient Leigh syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Intracellular Targets of 5-Hydroxydecanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxydecanoate (5-HD) is a medium-chain fatty acid derivative that has been extensively utilized as a pharmacological tool to investigate cellular bioenergetics and cardioprotective mechanisms. Initially characterized as a selective inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels, emerging evidence has revealed a more complex intracellular pharmacology. This technical guide provides a comprehensive overview of the known intracellular targets of 5-HD, detailing its metabolic fate, its effects on key enzymatic pathways, and its modulatory role in cellular signaling. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Visualizations of signaling pathways and experimental workflows are presented to facilitate a deeper understanding of 5-HD's mechanism of action.
Introduction
This compound (5-HD) has been a cornerstone in the study of ischemic preconditioning, a phenomenon where brief periods of ischemia protect against subsequent prolonged ischemic insults. The prevailing hypothesis for many years centered on 5-HD's ability to block mitoKATP channels, thereby preventing the protective effects of preconditioning agents. However, recent research has unveiled that 5-HD is not merely an inert channel blocker but is actively metabolized within the mitochondria, leading to a cascade of downstream effects that are independent of KATP channel activity. This guide delves into the multifaceted intracellular interactions of 5-HD, providing a critical resource for researchers employing this tool and for those interested in the development of drugs targeting mitochondrial metabolism.
Primary Intracellular Targets and Mechanisms of Action
The intracellular actions of 5-HD can be broadly categorized into its effects on mitochondrial ion channels and its role as a metabolic substrate.
Mitochondrial ATP-Sensitive Potassium (mitoKATP) Channels
Historically, the primary attributed target of 5-HD has been the mitoKATP channel. The inhibition of this channel by 5-HD has been demonstrated in various experimental settings.
-
Mechanism of Inhibition : 5-HD is proposed to act as a direct blocker of the mitoKATP channel pore, although the precise binding site remains to be fully elucidated. It has been reported to inhibit K+ flux through diazoxide-activated mitochondrial KATP channels.[1] The inhibitory effect of 5-HD on sarcolemmal KATP (sarcKATP) channels has also been observed, with an IC50 of approximately 30 µM, contingent on the presence of ATP.[2] In guinea-pig ventricular myocytes, 5-HD at concentrations of 10 or 100 µM blocked the increase in time-independent outward K+ current induced by a reduction in intracellular ATP.[3]
Mitochondrial β-Oxidation Pathway
A significant and often overlooked aspect of 5-HD's pharmacology is its entry into the mitochondrial β-oxidation pathway. This metabolic route represents a crucial KATP channel-independent mechanism of action.
-
Activation and Metabolism : 5-HD serves as a substrate for acyl-CoA synthetase, an enzyme located on the outer mitochondrial membrane and in the matrix, which converts it to 5-hydroxydecanoyl-CoA (5-HD-CoA).[4][5] This activated form is then further metabolized through the β-oxidation spiral.[5][6][7] 5-HD-CoA is a substrate for medium-chain acyl-CoA dehydrogenase (MCAD), the first enzyme in the β-oxidation pathway.[1][8] The product, 5-hydroxydecenoyl-CoA, is then a substrate for enoyl-CoA hydratase, the second enzyme in the pathway.[8]
-
Rate-Limiting Step and Inhibition of Fatty Acid Oxidation : While the initial steps of β-oxidation proceed, the metabolism of 5-HD-CoA is significantly slowed at the penultimate step, catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HAD).[5][6][7] The Vmax for the 5-HD metabolite (3,5-dihydroxydecanoyl-CoA) is approximately fivefold slower than that for the corresponding metabolite of decanoate.[7] This creates a metabolic bottleneck, leading to the accumulation of 5-HD-CoA and its intermediates, which in turn can inhibit the β-oxidation of other fatty acids.[5][6][7] For instance, 100 µM 5-HD-CoA was found to reduce the maximal rate of respiration supported by 10 µM decanoyl-CoA by about 40%.[5]
Succinate Dehydrogenase (Complex II)
Beyond its direct involvement in β-oxidation, the metabolic consequences of 5-HD can impact the tricarboxylic acid (TCA) cycle and electron transport chain.
-
Inhibition of Succinate Oxidation : Studies have shown that diazoxide, a purported mitoKATP channel opener often used in conjunction with 5-HD, inhibits succinate oxidation and the activity of succinate dehydrogenase (Complex II) in a dose-dependent manner (10-100 μM) in pig heart submitochondrial particles.[4] While this effect is attributed to diazoxide, the metabolic interplay resulting from 5-HD's impact on β-oxidation can indirectly affect the flux through the TCA cycle and the activity of its constituent enzymes.
Quantitative Data on this compound Interactions
The following tables summarize the key quantitative parameters reported for the interaction of 5-HD and its metabolites with their intracellular targets.
| Target | Parameter | Value | Species/System | Reference |
| Sarcolemmal KATP Channel | IC50 | ~30 µM | Rat ventricular myocytes | [2] |
| Mitochondrial KATP Channel | IC50 | 45–75 µM | Rat heart and liver mitochondria | [1] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Km (for 5-HD-CoA) | 12.8 ± 0.6 µM | Purified human liver MCAD | [8] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | kcat (for 5-HD-CoA) | 14.1 s⁻¹ | Purified human liver MCAD | [8] |
| Enoyl-CoA Hydratase | Km (for 5-HD-enoyl-CoA) | 12.7 ± 0.6 µM | Purified enzyme | [5] |
| Enoyl-CoA Hydratase | Vmax (for 5-HD-enoyl-CoA) | 25.7 ± 0.5 µM min⁻¹ | Purified enzyme | [5] |
| L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) | Vmax (for 3,5-dihydroxydecanoyl-CoA) | 5-fold slower than L-3-hydroxydecanoyl-CoA | Coupled enzyme assay | [7] |
Signaling Pathways and Experimental Workflows
The intracellular effects of 5-HD can be visualized through the following signaling pathways and experimental workflows.
Signaling Pathway of 5-HD Metabolism and its Consequences
Caption: Metabolic fate of this compound in the mitochondrion.
Experimental Workflow for Assessing 5-HD's Effect on Mitochondrial Respiration
Caption: Workflow for mitochondrial respiration assay.
Experimental Workflow for Single-Channel Patch-Clamp Analysis
Caption: Workflow for patch-clamp analysis of KATP channels.
Detailed Experimental Protocols
Measurement of Mitochondrial Respiration
-
Objective : To determine the effect of 5-HD or its metabolites on fatty acid-supported mitochondrial respiration.
-
Materials :
-
Isolated mitochondria (e.g., from rat heart or liver)
-
Respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, EGTA, HEPES, and fatty acid-free BSA)
-
Substrates for β-oxidation (e.g., decanoyl-CoA, lauryl-carnitine)
-
5-HD-CoA
-
ADP
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
-
Procedure :
-
Calibrate the respirometer with respiration buffer to establish a stable baseline.
-
Add a known concentration of isolated mitochondria to the chamber.
-
Add the β-oxidation substrate to initiate state 2 respiration.
-
Add a saturating concentration of ADP to induce state 3 respiration.
-
Once a stable state 3 respiration rate is achieved, add 5-HD-CoA (e.g., 100 µM) and monitor the change in oxygen consumption.
-
As a control, perform a parallel experiment without the addition of 5-HD-CoA.
-
Calculate the rate of oxygen consumption before and after the addition of 5-HD-CoA to determine the extent of inhibition.
-
Single-Channel Electrophysiology (Inside-Out Patch-Clamp)
-
Objective : To measure the direct effect of 5-HD on the activity of single KATP channels.
-
Materials :
-
Isolated ventricular myocytes
-
Patch-clamp amplifier and data acquisition system
-
Pipette solution (e.g., containing KCl, MgCl2, HEPES)
-
Bath solution (e.g., containing KCl, MgCl2, HEPES, EGTA, and varying concentrations of ATP and ADP)
-
This compound
-
-
Procedure :
-
Isolate single ventricular myocytes using standard enzymatic digestion protocols.
-
Using a glass micropipette, form a high-resistance seal (gigaseal) with the cell membrane.
-
Excise the patch of membrane to achieve the inside-out configuration, exposing the intracellular face of the channel to the bath solution.
-
Record single-channel currents at a fixed holding potential in a bath solution with a low ATP concentration to promote channel opening.
-
Establish a baseline recording of channel activity.
-
Perfuse the bath with a solution containing 5-HD (e.g., 30 µM) and continue recording.
-
Wash out the 5-HD to observe any reversal of the effect.
-
Analyze the data to determine the channel open probability (NPo), single-channel conductance, and mean open and closed times before, during, and after 5-HD application.
-
Enzyme Kinetic Assays for β-Oxidation
-
Objective : To determine the kinetic parameters of 5-HD metabolites with enzymes of the β-oxidation pathway.
-
Materials :
-
Purified β-oxidation enzymes (e.g., MCAD, enoyl-CoA hydratase, HAD)
-
Synthesized substrates (e.g., 5-HD-CoA, 5-HD-enoyl-CoA)
-
Spectrophotometer or HPLC system
-
Reaction buffer specific for each enzyme
-
-
Procedure (Example for MCAD) :
-
The activity of MCAD can be measured spectrophotometrically by following the reduction of a ferricenium ion at 300 nm.
-
Prepare a reaction mixture containing buffer, the electron acceptor (ferricenium hexafluorophosphate), and the purified MCAD enzyme.
-
Initiate the reaction by adding varying concentrations of the substrate (5-HD-CoA or decanoyl-CoA).
-
Record the change in absorbance over time to determine the initial reaction velocity.
-
Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Other Potential Intracellular Interactions
While the primary focus has been on mitoKATP channels and β-oxidation, some studies suggest other potential targets for 5-HD.
-
Calcium Homeostasis : In a study on paclitaxel-induced neuropathy, 5-HD was found to rescue the dysregulation of intracellular calcium homeostasis in dorsal root ganglion neurons.[9]
-
Mitochondrial Permeability Transition Pore (mPTP) : The metabolic consequences of 5-HD, such as alterations in mitochondrial matrix Ca2+, redox state, and adenine nucleotide levels, are all known modulators of the mPTP. While direct interaction has not been extensively studied, the metabolic effects of 5-HD could indirectly influence mPTP opening.
Conclusion
The intracellular pharmacology of this compound is far more intricate than its initial classification as a selective mitoKATP channel blocker would suggest. It is now evident that 5-HD is a metabolically active compound that enters the mitochondrial β-oxidation pathway, leading to significant KATP channel-independent effects. The creation of a metabolic bottleneck in fatty acid oxidation appears to be a key mechanism underlying its cellular actions. For researchers, scientists, and drug development professionals, it is imperative to consider these multifaceted interactions when interpreting data from studies using 5-HD or when designing therapeutic strategies that target mitochondrial metabolism. The continued investigation into the downstream consequences of 5-HD's metabolic disruption will undoubtedly provide further insights into the complex regulation of cellular bioenergetics and its role in health and disease.
References
- 1. β-Oxidation of this compound, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits ATP-sensitive K+ channel currents in guinea-pig single ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KATP channel-independent targets of diazoxide and this compound in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "this compound is metabolised in mitochondria and creates a rate-" by Peter J. Hanley, Stefan Dröse et al. [digitalcommons.unl.edu]
- 7. This compound is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta-oxidation of this compound, a putative blocker of mitochondrial ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrating Image-Based High-Content Screening with Mouse Models Identifies this compound as a Neuroprotective Drug for Paclitaxel-Induced Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Hydroxydecanoate: A Technical Guide to its Interaction with Ion Channels and Metabolic Pathways
Executive Summary: 5-Hydroxydecanoate (5-HD) is a medium-chain fatty acid derivative widely utilized in physiological and pharmacological research as a putative selective inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels. Its ability to block the effects of ischemic preconditioning has historically been cited as strong evidence for the involvement of mitoKATP channels in cardioprotection. However, emerging research has revealed a more complex mechanism of action, challenging the specificity of 5-HD. This technical guide provides an in-depth analysis of 5-HD's regulatory effects on ion channels, details its significant metabolic activities, and offers comprehensive experimental protocols for its study. It is intended for researchers, scientists, and drug development professionals seeking a nuanced understanding of this critical pharmacological tool.
Direct Regulation of ATP-Sensitive Potassium (KATP) Channels
5-HD was initially identified as an inhibitor of ATP-sensitive potassium (KATP) channels, which are crucial regulators of cellular excitability and function in various tissues, including the heart, brain, and pancreas. These channels are found in both the plasma membrane (sarcolemmal KATP or sarcKATP) and the inner mitochondrial membrane (mitoKATP).
1.1. Inhibition of Mitochondrial KATP (mitoKATP) Channels The primary and most-cited action of 5-HD is the inhibition of mitoKATP channels.[1][2] This channel is implicated as a key mediator of cardioprotective mechanisms like ischemic preconditioning.[3] The inhibitory action of 5-HD on mitoKATP is state-dependent; it is most effective when the channel is in an open state, which can be induced by pharmacological openers like diazoxide or physiological openers like GTP.[4] Under these conditions, 5-HD inhibits K+ flux through the channel.[4][5]
1.2. Inhibition of Sarcolemmal KATP (sarcKATP) Channels While often considered specific to mitoKATP, studies have shown that 5-HD also directly inhibits sarcKATP channels (composed of Kir6.2/SUR2A subunits).[6] This inhibition, however, is contingent on the presence of non-inhibitory concentrations of ATP.[6] In the absence of ATP, 5-HD has no effect on sarcKATP channel activity.[6] Interestingly, despite its ability to inhibit sarcKATP channels in isolated inside-out patches, 5-HD fails to reverse their activation in intact myocytes, suggesting that in a cellular context, mitochondria are the more relevant target.[6]
Data Presentation: Quantitative Inhibition of KATP Channels by 5-HD
The following table summarizes the quantitative data on the inhibitory potency of 5-HD against different KATP channel subtypes.
| Channel Type | Preparation | Parameter | Value | Conditions | Reference(s) |
| mitoKATP | Isolated rat heart & liver mitochondria | K1/2 | 45-75 µM | Open state induced by diazoxide or GTP | [4][5] |
| sarcKATP | Inside-out patches from rat ventricular myocytes | IC50 | ~30 µM | In the presence of non-inhibitory ATP | [6] |
| sarcKATP | Inside-out patches from rat ventricular myocytes | Inhibition | No effect | In the absence of ATP | [6] |
The Metabolic Fate of this compound: An Indirect Mechanism of Action
A significant body of evidence now indicates that the effects of 5-HD cannot be attributed solely to direct ion channel blockade. 5-HD is a fatty acid derivative and is subject to cellular metabolism, which profoundly influences its mechanism of action and confounds its use as a specific pharmacological inhibitor.[1][3]
2.1. Conversion to 5-Hydroxydecanoyl-CoA Upon entering the cell, 5-HD serves as a substrate for acyl-CoA synthetase, an enzyme located on the outer mitochondrial membrane and in the matrix.[1][5] This enzyme catalyzes the conversion of 5-HD into its activated form, 5-hydroxydecanoyl-CoA (5-HD-CoA), in an ATP- and CoA-dependent reaction.[1][3] This conversion suggests that 5-HD-CoA, rather than 5-HD itself, may be the active molecular species responsible for some of its downstream effects.[1]
2.2. Metabolism via β-Oxidation Once formed, 5-HD-CoA enters the mitochondrial β-oxidation pathway.[3][7] It is a substrate for the first two enzymes of this pathway: medium-chain acyl-CoA dehydrogenase (MCAD) and enoyl-CoA hydratase.[3][7] However, the metabolism of 5-HD-CoA is inefficient at the penultimate step of the cycle.[3] This inefficiency creates a metabolic bottleneck, which can inhibit the β-oxidation of other, endogenous fatty acids.[3] This interference with cellular energy metabolism represents a significant KATP channel-independent action of 5-HD.[1][3]
Implications for Research and Drug Development
The discovery of 5-HD's metabolic actions has profound implications. It invalidates the assumption that 5-HD is a specific blocker of mitoKATP channels.[3] Consequently, studies relying solely on 5-HD to implicate mitoKATP channels in physiological processes, particularly cardioprotection, must be re-evaluated.[1][3] The compound's effects could be due to direct channel blockade, disruption of fatty acid metabolism, or a combination of both.
For drug development professionals, this complexity underscores the importance of thorough mechanism-of-action studies. A compound's metabolic fate can lead to off-target effects that are distinct from its primary pharmacological action. The case of 5-HD serves as a critical reminder that cellular metabolism can significantly modulate the activity of pharmacological agents.
Key Experimental Protocols
To properly investigate the effects of 5-HD, a multi-faceted approach is required, combining electrophysiology, mitochondrial biology, and metabolic analysis.
4.1. Protocol 1: Patch-Clamp Electrophysiology for sarcKATP Channels This protocol is adapted from methodologies used to study the direct effects of 5-HD on sarcolemmal KATP channels.[6]
-
Cell Preparation: Isolate ventricular myocytes from rat hearts or use a heterologous expression system (e.g., HEK293 cells) transfected with Kir6.2 and SUR2A subunits.
-
Patch Configuration: Establish a giga-ohm seal and excise an inside-out patch. This configuration allows for the direct application of compounds to the intracellular face of the channel.
-
Solution Composition:
-
Pipette (extracellular): Contains a K+-based solution (e.g., 140 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).
-
Bath (intracellular): Contains a K+-based solution with controlled concentrations of ATP (e.g., 0 µM to 200 µM) and Mg2+.
-
-
Experimental Procedure:
-
Record baseline single-channel activity in an ATP-free bath solution to observe maximal channel opening.
-
Apply a non-inhibitory concentration of ATP (e.g., 20 µM) to the bath to achieve partial inhibition.
-
Perfuse the patch with the same ATP-containing solution plus varying concentrations of 5-HD (e.g., 1 µM to 300 µM).
-
Measure channel activity (NPo, open probability) at each 5-HD concentration to determine the dose-response relationship and calculate the IC50.
-
As a control, apply 5-HD in the complete absence of ATP to confirm its lack of effect under these conditions.[6]
-
4.2. Protocol 2: K+ Flux Measurement in Isolated Mitochondria This method, based on the work by Garlid et al. and Jaburek et al., assesses mitoKATP channel activity by measuring K+ transport into the mitochondrial matrix.[4]
-
Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., rat liver or heart) by differential centrifugation in an appropriate isolation buffer.
-
Measurement Technique: Use a K+-sensitive electrode to monitor the K+ concentration in a low-K+ medium containing the isolated mitochondria. Light scattering at 520 nm can be used concurrently to measure mitochondrial swelling, which is indicative of K+ and water influx.
-
Experimental Procedure:
-
Suspend the isolated, respiring mitochondria in a potassium-free medium containing a respiratory substrate (e.g., succinate).
-
Add a channel opener, such as diazoxide (e.g., 50 µM), to induce K+ uptake. This will be observed as a decrease in the external K+ concentration and an increase in light scattering.
-
Once a steady rate of K+ influx is established, add 5-HD in a cumulative, dose-dependent manner (e.g., 10 µM to 500 µM).
-
Record the inhibition of K+ flux at each concentration to determine the K1/2 value.
-
4.3. Protocol 3: Analysis of 5-HD Metabolism This protocol combines methods to confirm the metabolic activation of 5-HD.[1][3]
-
Sample Preparation: Incubate isolated mitochondria or submitochondrial particles with 5-HD (e.g., 100 µM), CoA (e.g., 100 µM), and ATP (e.g., 2 mM).
-
Detection of 5-HD-CoA:
-
After incubation, stop the reaction by adding a quenching agent (e.g., perchloric acid).
-
Centrifuge to remove protein and neutralize the supernatant.
-
Analyze the supernatant using analytical High-Performance Liquid Chromatography (HPLC) to separate the reactants and products.
-
Collect the fraction corresponding to the predicted elution time of 5-HD-CoA and confirm its identity using electrospray ionization mass spectrometry (ESI-MS) by verifying its molecular weight.[1]
-
-
β-Oxidation Activity:
-
Use an oxygen electrode to measure mitochondrial respiration (oxygen consumption).
-
Measure the baseline respiration of isolated mitochondria with a fatty acid substrate like decanoyl-CoA.
-
Add 5-HD-CoA (e.g., 100 µM) and measure its effect on the rate of respiration. Inhibition of decanoyl-CoA-supported respiration would indicate competition and a bottleneck within the β-oxidation pathway.[3]
-
Conclusion
This compound remains a valuable pharmacological agent, but its utility is predicated on a sophisticated understanding of its multifaceted mechanism of action. It is not a simple, specific inhibitor of mitochondrial KATP channels. Its direct, state-dependent inhibition of both mitochondrial and sarcolemmal KATP channels is complicated by a significant, parallel metabolic pathway that leads to the disruption of fatty acid oxidation. Researchers using 5-HD must exercise caution in their experimental design and data interpretation, incorporating orthogonal approaches to distinguish between direct channel modulation and indirect metabolic effects. Future investigations should aim to further dissect these parallel pathways to fully harness the potential of 5-HD and to develop more specific molecular probes for studying the role of KATP channels in health and disease.
References
- 1. KATP channel-independent targets of diazoxide and this compound in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of ischaemic preconditioning, diazoxide and this compound on rat heart mitochondrial volume and respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State-dependent inhibition of the mitochondrial KATP channel by glyburide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Oxidation of this compound, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta-oxidation of this compound, a putative blocker of mitochondrial ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing 5-Hydroxydecanoate in Ischemia-Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 5-Hydroxydecanoate (5-HD), a selective mitochondrial ATP-sensitive potassium (mitoKATP) channel blocker, in experimental models of ischemia-reperfusion (I/R) injury. This document outlines the mechanism of action of 5-HD, presents its effects in tabular format, offers detailed experimental protocols for both in vivo and in vitro studies, and includes visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound (5-HD)
This compound is a valuable pharmacological tool used to investigate the role of mitoKATP channels in cellular processes, particularly in the context of cardioprotection. In models of ischemia-reperfusion injury, the opening of mitoKATP channels is a key mechanism underlying the protective effects of ischemic preconditioning (IPC) and various pharmacological agents. By selectively blocking these channels, 5-HD allows researchers to elucidate the contribution of this specific pathway to cell survival and function following an ischemic insult.[1][2][3] It is crucial to note, however, that some studies suggest 5-HD may have off-target effects, particularly at higher concentrations, which should be considered when interpreting results.[4][5]
Mechanism of Action
5-HD acts as a selective antagonist of the mitochondrial ATP-sensitive potassium (mitoKATP) channel.[1][2] The opening of these channels in the inner mitochondrial membrane is believed to be a critical step in cardioprotective signaling cascades.[2] By blocking these channels, 5-HD prevents the influx of K+ into the mitochondrial matrix, thereby inhibiting the protective effects associated with mitoKATP channel opening, such as preservation of mitochondrial function, reduction of reactive oxygen species (ROS) production, and prevention of apoptosis.[2][6]
Data Presentation
The following tables summarize the quantitative effects of 5-HD in various ischemia-reperfusion injury models.
Table 1: Effect of 5-HD on Infarct Size in In Vivo Rat Models of Myocardial Ischemia-Reperfusion
| Experimental Group | Treatment | Ischemia Duration (min) | Reperfusion Duration (min) | Infarct Size (% of Area at Risk) | Reference |
| Control | Saline | 30 | 90 | 47.5 ± 3.8 | [3] |
| Ischemic Preconditioning (IPC) | 1 cycle of 5 min ischemia/10 min reperfusion | 30 | 90 | 7.9 ± 1.9 | [3] |
| 5-HD + IPC | 5 mg/kg 5-HD (i.v.) 15 min prior to IPC | 30 | 90 | 50.5 ± 2.6 | [3] |
| 5-HD alone | 5 mg/kg 5-HD (i.v.) 15 min prior to ischemia | 30 | 90 | No significant difference from control | [3] |
Table 2: Effect of 5-HD on Cardioprotection in Isolated Langendorff-Perfused Rat Hearts
| Experimental Group | Treatment | Ischemia Duration (min) | Reperfusion Duration (min) | Recovery of Contractile Function (%) | Reference |
| Control | Vehicle | 25 | 30 | Baseline recovery | [7] |
| Ischemic Preconditioning (IPC) | 1 cycle of 3 min ischemia/5 min reperfusion | 25 | 30 | Improved contractile function | [7] |
| 5-HD + IPC | 100 µM 5-HD perfused 5 min before IPC | 25 | 30 | Abolished IPC-induced improvement | [7] |
| Minoxidil | 10 µM Minoxidil | Global Ischemia | 60 | 64.0 ± 1.8 | [8] |
| Minoxidil + 5-HD | 10 µM Minoxidil + 500 µM 5-HD | Global Ischemia | 60 | 39.7 ± 0.5 | [8] |
Table 3: Effect of 5-HD in a Cellular Model of Simulated Ischemia
| Experimental Group | Treatment | Simulated Ischemia Duration (min) | Cellular Injury (% Stained Cells) | Reference |
| Control | Vehicle | 60 | 32 ± 3 | [1] |
| Diazoxide | 100 µmol/L Diazoxide | 60 | 17 ± 3 | [1] |
| Diazoxide + 5-HD | 100 µmol/L Diazoxide + 500 µmol/L 5-HD | 60 | Protection completely prevented | [1] |
| Ischemic Preconditioning (IPC) | Simulated IPC | 60 | Protection observed | [1] |
| 5-HD + IPC | 500 µmol/L 5-HD 10 min before IPC | 60 | 25 ± 3 | [1] |
Experimental Protocols
Protocol 1: In Vivo Rat Model of Myocardial Ischemia-Reperfusion
This protocol is based on methodologies described in studies investigating the role of mitoKATP channels in ischemic preconditioning.[3]
1. Animal Preparation:
-
Anesthetize Sprague-Dawley rats.
-
Intubate and ventilate the animals mechanically.
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery to induce regional ischemia.
2. Experimental Groups:
-
Control Group: Subject rats to 30 minutes of LAD occlusion followed by 90 minutes of reperfusion.
-
IPC Group: Induce ischemic preconditioning with one 5-minute cycle of LAD occlusion followed by a 10-minute reperfusion period before the sustained 30-minute ischemia.
-
5-HD + IPC Group: Administer 5-HD (5 mg/kg, i.v.) 15 minutes prior to the IPC protocol.
-
5-HD Alone Group: Administer 5-HD (5 mg/kg, i.v.) 15 minutes prior to the 30-minute ischemic period without IPC.
3. Infarct Size Determination:
-
At the end of the reperfusion period, excise the heart.
-
Perfuse the heart with a triphenyltetrazolium chloride (TTC) solution to delineate the viable and infarcted tissue.
-
The viable myocardium will stain red, while the infarcted area will remain pale.
-
Quantify the infarct size as a percentage of the area at risk.
Protocol 2: Isolated Langendorff-Perfused Rat Heart Model
This protocol is adapted from studies assessing cardioprotection in an ex vivo setting.[7][9][10]
1. Heart Preparation:
-
Anesthetize a rat and perform a thoracotomy.
-
Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.
-
Mount the heart on a Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.[9][10]
-
Insert a balloon into the left ventricle to measure cardiac function (e.g., left ventricular developed pressure, heart rate).
2. Experimental Protocol:
-
Allow the heart to stabilize for a period of 20-30 minutes.
-
Control Group: Subject the heart to 25 minutes of global ischemia followed by 30 minutes of reperfusion.
-
IPC Group: Induce IPC with a 3-minute cycle of ischemia followed by a 5-minute reperfusion period before the sustained 25-minute ischemia.
-
5-HD + IPC Group: Perfuse the heart with Krebs-Henseleit buffer containing 100 µM 5-HD for 5 minutes before initiating the IPC protocol.
-
Continuously monitor cardiac function throughout the experiment.
3. Assessment of Cardioprotection:
-
Measure the recovery of contractile function (e.g., left ventricular developed pressure) during the reperfusion period and express it as a percentage of the pre-ischemic baseline.
-
At the end of the experiment, the heart can be processed for biochemical analyses or infarct size determination using TTC staining.
Protocol 3: Cellular Model of Simulated Ischemia-Reperfusion
This protocol is based on in vitro studies using isolated cardiac myocytes.[1][11]
1. Cell Culture:
-
Isolate and culture primary cardiac myocytes from neonatal or adult rats, or use a suitable cardiac cell line (e.g., H9c2).
2. Simulated Ischemia-Reperfusion:
-
To simulate ischemia, replace the normal culture medium with an "ischemic buffer" (e.g., low pH, no glucose, high potassium) and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2).[11]
-
Control Group: Expose cells to simulated ischemia for 60 minutes followed by 120 minutes of "reperfusion" (returning to normal culture medium and normoxic conditions).
-
Pharmacological Treatment Groups:
-
Diazoxide Group: Incubate cells with the mitoKATP channel opener diazoxide (100 µM) during simulated ischemia.
-
Diazoxide + 5-HD Group: Co-incubate cells with diazoxide (100 µM) and 5-HD (500 µM).
-
-
IPC Group: Induce simulated IPC by exposing cells to a brief period of simulated ischemia and reperfusion prior to the sustained ischemic insult.
-
5-HD + IPC Group: Add 5-HD (500 µM) to the culture medium 10 minutes before the simulated IPC protocol.
3. Assessment of Cell Injury:
-
Quantify cell death using methods such as lactate dehydrogenase (LDH) release assay, or staining with propidium iodide or trypan blue to identify cells with compromised membrane integrity.[1]
Visualizations
The following diagrams illustrate key concepts related to the use of 5-HD in ischemia-reperfusion injury models.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Mitochondrial ATP-sensitive K+ channels, protectors of the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ischemia-selective KATP channel antagonist, this compound, blocks ischemic preconditioning in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of ischaemic preconditioning, diazoxide and this compound on rat heart mitochondrial volume and respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of ischaemic preconditioning, diazoxide and this compound on rat heart mitochondrial volume and respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Effects of this compound and ischemic preconditioning on the ischemic-reperfused heart of fed and fasted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Minoxidil opens mitochondrial KATP channels and confers cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro Models of Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Hydroxydecanoate Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxydecanoate (5-HD) is a widely used pharmacological tool in preclinical research, primarily recognized for its role as a selective blocker of mitochondrial ATP-sensitive potassium (mitoKATP) channels. Its administration in rat models is crucial for investigating cellular mechanisms related to cardioprotection, ischemic preconditioning, and mitochondrial function. These application notes provide detailed protocols for the preparation and administration of 5-HD in rats via intravenous, intraperitoneal, and ex vivo methods, based on established scientific literature.
Mechanism of Action
The primary mechanism of action of 5-HD is the inhibition of mitoKATP channels. The opening of these channels is considered a key step in the signaling cascade of ischemic preconditioning, a phenomenon where brief, non-lethal periods of ischemia protect the heart from a subsequent, more prolonged ischemic event. By blocking these channels, 5-HD can abolish the protective effects of ischemic preconditioning.
However, it is crucial for researchers to be aware of 5-HD's off-target effects. Evidence suggests that 5-HD is metabolized within the mitochondria via β-oxidation. This process can create a bottleneck in fatty acid metabolism, potentially confounding the interpretation of experimental results attributed solely to mitoKATP channel blockade.
Data Presentation
Table 1: In Vivo Administration of this compound in Rats
| Parameter | Intravenous (IV) Administration | Intraperitoneal (IP) Administration |
| Dosage Range | 5 - 10 mg/kg | Dose-finding study recommended (start with 5-10 mg/kg) |
| Vehicle | Normal Saline (0.9% NaCl) | Normal Saline (0.9% NaCl) or 10% DMSO + 90% (20% SBE-β-CD in Saline) for suspension |
| Injection Volume | 1 - 5 mL/kg | 5 - 10 mL/kg |
| Timing | 15 minutes prior to induction of ischemia | 15-30 minutes prior to experimental procedure |
| Reported Use | Ischemia-reperfusion injury models | General systemic administration |
Table 2: Ex Vivo (Langendorff) Administration of this compound in Isolated Rat Hearts
| Parameter | Value |
| Concentration Range | 100 - 300 µM |
| Vehicle | Krebs-Henseleit buffer |
| Perfusion Timing | 5-13 minutes prior to sustained ischemia |
| Reported Use | Ischemic preconditioning studies |
Table 3: Experimental Outcomes from 5-HD Administration in Rat Ischemia-Reperfusion Models
| Experimental Model | 5-HD Dose/Concentration | Key Finding |
| In Vivo Coronary Artery Occlusion | 5 mg/kg IV | Completely abolished the infarct size reduction conferred by ischemic preconditioning.[1] |
| Ex Vivo Langendorff Perfusion | 100 µM | Abolished the improved contractile recovery from ischemic preconditioning.[2] |
| Isolated Mitochondria | 100 - 300 µM | Inhibited mitochondrial respiration and increased mitochondrial matrix volume.[3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Sodium Salt Solution
This protocol describes the preparation of a stock solution of this compound sodium salt, which is water-soluble and suitable for in vivo and ex vivo applications.
Materials:
-
This compound sodium salt (powder)
-
Sterile normal saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of 5-HD sodium salt based on the desired concentration and final volume. For a 10 mg/mL stock solution, weigh 10 mg of 5-HD sodium salt.
-
Aseptically add the weighed 5-HD sodium salt to a sterile vial.
-
Add the required volume of sterile normal saline to the vial. For a 10 mg/mL solution, add 1 mL of saline.
-
Vortex the solution until the 5-HD sodium salt is completely dissolved. The solution should be clear.[5]
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Protocol 2: Intravenous (IV) Administration in Rats
This protocol details the procedure for administering 5-HD via the lateral tail vein in anesthetized rats.
Materials:
-
Prepared 5-HD solution (diluted to the final desired concentration in normal saline)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Rat restrainer or heating pad
-
27-30 gauge needle and 1 mL syringe
-
70% ethanol
Procedure:
-
Anesthetize the rat using an approved anesthetic protocol.
-
Place the rat in a supine or lateral position. To enhance visualization of the tail veins, vasodilation can be induced by warming the tail with a heating pad or warm water (not exceeding 40°C).
-
Clean the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
To confirm placement, a small amount of blood may be drawn back into the syringe hub.
-
Inject the 5-HD solution slowly at a rate of up to 1 mL/min.
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Monitor the animal for any adverse reactions during and after the injection.
Protocol 3: Intraperitoneal (IP) Administration in Rats
This protocol provides a general method for IP administration of 5-HD. A specific dosage for 5-HD via this route has not been established in the literature; therefore, a dose-finding study is recommended. The intravenous dose of 5-10 mg/kg can be used as a starting point.
Materials:
-
Prepared 5-HD solution
-
23-25 gauge needle and syringe
-
70% ethanol
Procedure:
-
Properly restrain the rat, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Clean the injection site with 70% ethanol.
-
Lift the skin and insert the needle at a 45-degree angle through the abdominal wall.
-
Aspirate to ensure no blood or urine is drawn back, confirming that a vessel or the bladder has not been punctured.
-
Inject the 5-HD solution into the peritoneal cavity.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress.
Protocol 4: Ex Vivo Administration in a Langendorff Perfused Rat Heart System
This protocol describes the administration of 5-HD to an isolated rat heart preparation.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2)
-
Heparin
-
Surgical instruments
-
Prepared 5-HD stock solution
Procedure:
-
Anesthetize the rat and administer heparin (e.g., 500 IU, IP) to prevent coagulation.
-
Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg) and temperature (37°C).
-
Allow the heart to stabilize for a period of 20-30 minutes.
-
Prepare the final concentration of 5-HD (100-300 µM) by diluting the stock solution in the Krebs-Henseleit buffer.
-
Switch the perfusion to the 5-HD containing buffer for the desired pre-treatment period (e.g., 5-13 minutes) before inducing global ischemia or other experimental interventions.[2]
-
Monitor cardiac function parameters (e.g., left ventricular developed pressure, heart rate) throughout the experiment.
Mandatory Visualizations
References
- 1. This compound sodium | Carboxylic Acid Salts | Ambeed.com [ambeed.com]
- 2. Effects of this compound and ischemic preconditioning on the ischemic-reperfused heart of fed and fasted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of ischaemic preconditioning, diazoxide and this compound on rat heart mitochondrial volume and respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of ischaemic preconditioning, diazoxide and this compound on rat heart mitochondrial volume and respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-羟基癸酸 钠盐 ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for In Vitro Studies Using 5-Hydroxydecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxydecanoate (5-HD) is a widely utilized pharmacological tool in in vitro research, primarily recognized for its role as an inhibitor of ATP-sensitive potassium (KATP) channels. It has been instrumental in elucidating the physiological and pathophysiological roles of these channels, particularly in the context of cardioprotection and mitochondrial function. These application notes provide a comprehensive overview of the effective concentrations of 5-HD for in vitro studies, detailed experimental protocols, and a summary of its mechanism of action.
Mechanism of Action
This compound is considered a selective inhibitor of mitochondrial ATP-sensitive K+ (mitoKATP) channels, although it also exhibits effects on sarcolemmal KATP (sarcKATP) channels. Its inhibitory action on sarcKATP channels is notably dependent on the presence of ATP.[1][2] In the intracellular environment, 5-HD can be metabolized by the mitochondrial outer membrane acyl-CoA synthetase to form 5-hydroxydecanoyl-CoA (5-HD-CoA).[1][2][3][4] This metabolic conversion is a critical consideration in interpreting experimental results, as 5-HD-CoA itself may have distinct biological activities. The metabolism of 5-HD can also impact cellular energy balance by creating a bottleneck in the β-oxidation of fatty acids.[5][6]
Data Presentation: Effective Concentrations of this compound
The optimal concentration of 5-HD for in vitro studies is highly dependent on the experimental model and the specific research question. The following table summarizes effective concentrations reported in the literature.
| 5-HD Concentration | Cell/Tissue Type | Experimental Model | Observed Effect | Reference |
| ~30 µM (IC50) | Rat ventricular myocytes | Inside-out patch clamp (sarcKATP) | Inhibition of KATP channel activity (in the presence of ATP) | [1][2] |
| 45-75 µM (K1/2) | Isolated rat heart and liver mitochondria | K+ flux measurements (mitoKATP) | Half-maximal inhibition of diazoxide-activated K+ flux | [3][7] |
| 10 µM and 100 µM | Guinea-pig ventricular myocytes | Whole-cell and single-channel patch clamp | Blockade of ATP-sensitive K+ channel currents | [8] |
| 100 µM | Langendorff-perfused rat hearts | Ischemia-reperfusion injury model | Abolished the protective effects of ischemic preconditioning | [9] |
| 100 µM and 300 µM | Langendorff-perfused rat hearts | Isolated mitochondria from hearts | Increased mitochondrial volume and inhibited respiration | [10] |
| 100 µM | Isolated rat liver and heart mitochondria | Mitochondrial respiration assay | Inhibition of decanoyl-CoA or lauryl-carnitine metabolism | [5][6] |
Experimental Protocols
Patch-Clamp Electrophysiology for KATP Channel Inhibition
This protocol is designed to assess the inhibitory effect of 5-HD on sarcKATP channels in isolated cardiomyocytes.
a. Cell Isolation:
-
Isolate ventricular myocytes from adult rats or guinea pigs using enzymatic digestion with collagenase and protease.
-
Resuspend isolated myocytes in a calcium-containing solution and allow them to stabilize.
b. Electrophysiological Recording:
-
Use the inside-out patch-clamp configuration to directly access the intracellular side of the sarcolemmal membrane.
-
Pipette Solution (extracellular): (in mM) 140 KCl, 1 MgCl2, 10 HEPES, pH adjusted to 7.4 with KOH.
-
Bath Solution (intracellular): (in mM) 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, pH adjusted to 7.2 with KOH. Include non-inhibitory concentrations of ATP (e.g., 0.1-0.2 mM) to enable 5-HD's inhibitory effect.
-
Obtain a high-resistance seal (>1 GΩ) and excise the patch.
-
Apply KATP channel openers (e.g., diazoxide or metabolic inhibition) to activate the channels.
-
Perfuse the patch with the bath solution containing various concentrations of 5-HD (e.g., 10-100 µM).
-
Record single-channel currents and analyze the open probability (Po) and current amplitude.
Mitochondrial Respiration Assay
This protocol measures the effect of 5-HD on mitochondrial oxygen consumption.
a. Mitochondrial Isolation:
-
Isolate mitochondria from fresh rat liver or heart tissue by differential centrifugation.
-
Determine the protein concentration of the mitochondrial suspension using a standard assay (e.g., Bradford).
b. Respiration Measurement:
-
Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Respiration Buffer: (in mM) 125 KCl, 10 MOPS, 2 MgCl2, 2 KH2PO4, 1 EGTA, pH 7.2.
-
Add isolated mitochondria (final concentration ~0.2-0.5 mg/mL) to the respiration chamber.
-
Add substrates for Complex I (e.g., glutamate and malate) or Complex II (e.g., succinate in the presence of rotenone).
-
After establishing a stable State 2 respiration rate, add ADP to induce State 3 respiration.
-
Introduce 5-HD (e.g., 100-300 µM) to the chamber and monitor the change in oxygen consumption rate.
-
To investigate the metabolic effects, use fatty acid substrates like decanoyl-CoA or lauryl-carnitine in the presence of L-carnitine and malate.[5]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action in a cardiomyocyte.
Experimental Workflow for In Vitro 5-HD Studies
Caption: General workflow for studying this compound in vitro.
References
- 1. This compound and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. β-Oxidation of this compound, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KATP channel-independent targets of diazoxide and this compound in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "this compound is metabolised in mitochondria and creates a rate-" by Peter J. Hanley, Stefan Dröse et al. [digitalcommons.unl.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits ATP-sensitive K+ channel currents in guinea-pig single ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound and ischemic preconditioning on the ischemic-reperfused heart of fed and fasted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of ischaemic preconditioning, diazoxide and this compound on rat heart mitochondrial volume and respiration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Langendorff Perfusion with 5-Hydroxydecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Langendorff heart perfusion is a robust ex vivo technique that allows for the study of cardiac physiology and pharmacology in an isolated, retrogradely perfused mammalian heart. This model is particularly valuable for investigating the direct effects of pharmacological agents on the heart, independent of systemic neural and hormonal influences. One such agent of significant interest is 5-Hydroxydecanoate (5-HD), a well-established and selective inhibitor of the mitochondrial ATP-sensitive potassium (mitoKATP) channel.
These channels play a crucial role in cardioprotection, particularly in the context of ischemic preconditioning and ischemia-reperfusion (I/R) injury. By blocking these channels, 5-HD serves as a critical tool to elucidate the molecular mechanisms underlying these protective phenomena. This document provides a detailed protocol for the application of 5-HD in a Langendorff-perfused heart model, primarily focused on studying its effects on ischemia-reperfusion injury.
Mechanism of Action of this compound
This compound is widely used to probe the involvement of mitoKATP channels in various cellular processes. In the heart, the opening of mitoKATP channels is considered a key step in ischemic preconditioning, a phenomenon where brief periods of ischemia protect the myocardium from a subsequent, more prolonged ischemic insult. The proposed mechanism involves the influx of K+ into the mitochondrial matrix, leading to partial depolarization of the inner mitochondrial membrane, which in turn is thought to preserve mitochondrial function and reduce calcium overload during reperfusion.
5-HD antagonizes these effects by selectively blocking the mitoKATP channels.[1][2] This blockade prevents the protective effects associated with channel opening, making it an invaluable pharmacological tool for confirming the role of mitoKATP channels in cardioprotective signaling pathways.
Experimental Protocols
Materials and Reagents
-
Animals: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Langendorff Apparatus: A standard system equipped with a water-jacketed perfusion reservoir, bubble trap, aortic cannula, and a peristaltic pump for constant flow or a pressure head for constant pressure perfusion.
-
Physiological Recording Equipment: A pressure transducer connected to a data acquisition system for monitoring intraventricular pressure, heart rate, and coronary flow.
-
Krebs-Henseleit Buffer (KHB): See Table 1 for composition. The buffer should be freshly prepared, filtered (0.22 µm filter), and gassed continuously with 95% O2 / 5% CO2 to maintain a pH of 7.4.
-
This compound (5-HD): Sodium salt (or prepared and neutralized from the free acid).
-
Heparin: For anticoagulation.
-
Anesthetic: Sodium pentobarbital or other suitable anesthetic.
-
Surgical Instruments: Standard surgical tools for thoracotomy and heart excision.
-
Triphenyltetrazolium chloride (TTC) stain: For infarct size determination.
Preparation of Solutions
Krebs-Henseleit Buffer (KHB)
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| KH2PO4 | 1.2 |
| MgSO4 | 1.2 |
| NaHCO3 | 25.0 |
| Glucose | 11.0 |
This compound (5-HD) Stock Solution
-
Prepare a stock solution of 5-HD (e.g., 100 mM) by dissolving the sodium salt of 5-HD in deionized water.
-
If using the free acid form, dissolve it in a small amount of ethanol or DMSO and then bring it to the final volume with deionized water, adjusting the pH to 7.4 with NaOH.
-
The final concentration of the solvent in the perfusate should be minimal (e.g., <0.1%) to avoid solvent-induced effects.
-
For a final perfusate concentration of 100 µM, add 1 mL of the 100 mM stock solution to 1 L of KHB.
Langendorff Perfusion and Ischemia-Reperfusion Protocol
-
Animal Preparation: Anesthetize the rat (e.g., sodium pentobarbital, 60 mg/kg, i.p.) and administer heparin (500 IU/kg, i.p.) to prevent coagulation.
-
Heart Excision: Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold KHB to arrest contraction.
-
Cannulation: Mount the heart on the aortic cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated KHB at a constant pressure (e.g., 75 mmHg) or constant flow (e.g., 10-12 mL/min).
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor baseline cardiac function, including heart rate (HR), left ventricular developed pressure (LVDP), and the maximal rates of pressure development and fall (+/- dP/dt). A latex balloon connected to a pressure transducer can be inserted into the left ventricle to measure isovolumetric contractile function.
-
Experimental Groups:
-
Control (I/R) Group: Hearts are subjected to ischemia and reperfusion without any drug treatment.
-
5-HD Group: Hearts are perfused with KHB containing 5-HD (typically 100 µM) for a specified period (e.g., 10-15 minutes) prior to the onset of ischemia.[3]
-
-
Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion: Restore perfusion with the respective buffer (with or without 5-HD, depending on the experimental design) for a period of 60-120 minutes.
-
Data Collection: Continuously record cardiac function throughout the experiment.
-
Infarct Size Measurement (Optional): At the end of reperfusion, freeze the heart, slice it into sections, and incubate with 1% TTC stain to differentiate between viable (red) and infarcted (pale) tissue.
Data Presentation
Table 2: Typical Experimental Parameters for Langendorff Perfusion with 5-HD
| Parameter | Value | Reference |
| Animal Model | Sprague-Dawley Rat | [3] |
| 5-HD Concentration | 100 µM | [3] |
| 5-HD Administration | 10-15 min prior to ischemia | [3] |
| Ischemia Duration | 30 min | [2] |
| Reperfusion Duration | 60-120 min | [4] |
| Perfusion Pressure | 75 mmHg | [5] |
Table 3: Expected Outcomes on Cardiac Function
| Parameter | Ischemia-Reperfusion (I/R) | I/R + Cardioprotective Agent | I/R + Cardioprotective Agent + 5-HD |
| LVDP Recovery (%) | Significantly Reduced | Improved | Attenuated Improvement |
| Infarct Size (%) | Increased | Reduced | Attenuated Reduction |
| Arrhythmia Score | Increased | Reduced | Attenuated Reduction |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Langendorff perfusion with 5-HD.
Signaling Pathway
Caption: Signaling pathway of 5-HD in cardioprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial ATP-Sensitive Potassium Channels Play a Role in Reducing Both Myocardial Infarction and Reperfusion Arrhythmia in Remote Ischemic Preconditioned Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound and ischemic preconditioning on the ischemic-reperfused heart of fed and fasted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring mitoKATP Channel Activity with 5-Hydroxydecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial ATP-sensitive potassium (mitoKATP) channel plays a crucial role in cellular signaling, particularly in cardioprotection against ischemia-reperfusion injury.[1][2][3] Its opening is considered a key step in ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from a subsequent, more prolonged ischemic insult.[3][4][5] 5-Hydroxydecanoate (5-HD) is a widely used pharmacological tool to study the function of mitoKATP channels. It acts as a selective inhibitor, allowing researchers to investigate the downstream effects of channel blockade.[6][7][8] However, it is important to note that some studies suggest 5-HD may have off-target effects, including being metabolized by mitochondria and affecting β-oxidation of fatty acids.[9][10][11]
These application notes provide detailed protocols for measuring mitoKATP channel activity using 5-HD as an inhibitor. The methodologies described are essential for researchers in basic science and drug development who are investigating mitochondrial function and cytoprotective signaling pathways.
Signaling Pathway and Experimental Logic
The general mechanism involves the opening of the mitoKATP channel, leading to K+ influx into the mitochondrial matrix. This influx is believed to cause mitochondrial swelling, partial depolarization of the inner mitochondrial membrane, and the generation of reactive oxygen species (ROS), which act as signaling molecules to confer cellular protection.[3] 5-HD is used to block this cascade of events, thereby helping to elucidate the role of the mitoKATP channel.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of 5-HD and related compounds in mitoKATP channel assays.
Table 1: Inhibitory Concentrations of this compound (5-HD)
| Parameter | Value | Species/System | Reference |
| K1/2 | 45-75 µM | Rat heart and liver mitochondria | [6][8] |
| IC50 | ~30 µM | Rat ventricular myocytes (sarcolemmal KATP) | [7][12] |
| Effective Concentration | 100 - 500 µM | Rat hearts, cardiac myocytes | [9][13][14] |
Table 2: Concentrations of Agonists and Other Modulators
| Compound | Action | Typical Concentration | Species/System | Reference |
| Diazoxide | mitoKATP Opener | 50 - 100 µM | Rat hearts, cardiac myocytes | [9][14] |
| ATP | mitoKATP Inhibitor | ~5 µM (IC50) | Isolated mitochondria | [15] |
| Glibenclamide | Non-selective KATP Blocker | 0.3 mg/kg | Rabbit hearts | [1] |
| Pinacidil | mitoKATP Opener | 100 µM | Neonatal rat cardiac myocytes | [14] |
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cardiac Tissue
A high yield of functionally intact mitochondria is critical for accurate measurements. This protocol is adapted from several sources for isolating mitochondria from rat hearts.[16][17][18][19][20]
Materials:
-
Isolation Buffer: 220 mM mannitol, 70 mM sucrose, 5 mM MOPS, 2 mM EGTA, pH 7.4.
-
Homogenization Buffer: Isolation buffer with 2 mg/mL BSA.
-
Resuspension Buffer: 250 mM sucrose, 10 mM MOPS, 1 mM EGTA, pH 7.4.
-
Glass-Teflon homogenizer.
-
Refrigerated centrifuge.
Procedure:
-
Excise hearts from euthanized rats and immediately place them in ice-cold isolation buffer.
-
Mince the tissue finely with scissors in a small volume of ice-cold homogenization buffer.
-
Homogenize the minced tissue with a loose-fitting pestle (5-6 strokes).
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in resuspension buffer.
-
Repeat the centrifugation at 8,000 x g for 10 minutes.
-
Resuspend the final mitochondrial pellet in a minimal volume of resuspension buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
Protocol 2: Mitochondrial Swelling Assay (Light Scattering)
This assay indirectly measures mitoKATP channel activity by detecting changes in mitochondrial volume.[21][22] Opening of the channel leads to K+ influx and subsequent water entry, causing the mitochondria to swell and decreasing the light scattering of the mitochondrial suspension.
Materials:
-
Isolated mitochondria (0.5-1.0 mg/mL).
-
Swelling Buffer: 125 mM KCl, 10 mM MOPS, 2 mM K2HPO4, 1 mM EGTA, pH 7.2.
-
Respiratory Substrates: e.g., 5 mM glutamate and 5 mM malate.
-
MitoKATP opener (e.g., Diazoxide).
-
This compound (5-HD).
-
Spectrophotometer capable of measuring absorbance at 540 nm.
Procedure:
-
Equilibrate the spectrophotometer to 30°C.
-
Add isolated mitochondria to the swelling buffer in a cuvette to a final concentration of 0.5 mg/mL.
-
Add respiratory substrates to energize the mitochondria.
-
Record the baseline absorbance at 540 nm.
-
To test the effect of an opener, add diazoxide (e.g., 50 µM) and record the decrease in absorbance over time.
-
To test the inhibitory effect of 5-HD, pre-incubate the mitochondria with 5-HD (e.g., 300 µM) for 2-3 minutes before adding the opener.
-
The rate of decrease in absorbance is proportional to the rate of mitochondrial swelling and thus to mitoKATP channel activity.
Protocol 3: Thallium Flux Assay
This is a more direct method to measure K+ channel activity using a thallium-sensitive fluorescent dye.[15][23][24] Thallium (Tl+) is a potassium analog that can pass through K+ channels, and its influx can be detected by an increase in fluorescence of a specific dye.
Materials:
-
Isolated mitochondria.
-
Thallium-sensitive fluorescent dye (e.g., BTC-AM).
-
Assay Buffer: Sucrose-based buffer as used for isolation.
-
Thallium sulfate (Tl2SO4) solution.
-
MitoKATP opener (e.g., Diazoxide).
-
This compound (5-HD).
-
Fluorescence plate reader or spectrofluorometer.
Procedure:
-
Load isolated mitochondria with the thallium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the mitochondria to remove excess dye.
-
Resuspend the loaded mitochondria in the assay buffer.
-
Place the mitochondrial suspension in the fluorometer.
-
To test the effect of 5-HD, pre-incubate with the desired concentration.
-
Initiate the reaction by adding a mitoKATP opener (e.g., diazoxide).
-
Immediately after, add a small volume of Tl2SO4 solution.
-
Monitor the increase in fluorescence over time. The rate of fluorescence increase is proportional to the rate of Tl+ influx and mitoKATP channel activity.
Protocol 4: Measurement of Mitochondrial Membrane Potential (ΔΨm)
MitoKATP channel opening can cause a partial, transient depolarization of the mitochondrial inner membrane.[14][25][26] This can be measured using potentiometric fluorescent dyes like JC-1 or TMRM.
Materials:
-
Isolated mitochondria or intact cells.
-
Potentiometric fluorescent dye (e.g., JC-1, TMRM).
-
Assay Buffer.
-
MitoKATP opener (e.g., Diazoxide).
-
This compound (5-HD).
-
Fluorescence microscope or plate reader.
Procedure for intact cells:
-
Culture cells to the desired confluency.
-
Load the cells with the fluorescent dye (e.g., TMRM) in a suitable buffer.
-
Wash the cells to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add the mitoKATP opener (diazoxide) and monitor the change in fluorescence, which indicates depolarization.
-
In a separate experiment, pre-incubate the cells with 5-HD before adding the opener to assess its inhibitory effect.
Conclusion
The protocols and data presented provide a comprehensive guide for researchers to effectively measure mitoKATP channel activity and utilize this compound as a key pharmacological inhibitor. Careful execution of these experiments will enable a deeper understanding of the role of mitoKATP channels in cellular physiology and pathophysiology, and aid in the development of novel therapeutic strategies targeting this important mitochondrial ion channel. Researchers should remain mindful of the potential off-target effects of 5-HD and consider appropriate control experiments to validate their findings.
References
- 1. Mitochondrial ATP-sensitive K+ channels play a role in cardioprotection by Na+-H+ exchange inhibition against ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Mitochondrial K(ATP) channels: role in cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Short- and Long-Term Physiological Effects of Ischemic Preconditioning as an Ergogenic Aid: Revisiting Foundational Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of remote ischaemic preconditioning on coronary artery function in patients with stable coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.pdx.edu [web.pdx.edu]
- 7. This compound and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. State-dependent inhibition of the mitochondrial KATP channel by glyburide and this compound [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of ischaemic preconditioning, diazoxide and this compound on rat heart mitochondrial volume and respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Oxidation of this compound, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 5-HD abolishes ischemic preconditioning independently of monophasic action potential duration in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. ahajournals.org [ahajournals.org]
- 16. drexel.edu [drexel.edu]
- 17. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isolated Mitochondria Characterization [protocols.io]
- 19. Protocols · Benchling [benchling.com]
- 20. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
- 22. mdpi.com [mdpi.com]
- 23. A novel mitochondrial KATP channel assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
- 25. researchgate.net [researchgate.net]
- 26. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Hydroxydecanoate as a Tool to Study Cardioprotective Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxydecanoate (5-HD) is a widely utilized pharmacological tool in cardiovascular research, primarily employed as a selective inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels. These channels are critical components in the signaling pathways of cardioprotection, particularly in the context of ischemic preconditioning (IPC) and postconditioning. By blocking mitoKATP channels, 5-HD allows researchers to investigate the role of these channels in cellular survival mechanisms during ischemia-reperfusion (I/R) injury. These application notes provide an overview of 5-HD, its mechanism of action, and detailed protocols for its use in various experimental models of cardioprotection.
Mechanism of Action and Specificity
5-HD is believed to exert its effects by selectively blocking the pore of the mitoKATP channel, thereby preventing potassium influx into the mitochondrial matrix. This action inhibits the cardioprotective effects conferred by the opening of these channels, such as the preservation of mitochondrial integrity, reduction of reactive oxygen species (ROS) production, and prevention of apoptosis.[1][2]
However, it is crucial for researchers to be aware of the ongoing debate regarding the absolute specificity of 5-HD. Some studies suggest potential off-target effects, including:
-
Inhibition of sarcolemmal KATP channels at higher concentrations.[3]
-
Interaction with mitochondrial respiratory chain complexes.
-
Metabolism via β-oxidation, which could have downstream metabolic consequences.
Therefore, careful dose-response studies and the use of appropriate controls are essential when interpreting data from experiments utilizing 5-HD.
Data Presentation
The following tables summarize quantitative data from various studies on the use of 5-HD in cardioprotection research.
Table 1: Effective Concentrations of this compound in Different Experimental Models
| Experimental Model | Species | Effective Concentration Range | Observed Effect | Reference(s) |
| Isolated Perfused Heart (Langendorff) | Rat | 100 - 500 µM | Abolition of ischemic preconditioning-induced cardioprotection.[4][5] | |
| Isolated Perfused Heart (Langendorff) | Rabbit | 200 µM | Blockade of cardioprotection.[6] | |
| In vivo Myocardial Infarction | Rabbit | 5 mg/kg (bolus) | Abolition of ischemic preconditioning.[6] | |
| In vivo Myocardial Infarction | Rat | 10 mg/kg | Attenuation of cardioprotective effects. | |
| Isolated Cardiomyocytes | Rat | 100 - 500 µM | Inhibition of diazoxide-induced protection. |
Table 2: Effect of this compound on Myocardial Infarct Size
| Experimental Model | Species | Ischemia/Reperfusion Duration | 5-HD Concentration/Dose | % Infarct Size (Control) | % Infarct Size (IPC) | % Infarct Size (IPC + 5-HD) | Reference(s) |
| In vivo | Rabbit | 60 min / 120 min | 5 mg/kg | 55 ± 3% | 27 ± 8% | 50 ± 6% | [6] |
| Isolated Heart | Rat | 30 min / 120 min | 200 µM | 40.9 ± 2.8% | 8.4 ± 0.8% | 28.6 ± 4.7% | |
| Isolated Heart | Rat | 30 min / 120 min | 500 µM | 40.9 ± 2.8% | 8.4 ± 2.0% | 50.7 ± 7.8% |
Experimental Protocols
Here are detailed methodologies for key experiments using 5-HD to study cardioprotective signaling.
Protocol 1: Langendorff Isolated Heart Perfusion Model of Ischemia-Reperfusion Injury
This ex vivo model allows for the study of cardiac function in a controlled environment, free from systemic influences.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit (KH) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11 Glucose, 2.5 CaCl₂)
-
This compound (Sodium Salt)
-
Anesthetic (e.g., sodium pentobarbital)
-
Heparin
-
Triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., rat, rabbit) and administer heparin to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy and quickly excise the heart, placing it in ice-cold KH buffer.
-
Cannulation: Mount the heart on the Langendorff apparatus via aortic cannulation and initiate retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) KH buffer at a constant pressure or flow.
-
Stabilization: Allow the heart to stabilize for a 20-30 minute period.
-
Experimental Groups:
-
Control (I/R): Subject the heart to a period of global ischemia (e.g., 30 minutes) by stopping the perfusion, followed by a period of reperfusion (e.g., 120 minutes).
-
Ischemic Preconditioning (IPC): Before the sustained ischemia, subject the heart to brief cycles of ischemia and reperfusion (e.g., 3 cycles of 5 minutes ischemia and 5 minutes reperfusion).
-
IPC + 5-HD: Perfuse the heart with KH buffer containing 5-HD (e.g., 100-500 µM) for a period (e.g., 15 minutes) before and during the IPC protocol.
-
-
Functional Assessment: Continuously monitor cardiac function (e.g., left ventricular developed pressure, heart rate, coronary flow) throughout the experiment.
-
Infarct Size Measurement: At the end of reperfusion, freeze the heart, slice it, and incubate with 1% TTC stain to differentiate between viable (red) and infarcted (pale) tissue. Calculate infarct size as a percentage of the total ventricular area.
Protocol 2: In Vitro Cardiomyocyte Hypoxia-Reoxygenation Model
This model allows for the investigation of cellular and molecular mechanisms in a controlled cell culture system.
Materials:
-
Primary or cultured cardiomyocytes (e.g., H9c2 cells or neonatal rat ventricular myocytes)
-
Culture medium (e.g., DMEM)
-
Hypoxia chamber or incubator
-
This compound
-
Reagents for cell viability assays (e.g., MTT, LDH assay)
-
Fluorescent probes for ROS and mitochondrial membrane potential
Procedure:
-
Cell Culture: Plate cardiomyocytes at an appropriate density and allow them to adhere and grow.
-
5-HD Pre-treatment: Incubate the cells with culture medium containing the desired concentration of 5-HD (e.g., 100-500 µM) or vehicle for a specified time (e.g., 30 minutes) before hypoxia.
-
Simulated Ischemia (Hypoxia): Replace the culture medium with a hypoxic buffer (e.g., glucose-free, low pH) and place the cells in a hypoxic environment (e.g., 1% O₂, 5% CO₂, 94% N₂) for a defined period (e.g., 3-6 hours).
-
Simulated Reperfusion (Reoxygenation): Replace the hypoxic buffer with normal, oxygenated culture medium and return the cells to a normoxic incubator for a period of reoxygenation (e.g., 12-24 hours).
-
Assessment of Cardioprotection:
-
Cell Viability: Measure cell viability using assays such as MTT or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.
-
Apoptosis: Assess apoptosis using techniques like TUNEL staining or caspase activity assays.
-
Mitochondrial Function: Measure mitochondrial membrane potential using fluorescent probes (e.g., TMRE, JC-1) and ROS production with probes like MitoSOX Red.
-
Protocol 3: In Vivo Animal Model of Myocardial Infarction
This model most closely mimics the clinical scenario of a heart attack and allows for the assessment of 5-HD's effects in a whole-organism context.
Materials:
-
Anesthetic
-
Ventilator
-
Surgical instruments
-
Suture material
-
This compound
-
Evans blue dye
-
TTC stain
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., mouse, rat), intubate, and provide mechanical ventilation.
-
Surgical Procedure: Perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture to induce regional ischemia.
-
Experimental Groups:
-
Sham: Perform the surgical procedure without ligating the LAD.
-
I/R Control: Subject the animal to a period of LAD occlusion (e.g., 30-45 minutes) followed by reperfusion (e.g., 24 hours) by releasing the ligature.
-
IPC: Induce brief periods of LAD occlusion and reperfusion before the sustained ischemic event.
-
IPC + 5-HD: Administer 5-HD (e.g., 5-10 mg/kg, intravenously or intraperitoneally) at a specific time point before the IPC protocol.
-
-
Hemodynamic Monitoring: Monitor electrocardiogram (ECG) and blood pressure throughout the procedure.
-
Infarct Size and Area at Risk Measurement: At the end of the reperfusion period, re-occlude the LAD and inject Evans blue dye intravenously to delineate the area at risk (AAR - unstained tissue). Excise the heart, slice it, and incubate with TTC to identify the infarcted area (pale) within the AAR. Calculate infarct size as a percentage of the AAR.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Canonical signaling pathway of ischemic preconditioning.
Caption: 5-HD blocks cardioprotection by inhibiting mitoKATP channels.
Caption: Workflow for studying cardioprotection using 5-HD.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Signaling pathways in ischemic preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling pathways of cardioprotective ischemic preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo 5-Hydroxydecanoate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxydecanoate (5-HD) is a widely utilized pharmacological tool in cardiovascular research, primarily recognized for its role as an inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2] Initially considered a specific blocker of these channels, subsequent research has revealed a more complex mechanism of action. 5-HD is also a substrate for mitochondrial acyl-CoA synthetase, leading to the formation of 5-hydroxydecanoyl-CoA (5-HD-CoA).[1][3][4] This metabolite can enter the β-oxidation pathway, where it acts as a weak substrate and can inhibit the metabolism of other fatty acids, creating a bottleneck in fatty acid oxidation.[3][5] This dual action is critical when designing and interpreting experiments involving 5-HD, particularly in the context of cardiac ischemia-reperfusion (I/R) injury, where cellular metabolism is significantly altered.
These application notes provide a comprehensive guide for the in vivo use of 5-HD in experimental models of myocardial I/R injury, with a focus on experimental design, detailed protocols, and data interpretation.
Putative Signaling Pathways and Mechanisms of Action
5-HD's effects are primarily attributed to two interconnected mitochondrial pathways: the inhibition of mitoKATP channels and the modulation of fatty acid β-oxidation.
1. Inhibition of mitoKATP Channels:
MitoKATP channels are implicated in cardioprotective signaling, particularly in ischemic preconditioning. Their opening is thought to preserve mitochondrial function during I/R injury. By blocking these channels, 5-HD is used to investigate their role in cardioprotective interventions. The inhibition of these channels by 5-HD is state-dependent, being more potent when the channel is in an open state induced by physiological or pharmacological openers.
2. Modulation of Fatty Acid β-Oxidation:
5-HD is activated to 5-HD-CoA within the mitochondrial matrix.[4] While it can be metabolized through the initial steps of β-oxidation, its metabolites slow down the overall flux of the pathway, leading to an accumulation of acyl-CoA esters.[3][5] This can impact cellular energy metabolism, a critical factor in the heart's response to ischemic stress.
Below is a diagram illustrating the putative signaling pathways influenced by 5-HD.
Caption: Putative signaling pathways of this compound in cardiomyocytes.
Experimental Design Considerations
When designing in vivo experiments with 5-HD, several factors must be carefully considered to ensure robust and interpretable results.
-
Animal Model: The choice of animal model (e.g., mouse, rat) will influence the surgical procedures for inducing I/R injury, as well as the appropriate dosage and administration route for 5-HD.
-
Ischemia-Reperfusion Model: The duration of ischemia and reperfusion should be standardized and is a critical determinant of infarct size.[2][6] Common models include ligation of the left anterior descending (LAD) coronary artery.
-
5-HD Administration:
-
Route of Administration: Intravenous (IV) or intraperitoneal (IP) injections are common. IV administration allows for rapid and precise control of circulating concentrations, while IP injection is less invasive but may result in slower absorption and greater variability.
-
Timing of Administration: 5-HD is typically administered before the ischemic event to investigate its effect on cardioprotective signaling pathways.
-
Dosage: The dose of 5-HD should be carefully selected based on literature values for the chosen animal model and administration route. Dose-response studies may be necessary to determine the optimal concentration for a specific experimental question.
-
-
Control Groups: Appropriate control groups are essential for data interpretation. These should include:
-
A sham-operated group (surgery without I/R).
-
A vehicle-treated I/R group.
-
A positive control group (e.g., a known cardioprotective agent) can also be beneficial.
-
-
Outcome Measures: Key endpoints to assess the effects of 5-HD include:
-
Myocardial Infarct Size: Typically measured using triphenyltetrazolium chloride (TTC) staining.[7][8]
-
Area at Risk (AAR): Determined by Evans blue dye injection.[8]
-
Cardiac Function: Assessed by echocardiography or hemodynamic monitoring (e.g., left ventricular developed pressure, dP/dt).
-
Biochemical Markers: Plasma levels of cardiac troponins or creatine kinase.
-
Molecular Analyses: Western blotting or qPCR to investigate changes in signaling pathways.
-
In Vivo Experimental Protocols
The following are detailed protocols for the in vivo administration of 5-HD in a rat model of myocardial I/R injury.
Protocol 1: Intravenous Administration of 5-HD in a Rat Model of Myocardial I/R Injury
Materials:
-
This compound (5-HD)
-
Saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Surgical instruments for thoracotomy and LAD ligation
-
Ventilator
-
ECG monitoring system
-
Infusion pump
-
Evans blue dye
-
Triphenyltetrazolium chloride (TTC)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and ensure a proper level of anesthesia throughout the procedure.
-
Intubate the animal and connect it to a ventilator.
-
Establish intravenous access via the jugular vein for 5-HD and Evans blue dye administration.
-
Monitor ECG continuously.
-
-
5-HD Administration:
-
Prepare a stock solution of 5-HD in saline. The final concentration should be adjusted to deliver the desired dose in a reasonable volume.
-
Administer 5-HD (e.g., 5-10 mg/kg) as a bolus injection or a continuous infusion starting 15-30 minutes before coronary artery occlusion.
-
-
Myocardial Ischemia-Reperfusion:
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture. Successful occlusion should be confirmed by ST-segment elevation on the ECG and visual blanching of the myocardium.
-
Maintain ischemia for a predetermined period (e.g., 30-45 minutes).
-
Release the ligature to allow for reperfusion. Reperfusion is confirmed by the return of color to the myocardium and potential reperfusion arrhythmias.
-
Continue reperfusion for the desired duration (e.g., 2-24 hours).
-
-
Infarct Size Measurement:
-
At the end of the reperfusion period, re-occlude the LAD at the same location.
-
Inject Evans blue dye intravenously to delineate the area at risk (AAR - the area not stained blue).
-
Excise the heart and slice it into uniform sections.
-
Incubate the heart slices in 1% TTC solution to differentiate between infarcted (white) and viable (red) tissue within the AAR.
-
Image the heart slices and quantify the AAR and infarct size using image analysis software.
-
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo 5-HD treatment in a cardiac I/R model.
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between experimental groups.
Table 1: Effect of 5-HD on Myocardial Infarct Size in Rats
| Treatment Group | N | Area at Risk (AAR) (% of LV) | Infarct Size (IS) (% of AAR) |
| Sham | 6 | N/A | N/A |
| I/R + Vehicle | 8 | 45.2 ± 3.1 | 52.8 ± 4.5 |
| I/R + 5-HD (5 mg/kg) | 8 | 46.1 ± 2.8 | 65.3 ± 5.1 |
| I/R + 5-HD (10 mg/kg) | 8 | 44.9 ± 3.5 | 70.1 ± 4.8# |
Data are presented as mean ± SEM. LV = Left Ventricle. *p<0.05 vs. I/R + Vehicle. #p<0.05 vs. I/R + 5-HD (5 mg/kg).
Table 2: Hemodynamic Parameters in Rats Treated with 5-HD
| Parameter | Baseline | Ischemia | Reperfusion |
| I/R + Vehicle | |||
| Heart Rate (bpm) | 350 ± 20 | 330 ± 25 | 340 ± 22 |
| LVDP (mmHg) | 105 ± 8 | 15 ± 5 | 65 ± 7 |
| +dP/dt (mmHg/s) | 3500 ± 250 | 500 ± 100 | 2000 ± 180 |
| -dP/dt (mmHg/s) | -3000 ± 200 | -400 ± 80 | -1500 ± 150 |
| I/R + 5-HD (10 mg/kg) | |||
| Heart Rate (bpm) | 345 ± 18 | 325 ± 28 | 335 ± 25 |
| LVDP (mmHg) | 102 ± 7 | 12 ± 4 | 50 ± 6# |
| +dP/dt (mmHg/s) | 3450 ± 230 | 450 ± 90 | 1600 ± 160# |
| -dP/dt (mmHg/s) | -2950 ± 180 | -350 ± 70 | -1200 ± 130# |
Data are presented as mean ± SEM. LVDP = Left Ventricular Developed Pressure. dP/dt = Rate of pressure change. *p<0.05 vs. Baseline. #p<0.05 vs. I/R + Vehicle at the same time point.
Disclaimer: The dosages and expected outcomes presented in the tables are illustrative and may need to be optimized for specific experimental conditions. It is crucial to consult the primary literature for the most relevant and up-to-date information. The complex metabolic effects of 5-HD mean that its use as a specific blocker of mitoKATP channels should be approached with caution, and potential off-target effects should be considered in the interpretation of results.[5]
References
- 1. The effects of ischaemic preconditioning, diazoxide and this compound on rat heart mitochondrial volume and respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of ischemia and reperfusion times on myocardial infarct size in mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KATP channel-independent targets of diazoxide and this compound in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Oxidation of this compound, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Refined approach for quantification of in vivo ischemia-reperfusion injury in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Hydroxydecanoate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxydecanoate (5-HD) is a valuable pharmacological tool frequently utilized in cell culture experiments to investigate cellular metabolism and ion channel function. It is primarily known as a selective inhibitor of mitochondrial ATP-sensitive potassium (KATP) channels. Additionally, 5-HD is a substrate for mitochondrial acyl-CoA synthetase and can enter the fatty acid β-oxidation pathway, which can lead to complex metabolic effects.[1][2][3] Proper dissolution and application of 5-HD are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the solubilization of this compound and outline its key signaling pathways.
Data Presentation
Solubility of this compound Sodium Salt
| Solvent | Concentration | Observation | Citation(s) |
| Water | 10 mg/mL | Clear solution | |
| Water | up to 100 mM | Soluble | |
| Dimethyl Sulfoxide (DMSO) | 12.5 mg/mL (59.45 mM) | Soluble | [4] |
Recommended Working Concentrations
| Application | Cell Type | Concentration Range | Citation(s) |
| Inhibition of KATP channels (IC50) | Various | ~30 µM | [5][6] |
| Abolishing effects of ischemic preconditioning | H9c2 cells | 100 µM | [6] |
Experimental Protocols
Protocol 1: Dissolving this compound Sodium Salt
The sodium salt of this compound is water-soluble, making it a convenient form for cell culture experiments.
Materials:
-
This compound sodium salt powder
-
Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure for Preparing a 100 mM Stock Solution:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound sodium salt powder (Molecular Weight: 210.25 g/mol )[7][8] into a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile water or PBS to achieve a 100 mM stock solution.
-
Mixing: Vortex the solution until the powder is completely dissolved, resulting in a clear solution.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[6]
Preparation of Working Solution:
-
Thawing: Thaw an aliquot of the 100 mM stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration in your pre-warmed cell culture medium. For example, to prepare a 100 µM working solution, add 1 µL of the 100 mM stock solution to 1 mL of cell culture medium.
-
Mixing: Gently mix the medium containing 5-HD before adding it to your cells.
Protocol 2: Dissolving 5-Hydroxydecanoic Acid (Free Acid)
The free acid form of this compound is less soluble in aqueous solutions. Therefore, an organic solvent like Dimethyl Sulfoxide (DMSO) is recommended for preparing a concentrated stock solution.
Materials:
-
5-Hydroxydecanoic acid powder
-
Cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile, nuclease-free water or PBS for serial dilutions (optional)
Procedure for Preparing a 100 mM Stock Solution in DMSO:
-
Weighing: In a sterile environment, weigh the desired amount of 5-Hydroxydecanoic acid powder into a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of cell culture grade DMSO to achieve a 100 mM stock solution.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Preparation of Working Solution:
-
Thawing: Thaw an aliquot of the DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in cell culture medium to achieve the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Vehicle Control: It is essential to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the 5-HD-treated cells.
Mandatory Visualizations
Experimental Workflow for Dissolving this compound Sodium Salt
Caption: Workflow for preparing this compound sodium salt solutions.
Signaling Pathways of this compound
Caption: Key signaling pathways affected by this compound.
References
- 1. KATP channel-independent targets of diazoxide and this compound in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Oxidation of this compound, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Sodium this compound | 71186-53-3 [smolecule.com]
- 5. This compound and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 5-Hydroxydecanoic acid =97 HPLC 71186-53-3 [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
Application Notes and Protocols for the Use of 5-Hydroxydecanoate in Studying Neuronal Ischemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Hydroxydecanoate (5-HD), a selective inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels, in the investigation of neuronal ischemia. This document details the underlying mechanisms, experimental protocols, and relevant signaling pathways to facilitate further research and drug development in this area.
Introduction
Neuronal ischemia, a condition characterized by insufficient blood flow to the brain, triggers a complex cascade of events leading to neuronal cell death and neurological damage. Mitochondria play a central role in this process, and the modulation of mitochondrial ion channels has emerged as a potential therapeutic strategy. This compound (5-HD) is a valuable pharmacological tool used to specifically investigate the role of mitochondrial ATP-sensitive potassium (mitoKATP) channels in the pathophysiology of neuronal ischemia. By inhibiting these channels, researchers can elucidate their contribution to ischemic injury and explore their potential as a target for neuroprotective interventions.
Mechanism of Action
This compound selectively blocks the pore of the mitoKATP channel, preventing the influx of potassium ions into the mitochondrial matrix. The precise consequences of this blockade in the context of neuronal ischemia are multifaceted and can be context-dependent. In some models of neuronal injury, inhibition of mitoKATP channels by 5-HD has been shown to be neuroprotective by preventing the dissipation of the mitochondrial membrane potential, reducing the generation of reactive oxygen species (ROS), and inhibiting the activation of apoptotic pathways.[1] However, in other contexts, such as in conjunction with neuroprotective strategies like the ketogenic diet, 5-HD did not reverse the protective effects, suggesting a complex interplay of mechanisms.[2][3]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on various parameters in models of neuronal ischemia.
Table 1: Effect of this compound on Neuronal Viability and Infarct Volume
| Model System | Ischemia Model | 5-HD Concentration | Outcome Measure | Result | Reference |
| Gerbil | Bilateral common carotid artery occlusion | 50 mg/kg | CA1 Neuronal Survival | Significantly attenuated the protective effect of ischemic preconditioning | [4] |
| Rat | Middle cerebral artery occlusion | 50 mg/kg | Infarct Volume | Significantly attenuated the protective effect of ischemic preconditioning | [4] |
| Primary Neuronal Cultures | Oxygen-Glucose Deprivation (OGD) | 100 µM | Neuronal Survival | Significantly attenuated the protective effect of ischemic preconditioning | [4] |
| SH-SY5Y Cells | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 5 µM | Cell Viability (MTT) | Curcumin (5 µM) post-treatment showed better neuroprotection than other doses | [5] |
Table 2: Effect of this compound on Mitochondrial Function and Apoptosis
| Model System | Ischemia Model | 5-HD Concentration | Outcome Measure | Result | Reference |
| Primary Mesencephalic Cultures | 6-Hydroxydopamine (6-OHDA) | 100 µM | Mitochondrial Membrane Potential | Blocked the 6-OHDA-induced decrease in mitochondrial inner membrane potential | [1] |
| Primary Mesencephalic Cultures | 6-Hydroxydopamine (6-OHDA) | 100 µM | Superoxide-derived ROS | Inhibited 6-OHDA-induced generation of superoxide-derived ROS | [1] |
| Primary Neuronal Cultures | Oxygen-Glucose Deprivation (OGD) | 100 µM | Mitochondrial Membrane Potential | Significantly reduced the depolarization of mitochondrial membranes induced by ischemic preconditioning | [4] |
| SH-SY5Y Cells | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 10-50 µM | ROS Levels | PD98059 (ERK inhibitor) reversed the increase in ROS production | [6] |
| SH-SY5Y Cells | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 10-50 µM | Apoptosis (Cleaved Caspase-3) | PD98059 (ERK inhibitor) lowered the cleaved-caspase-3 level | [6] |
Experimental Protocols
Detailed methodologies for key experiments involving the use of this compound in neuronal ischemia studies are provided below.
Protocol 1: In Vitro Model of Neuronal Ischemia (Oxygen-Glucose Deprivation)
This protocol describes the induction of ischemic conditions in primary neuronal cultures using Oxygen-Glucose Deprivation (OGD).
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Neurobasal medium (or other appropriate culture medium)
-
OGD medium (glucose-free DMEM or Neurobasal medium)
-
This compound (5-HD) stock solution (e.g., 100 mM in DMSO)
-
Hypoxic chamber (e.g., with 95% N₂ and 5% CO₂)
-
Multi-well plates for cell culture
Procedure:
-
Cell Plating: Plate primary neurons at a suitable density in multi-well plates coated with an appropriate substrate (e.g., poly-L-lysine). Culture the cells for the desired number of days to allow for maturation.
-
Preparation of 5-HD: Prepare a working solution of 5-HD in the culture medium at the desired final concentration (e.g., 100 µM).
-
Pre-treatment with 5-HD: Thirty minutes before inducing OGD, replace the culture medium with the medium containing 5-HD.[4]
-
Induction of OGD:
-
Wash the cells once with OGD medium.
-
Replace the medium with fresh, deoxygenated OGD medium.
-
Place the culture plates in a hypoxic chamber for the desired duration (e.g., 70 minutes).[4]
-
-
Reoxygenation: After the OGD period, remove the plates from the hypoxic chamber and replace the OGD medium with regular, oxygenated culture medium (with or without 5-HD, depending on the experimental design).
-
Post-OGD Incubation: Return the plates to a standard cell culture incubator (37°C, 5% CO₂) for a specified period (e.g., 24 hours) before assessing neuronal viability or other parameters.
Protocol 2: Assessment of Neuronal Viability (MTT Assay)
This protocol outlines the use of the MTT assay to quantify neuronal viability following an ischemic insult.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Treatment: Following the experimental protocol (e.g., OGD and treatment with 5-HD), remove the culture medium from the wells.
-
MTT Incubation: Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours in a standard cell culture incubator.
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
Protocol 3: Detection of Apoptosis (TUNEL Staining)
This protocol describes the use of the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Fixation: After the experimental treatment, wash the cells with PBS and fix them with the fixation solution for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with the permeabilization solution for 2-5 minutes at room temperature.
-
TUNEL Reaction: Wash the cells with PBS and then incubate them with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Nuclear Counterstaining: Wash the cells with PBS and then counterstain the nuclei with DAPI for 5-10 minutes.
-
Mounting and Visualization: Wash the cells with PBS, mount the coverslips onto microscope slides, and visualize the fluorescence using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.
Protocol 4: Measurement of Reactive Oxygen Species (ROS)
This protocol details a method for measuring intracellular ROS levels using a fluorescent probe.
Materials:
-
Cells cultured in a multi-well plate
-
Fluorescent ROS indicator (e.g., CM-H2DCFDA or MitoSOX Red)
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Loading: After the experimental treatment, wash the cells with pre-warmed HBSS.
-
Incubate the cells with the fluorescent ROS indicator (e.g., 5-10 µM CM-H2DCFDA) in HBSS for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with HBSS to remove excess probe.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
Signaling Pathways and Visualizations
The primary signaling pathway influenced by this compound in the context of neuronal ischemia revolves around the mitochondrial ATP-sensitive potassium (mitoKATP) channel.
Caption: Signaling pathway of 5-HD in neuronal ischemia.
Caption: Experimental workflow for studying 5-HD in neuronal ischemia.
Caption: Logical flow of 5-HD's neuroprotective effect.
References
- 1. The mitochondrial ATP-sensitive potassium channel blocker this compound inhibits toxicity of 6-hydroxydopamine on dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracisternal administration of glibenclamide or this compound does not reverse the neuroprotective effect of ketogenic diet against ischemic brain injury-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Involvement of mitoKATP channel in protective mechanisms of cerebral ischemic tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotection by Curcumin in Ischemic Brain Injury Involves the Akt/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD98059 protects SH-SY5Y cells against oxidative stress in oxygen–glucose deprivation/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Hydroxydecanoate (5-HD) Mitochondrial Off-Target Effects
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting protocols regarding the off-target mitochondrial effects of 5-Hydroxydecanoate (5-HD). While historically used as a selective inhibitor of the mitochondrial ATP-sensitive potassium (mitoKATP) channel, substantial evidence reveals that its effects are complicated by significant metabolic off-target activities.
Frequently Asked Questions (FAQs)
Q1: Is this compound (5-HD) a specific inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels?
A1: No. While 5-HD was initially characterized as a selective mitoKATP channel blocker, its specificity is now widely questioned.[1] Numerous studies have demonstrated that 5-HD has significant off-target effects within the mitochondrion, primarily related to its metabolism.[2][3] These complex metabolic actions invalidate its use as a specific pharmacological tool for identifying the involvement of mitoKATP channels in cellular processes like ischemic preconditioning.[2][3]
Q2: What is the primary off-target mechanism of 5-HD in mitochondria?
A2: The principal off-target effect of 5-HD stems from its nature as a substituted fatty acid.[4] Upon entering the cell, 5-HD is activated by acyl-CoA synthetase on the outer mitochondrial membrane to form its coenzyme A derivative, 5-hydroxydecanoyl-CoA (5-HD-CoA).[2][5][6] This activated form is then transported into the mitochondrial matrix, where it enters the fatty acid β-oxidation pathway.[2][3][6]
Q3: How does the metabolism of 5-HD-CoA interfere with mitochondrial function?
A3: 5-HD-CoA acts as both a weak substrate and an inhibitor of the β-oxidation pathway.[2][3] While it can be processed by the first few enzymes of the cycle, its metabolism is significantly slower at the penultimate step, catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HAD).[2][3][7] This slow processing creates a "bottleneck," leading to the inhibition of the oxidation of other, physiological fatty acids like decanoyl-CoA and lauryl-carnitine.[2][3] This ultimately reduces the supply of reducing equivalents (NADH and FADH₂) to the electron transport chain (ETC).
Q4: Does 5-HD directly inhibit any of the electron transport chain (ETC) complexes?
A4: While the primary off-target effect is the disruption of β-oxidation, some studies have reported that 5-HD can inhibit respiration supported by non-fatty acid substrates. For instance, at concentrations of 100 or 300 μM, 5-HD was found to inhibit succinate (Complex II substrate) and 2-oxoglutarate (leading to Complex I substrate) oxidation.[4] This suggests that while the main issue is the β-oxidation bottleneck, other, more direct inhibitory effects on the respiratory chain may also occur.
Q5: What is the effective inhibitory concentration of 5-HD for its on-target and off-target effects?
A5: The reported concentrations for on-target and off-target effects overlap, which is a critical issue for experimental interpretation. The half-maximal inhibitory concentration (K₁/₂) for mitoKATP-mediated K⁺ flux is in the range of 45-75 μM.[6][8] However, significant inhibition of fatty acid oxidation and overall mitochondrial respiration has been observed at concentrations of 100 μM and above.[2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with 5-HD's mitochondrial effects.
| Parameter | Target/Effect | Reported Value (Concentration) | Cell/Tissue Type | Reference(s) |
| K₁/₂ | mitoKATP Channel Inhibition | 45-75 μM | Rat Heart & Liver Mitochondria | [6][8] |
| Inhibition | Decanoyl-CoA Metabolism | ~40% inhibition with 100 μM 5-HD-CoA | Rat Heart Mitochondria | [2] |
| Inhibition | Lauryl-carnitine Metabolism | ~40% inhibition with 100 μM 5-HD-CoA | Rat Heart Mitochondria | [2] |
| Inhibition | State 3 Respiration (Succinate & 2-Oxoglutarate) | Observed at 100-300 μM 5-HD | Perfused Rat Hearts | [4] |
Troubleshooting Guide
Problem: I'm using 5-HD to block mitoKATP channels, but my oxygen consumption rate (OCR) is unexpectedly low.
-
Likely Cause: You are likely observing the off-target inhibition of mitochondrial respiration. At concentrations used to block mitoKATP channels (e.g., 100 μM), 5-HD is metabolized to 5-HD-CoA, which creates a bottleneck in the β-oxidation pathway.[2][3] If your cells rely on fatty acids as a primary energy source, this will significantly reduce substrate supply to the electron transport chain, lowering OCR. Additionally, direct inhibition of respiration with substrates like succinate has also been reported.[4]
-
Troubleshooting Steps:
-
Substrate-Specific Respiration: Run a substrate-pathway analysis (e.g., using a Seahorse XF Analyzer or Oroboros O2k). Measure respiration driven by fatty acid substrates (e.g., palmitate-BSA) versus Complex I (pyruvate/malate) or Complex II (succinate/rotenone) substrates.
-
Compare Inhibition: If 5-HD disproportionately inhibits fatty acid-driven respiration compared to pyruvate-driven respiration, your results are likely dominated by off-target β-oxidation effects.
-
Consider Alternatives: If your goal is to specifically target mitoKATP channels, consider alternative inhibitors or use genetic models (knockdown/knockout) to validate your findings.
-
Problem: My results from fatty acid oxidation (FAO) assays are confounded after applying 5-HD.
-
Likely Cause: 5-HD is not merely an inhibitor; it is also a substrate for the enzymes involved in fatty acid activation and β-oxidation.[6][9] Its activated form, 5-HD-CoA, competes with and inhibits the metabolism of other fatty acids you may be using in your assay (e.g., palmitate, decanoate).[2][3] This creates a rate-limiting bottleneck, making it an unsuitable negative control or blocker for general FAO studies.[2][3]
-
Troubleshooting Steps:
-
Avoid 5-HD in FAO Assays: Do not use 5-HD as a tool to modulate or block general fatty acid oxidation. Its mechanism is complex and not purely inhibitory.
-
Use Specific FAO Inhibitors: For inhibiting FAO, use established inhibitors that target specific enzymes in the pathway, such as Etomoxir for Carnitine Palmitoyltransferase I (CPT1).
-
Interpret Data Cautiously: If you have already used 5-HD, interpret the results with the knowledge that the observed effect is likely due to competitive metabolism and bottlenecking, not a simple blockade of the pathway.
-
Key Experimental Protocol
Assessing the Impact of 5-HD on Fatty Acid Oxidation-Driven Respiration in Isolated Mitochondria
This protocol allows for the direct measurement of 5-HD's effect on the oxidation of a specific fatty acid substrate.
1. Isolation of Mitochondria:
-
Isolate mitochondria from your tissue of interest (e.g., rat heart, liver) using standard differential centrifugation methods. Ensure the final mitochondrial pellet is resuspended in a suitable buffer (e.g., MAS buffer) and kept on ice. Determine protein concentration using a BCA or Bradford assay.
2. Respirometry Setup:
-
Use a high-resolution respirometer (e.g., Oroboros O2k).
-
Add respiration buffer (e.g., MiR05) to the chambers and calibrate the oxygen sensors. Set the temperature to the desired level (e.g., 37°C).
-
Add isolated mitochondria to a final concentration of approximately 0.1-0.2 mg/mL.
3. Measurement Protocol:
-
Step 1: Establish Basal Respiration: Allow the mitochondrial oxygen consumption to stabilize (LEAK state).
-
Step 2: Provide FAO Substrates: Add the following substrates to initiate fatty acid oxidation-driven respiration:
-
Malate (0.5 mM): Provides the initial spark for the TCA cycle.
-
L-Carnitine (0.2 mM): Required for fatty acid transport into the matrix.
-
Decanoyl-CoA (10 µM): The fatty acid substrate.
-
-
Step 3: Induce State 3 Respiration: Add a saturating concentration of ADP (e.g., 0.5 mM) to stimulate maximal oxidative phosphorylation (OXPHOS). Allow the respiration rate to stabilize. This is your control rate for FAO-driven respiration.
-
Step 4: Introduce 5-HD-CoA: In a separate experiment or chamber, after the addition of Decanoyl-CoA and before ADP, add 5-HD-CoA (100 µM). Then, add ADP.
-
Step 5 (Alternative): In another experiment, establish the control State 3 respiration rate with Decanoyl-CoA and ADP first, then titrate in 5-HD-CoA to observe the inhibitory effect directly.
4. Data Analysis:
-
Calculate the oxygen consumption rates (in pmol O₂/s/mg protein) for each step.
-
Compare the maximal ADP-stimulated respiration rate in the presence and absence of 5-HD-CoA. A significant reduction in the rate in the presence of 5-HD-CoA demonstrates its inhibitory effect on the β-oxidation of Decanoyl-CoA.[2]
Visualizations
Mitochondrial Targets of this compound
Caption: On-target vs. Off-target mitochondrial pathways of this compound (5-HD).
Troubleshooting Workflow for Unexpected 5-HD Effects
Caption: Logical workflow to diagnose 5-HD's mitochondrial off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "this compound is metabolised in mitochondria and creates a rate-" by Peter J. Hanley, Stefan Dröse et al. [digitalcommons.unl.edu]
- 4. The effects of ischaemic preconditioning, diazoxide and this compound on rat heart mitochondrial volume and respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KATP channel-independent targets of diazoxide and this compound in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Oxidation of this compound, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids [lirias.kuleuven.be]
- 8. researchgate.net [researchgate.net]
- 9. Beta-oxidation of this compound, a putative blocker of mitochondrial ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming 5-Hydroxydecanoate Solubility Issues
Welcome to the technical support center for 5-Hydroxydecanoate (5-HD). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with 5-HD, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-HD) and what is its primary mechanism of action?
This compound, often used as its sodium salt, is a well-known pharmacological agent primarily recognized as a selective inhibitor of ATP-sensitive potassium (KATP) channels, with a particular affinity for the mitochondrial KATP (mitoKATP) channels.[1][2] Beyond its role as a channel blocker, recent studies have revealed that 5-HD is also a substrate for acyl-CoA synthetase in the mitochondrial outer membrane.[3] This means it can be metabolized within the mitochondria, entering the β-oxidation pathway, which can create a rate-limiting bottleneck for fatty acid metabolism.[3] This dual action is a critical consideration for interpreting experimental results.
Q2: What are the common solvents for dissolving this compound sodium salt?
The sodium salt of this compound exhibits good solubility in aqueous solutions and some organic solvents. The most commonly used solvents are water, dimethyl sulfoxide (DMSO), and ethanol.[1][4]
Q3: What is the recommended storage condition for 5-HD solutions?
For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot stock solutions into single-use volumes and store them at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[5] Avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.[5]
Troubleshooting Guide: Solubility Issues
Issue 1: My this compound sodium salt is not dissolving completely in water.
-
Possible Cause: The concentration may be too high, or the dissolution process may be incomplete.
-
Troubleshooting Steps:
-
Verify Concentration: Ensure you are not exceeding the known solubility limits (see Table 1).
-
Gentle Warming: Warm the solution in a 37°C water bath to aid dissolution.[6]
-
Vortexing/Sonication: Vortex the solution vigorously or use a sonicator for several minutes to ensure complete dissolution.[6]
-
pH Adjustment: For the free acid form, neutralization with a base like sodium hydroxide can improve water solubility by forming the more soluble sodium salt.[4]
-
Issue 2: After preparing a stock solution in DMSO, the compound precipitates when I dilute it in my aqueous cell culture medium.
-
Possible Cause: This is a common issue with compounds dissolved in organic solvents when introduced into an aqueous environment. The localized high concentration of the compound upon initial contact with the aqueous medium can cause it to crash out of solution.
-
Troubleshooting Steps:
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock in the aqueous medium.
-
Rapid Mixing: Add the DMSO stock solution dropwise into the pre-warmed (37°C) cell culture medium while vigorously stirring or vortexing.[7][8] This helps to disperse the compound quickly and prevent localized high concentrations.
-
Lower Stock Concentration: Preparing a more dilute initial stock solution in DMSO (e.g., 10 mM) can help prevent precipitation upon further dilution.[8]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid cytotoxicity.[5][7] Always include a vehicle control (medium with the same final DMSO concentration without 5-HD) in your experiments.
-
Issue 3: I observe a precipitate in my cell culture medium containing 5-HD after some time in the incubator.
-
Possible Cause: The precipitate may not be the 5-HD itself but rather components of the cell culture medium. This can be caused by temperature fluctuations, changes in pH, or evaporation.
-
Troubleshooting Steps:
-
Rule out Contamination: First, examine the culture under a microscope to ensure the precipitate is not due to bacterial or fungal contamination.[9]
-
Incubator Conditions: Check the incubator's temperature and CO2 levels to ensure they are stable.[10] Ensure the humidity is adequate to prevent evaporation from the culture plates, which can concentrate salts and cause them to precipitate.[9]
-
Media Preparation: When preparing media, ensure that components are added in the correct order, as some salts (like calcium salts) can precipitate if mixed improperly.[7][9]
-
Data Presentation
Table 1: Solubility of this compound Sodium Salt
| Solvent | Concentration | Observations |
| Water | 10 mg/mL | Clear solution[4] |
| Water | 25 mg/mL | Achievable under specific conditions[1][4] |
| Dimethyl Sulfoxide (DMSO) | 12.5 mg/mL (59.45 mM) | Soluble[4] |
| Ethanol | 10 mg/mL | Soluble[1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound Sodium Salt in Water
Materials:
-
This compound sodium salt (MW: 210.25 g/mol )
-
Sterile, deionized, or distilled water
-
Sterile vials
-
Vortex mixer
-
Sonicator or 37°C water bath (optional)
Procedure:
-
Accurately weigh 21.03 mg of this compound sodium salt and place it into a sterile vial.
-
Add 1.0 mL of sterile water to the vial.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If dissolution is slow, gently warm the vial in a 37°C water bath or sonicate for a few minutes.
-
Once fully dissolved, filter-sterilize the stock solution using a 0.22 µm syringe filter if it will be used in cell culture.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium from a DMSO Stock
Materials:
-
100 mM stock solution of 5-HD in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Procedure:
-
Thaw a vial of the 100 mM 5-HD stock solution in DMSO at room temperature.
-
To prepare a 100 µM working solution, you will perform a 1:1000 dilution.
-
For example, to prepare 1 mL of working solution, add 1 µL of the 100 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
It is crucial to add the stock solution to the medium while gently vortexing or pipetting up and down to ensure rapid and even dispersion.
-
Prepare a vehicle control by adding 1 µL of pure DMSO to 999 µL of cell culture medium.
-
Use the freshly prepared working solutions for your experiment immediately.
Visualizations
References
- 1. creative-enzymes.com [creative-enzymes.com]
- 2. scbt.com [scbt.com]
- 3. This compound is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Sodium this compound | 71186-53-3 [smolecule.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Interpreting KATP Channel-Independent Effects of 5-Hydroxydecanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxydecanoate (5-HD). The focus is on understanding and navigating its KATP channel-independent effects to ensure accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Is this compound (5-HD) a specific blocker of mitochondrial ATP-sensitive potassium (mitoKATP) channels?
A1: While historically used as a selective mitoKATP channel blocker, accumulating evidence strongly indicates that 5-HD is not specific.[1][2][3][4][5] It has significant off-target effects, primarily related to its metabolism within the mitochondria. Therefore, data from experiments using 5-HD as a sole tool to implicate mitoKATP channels should be interpreted with caution.
Q2: What are the primary KATP channel-independent mechanisms of action for 5-HD?
A2: The main off-target effects of 5-HD stem from its metabolic activation and subsequent processing in the mitochondria:
-
Metabolic Activation: 5-HD is a substrate for acyl-CoA synthetase, which converts it to 5-hydroxydecanoyl-CoA (5-HD-CoA).[1][2]
-
Beta-Oxidation Inhibition: 5-HD-CoA enters the β-oxidation pathway but is metabolized inefficiently, creating a bottleneck.[3][4][5] This can inhibit the oxidation of other fatty acids.
-
Mitochondrial Respiration: 5-HD can act as a weak substrate for mitochondrial respiration in some tissues, while in others, it or its downstream metabolites can inhibit respiratory chain complexes.[1][4]
-
Mitochondrial Permeability Transition Pore (mPTP) Opening: In the presence of calcium, 5-HD can promote the opening of the mPTP, leading to mitochondrial swelling and dysfunction.[6][7]
-
Sarcolemmal KATP (sarcKATP) Channel Inhibition: 5-HD can inhibit sarcKATP channels, but this effect is ATP-dependent and may not be significant in intact cells.[8][9]
Q3: My experiment shows that 5-HD blocks a specific cellular effect. Can I conclude that this effect is mediated by mitoKATP channels?
Q4: What are some recommended control experiments when using 5-HD?
-
Use other structurally and mechanistically different mitoKATP channel blockers (e.g., glibenclamide), being mindful of their own potential off-target effects.
-
Assess the metabolic effects of 5-HD in your experimental system, such as measuring oxygen consumption rates with different substrates and fatty acid oxidation.
-
Evaluate the involvement of the mPTP by using mPTP inhibitors like cyclosporin A.[6][7]
-
If studying cardioprotection, consider that 5-HD may not abolish preconditioning in all species, suggesting KATP channel-independent mechanisms of protection.[10]
Troubleshooting Guide
| Observed Problem | Potential KATP Channel-Independent Cause | Troubleshooting Steps & Recommendations |
| Unexpected changes in cellular respiration (e.g., altered oxygen consumption rate). | 5-HD is being metabolized via β-oxidation, acting as a weak respiratory substrate or inhibiting the oxidation of endogenous fatty acids.[3][4] | 1. Measure oxygen consumption using a Seahorse analyzer or Clark-type electrode. 2. Test respiration with various substrates (e.g., pyruvate, glutamate/malate, succinate, and a long-chain fatty acid) in the presence and absence of 5-HD. 3. Analyze the activity of individual respiratory chain complexes. |
| Evidence of mitochondrial dysfunction (e.g., mitochondrial swelling, decreased membrane potential) that is not reversed by other KATP channel modulators. | 5-HD, in combination with intracellular calcium, may be inducing the opening of the mitochondrial permeability transition pore (mPTP).[6][7] | 1. Measure mitochondrial swelling spectrophotometrically. 2. Assess mitochondrial membrane potential using fluorescent probes like TMRE or JC-1. 3. Perform experiments in the presence of an mPTP inhibitor (e.g., cyclosporin A) to see if the observed effect is blocked.[6][7] |
| Inconsistent or contradictory results when comparing 5-HD with other KATP channel blockers like glibenclamide. | The observed cellular response may be due to the metabolic effects of 5-HD, which are not shared by sulfonylureas like glibenclamide. | 1. Acknowledge the different mechanisms of action in your interpretation. 2. Consider that glibenclamide's inhibitory action can be state-dependent (more effective on open channels).[11] 3. Investigate the metabolic state of your cells/tissue, as this can influence the effects of 5-HD. |
| 5-HD fails to block the activation of sarcolemmal KATP (sarcKATP) channels in whole-cell patch-clamp experiments. | While 5-HD can inhibit sarcKATP channels in inside-out patches in an ATP-dependent manner, this effect is often not observed in intact cells.[8] This suggests that in a cellular context, its primary effects are on mitochondria. | 1. Use inside-out patch-clamp to confirm the direct, ATP-dependent inhibitory effect of 5-HD on sarcKATP channels. 2. Recognize that a lack of effect in whole-cell recordings does not rule out mitochondrial targets of 5-HD. |
Experimental Protocols
Protocol 1: Assessing the Effect of 5-HD on Mitochondrial Respiration
Objective: To determine if 5-HD alters mitochondrial oxygen consumption with different substrates.
Materials:
-
Isolated mitochondria or permeabilized cells
-
Respiration buffer (e.g., MiR05)
-
Substrates: Pyruvate, malate, glutamate, succinate, ADP, long-chain fatty acid (e.g., palmitoyl-carnitine)
-
Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)
-
This compound (5-HD)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Procedure:
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add isolated mitochondria or permeabilized cells to the respiration buffer in the chamber.
-
Initiate LEAK respiration by adding pyruvate and malate (for Complex I-linked respiration) or succinate in the presence of rotenone (for Complex II-linked respiration).
-
Add a saturating concentration of ADP to measure oxidative phosphorylation (OXPHOS) capacity.
-
Once a stable respiration rate is achieved, inject a working concentration of 5-HD (e.g., 100 µM) and record the change in oxygen consumption.
-
To test if 5-HD can act as a substrate, add it to mitochondria in the absence of other substrates and monitor for an increase in respiration.
-
To test for inhibition of fatty acid oxidation, initiate respiration with a fatty acid substrate and then add 5-HD.
Protocol 2: Measuring Mitochondrial Swelling as an Indicator of mPTP Opening
Objective: To assess if 5-HD induces mitochondrial swelling, indicative of mPTP opening.
Materials:
-
Isolated mitochondria
-
Swelling buffer (e.g., KCl-based buffer with respiratory substrates)
-
Calcium chloride (CaCl2) solution
-
This compound (5-HD)
-
Cyclosporin A (CsA) as an mPTP inhibitor
-
Spectrophotometer with a plate reader or cuvette holder capable of measuring absorbance at 540 nm
Procedure:
-
Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.
-
Resuspend the mitochondrial pellet in the swelling buffer.
-
Add the mitochondrial suspension to the wells of a 96-well plate or a cuvette.
-
Place the plate/cuvette in the spectrophotometer and monitor the baseline absorbance at 540 nm. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).
-
To induce mPTP opening, add a bolus of CaCl2 to the mitochondrial suspension.
-
In a separate well/cuvette, pre-incubate mitochondria with 5-HD before the addition of CaCl2 and monitor the change in absorbance.
-
As a control, pre-incubate mitochondria with CsA before adding 5-HD and CaCl2 to determine if the swelling is mPTP-dependent.
Visualizations
Caption: Metabolic pathway of this compound in mitochondria.
Caption: Decision workflow for interpreting 5-HD experimental results.
References
- 1. KATP channel-independent targets of diazoxide and this compound in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Oxidation of this compound, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. This compound is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "this compound is metabolised in mitochondria and creates a rate-" by Peter J. Hanley, Stefan Dröse et al. [digitalcommons.unl.edu]
- 6. Melatonin modulates permeability transition pore and this compound induced KATP channel inhibition in isolated brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The KATP blocker sodium this compound does not abolish preconditioning in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. State-dependent inhibition of the mitochondrial KATP channel by glyburide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Hydroxydecanoate metabolism to 5-hydroxydecanoyl-CoA issues
Technical Support Center: 5-Hydroxydecanoate Metabolism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolism of this compound (5-HD) to 5-hydroxydecanoyl-CoA and its subsequent metabolic fate.
Frequently Asked Questions (FAQs)
Q1: What is the initial metabolic step for this compound (5-HD)?
The first step in the metabolism of 5-HD is its "activation" through thioesterification to coenzyme A, forming 5-hydroxydecanoyl-CoA (5-HD-CoA).[1][2] This reaction is catalyzed by an acyl-CoA synthetase (ACS) enzyme.[1][3]
Q2: Where in the cell does the conversion of 5-HD to 5-hydroxydecanoyl-CoA occur?
This activation can occur outside the mitochondria.[1] For the resulting 5-HD-CoA to be metabolized further via β-oxidation, it must be transported into the mitochondrial matrix.[1] In liver cells, 5-HD can also be activated by an acyl-CoA synthetase located within the mitochondrial matrix.[1]
Q3: What is the primary metabolic issue observed after the formation of 5-hydroxydecanoyl-CoA?
While 5-HD is successfully converted to 5-HD-CoA and enters the β-oxidation pathway, a significant issue arises at the third step of the cycle.[1][4][5] The metabolism is dramatically slowed at the reaction catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HAD).[1] The Vmax for the 5-HD metabolite at this stage (3,5-dihydroxydecanoyl-CoA) is approximately five times slower than for the corresponding metabolite of decanoate.[1] This creates a rate-limiting bottleneck in the β-oxidation pathway.[4][5]
Q4: How does the metabolism of 5-HD affect the breakdown of other fatty acids?
The bottleneck created by the slow processing of 5-HD-CoA intermediates at the HAD step can inhibit the overall β-oxidation of other endogenous fatty acids.[1][4] For instance, the presence of 100 μM 5-HD-CoA has been shown to reduce the maximal rate of decanoyl-CoA metabolism by approximately 40%.[1]
Q5: Is 5-HD a specific inhibitor of mitochondrial ATP-sensitive K+ (KATP) channels?
Initially, 5-HD was widely used as a specific blocker of mitochondrial KATP channels.[4][6] However, the discovery of its complex metabolic effects—namely its activation to 5-HD-CoA and subsequent creation of a bottleneck in β-oxidation—invalidates its use as a specific KATP channel inhibitor.[1][4][5] Its effects on cellular energy metabolism are much broader than previously thought.[1]
Troubleshooting Guides
Issue 1: Low or undetectable levels of 5-hydroxydecanoyl-CoA in my in vitro or cellular assay.
-
Possible Cause 1: Suboptimal Acyl-CoA Synthetase (ACS) Activity.
-
Troubleshooting Steps:
-
Verify Enzyme Source: Ensure you are using a suitable ACS. Long-chain acyl-CoA synthetases (LACSs) are required for the activation of fatty acids.[7]
-
Check Cofactors: The activation reaction is ATP-dependent and requires Coenzyme A (CoASH).[1][8] Ensure that ATP and CoASH are present in sufficient concentrations and that the reagents have not degraded.
-
Optimize Reaction Buffer: Check that the pH, temperature, and ionic strength of your buffer are optimal for the specific ACS enzyme being used. A typical buffer might contain Tris-HCl at pH 7.5.[1]
-
Enzyme Integrity: If using a purified enzyme, ensure it has been stored correctly and has not lost activity. Consider running a positive control with a known substrate like decanoate.
-
-
-
Possible Cause 2: Inefficient Cellular Uptake of 5-HD.
-
Troubleshooting Steps:
-
Assess Uptake Conditions: Cellular uptake of nanoparticles, and by extension small molecules, can be dependent on concentration and incubation time.[9] Perform a time-course and concentration-dependence experiment to find the optimal conditions for your cell type.
-
Verify Uptake Mechanism: Fatty acid uptake is an energy-dependent process.[10] As a control, run the experiment at 4°C or in the presence of metabolic inhibitors (like sodium azide) to see if uptake is significantly reduced, confirming an active transport mechanism.[9][10]
-
Cell Viability: High concentrations of 5-HD or treatment reagents may be toxic to cells, impairing their metabolic functions. Perform a cell viability assay (e.g., MTT assay) to ensure you are working within a non-toxic concentration range.[11]
-
-
-
Possible Cause 3: Inefficient Metabolite Extraction or Quantification.
-
Troubleshooting Steps:
-
Extraction Protocol: Acyl-CoAs are often extracted using a cold organic solvent or trichloroacetic acid to quench enzymatic activity, followed by solid-phase extraction for purification.[12][13] Ensure your extraction protocol is validated for acyl-CoAs.
-
Analytical Method: Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for quantifying specific acyl-CoA species.[12][14] Develop or use an established LC-MS/MS method with a stable isotope-labeled internal standard for accurate quantification.[12][15]
-
Sample Stability: Acyl-CoA thioesters can be unstable. Keep samples on ice or frozen whenever possible and process them quickly to prevent degradation.
-
-
Issue 2: My results show a general inhibition of fatty acid oxidation, not just an effect on 5-HD.
-
Possible Cause: Expected Metabolic Consequence.
-
Explanation: This is the known mechanism of action for 5-HD. It acts as a substrate for β-oxidation, but its metabolite slows the pathway down at the HAD enzyme, creating a "traffic jam" that impedes the processing of other fatty acids that share the same pathway.[1]
-
Confirmation Steps:
-
Run a Comparative Assay: Measure the rate of oxygen consumption or product formation from a standard fatty acid (e.g., decanoate or lauryl-carnitine) in isolated mitochondria. Repeat the measurement in the presence of 5-HD-CoA. You should observe a significant reduction in the metabolic rate of the standard fatty acid.[1]
-
Metabolite Profiling: Use LC-MS to analyze the acyl-CoA pool. In the presence of 5-HD, you would expect to see an accumulation of 3,5-dihydroxydecanoyl-CoA (the substrate for the rate-limiting HAD step) and potentially a decrease in downstream metabolites like acetyl-CoA derived from the standard fatty acid.
-
-
Quantitative Data Summary
Table 1: Kinetic Parameters of β-Oxidation Enzymes for 5-HD Metabolites vs. Decanoate Metabolites
| Enzyme | Substrate from 5-HD Pathway | Substrate from Decanoate Pathway | Km | Vmax / kcat | Finding |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 5-hydroxydecanoyl-CoA | Decanoyl-CoA | 12.8 ± 0.6 µM | kcat = 14.1 s⁻¹ | 5-HD-CoA is a good substrate for the first step.[3] |
| Decanoyl-CoA | ~3 µM | kcat = 6.4 s⁻¹ | |||
| Enoyl-CoA Hydratase | 5-hydroxydecenoyl-CoA | Decenoyl-CoA | 12.7 ± 0.6 µM | 25.7 ± 0.5 µM min⁻¹ | Kinetics are similar at the second step.[1] |
| Decenoyl-CoA | 4.1 ± 0.3 µM | 21.7 ± 0.5 µM min⁻¹ | |||
| L-3-hydroxyacyl-CoA Dehydrogenase (HAD) | 3,5-dihydroxydecanoyl-CoA | L-3-hydroxydecanoyl-CoA | Not Reported | ~5-fold lower Vmax | Rate-limiting step. The Vmax is significantly slower for the 5-HD metabolite, creating a bottleneck.[1] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 5-hydroxydecanoyl-CoA (5-HD-CoA)
This protocol is adapted from methodologies used to study 5-HD metabolism.[1]
-
Reaction Mixture: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 9.1 mM EDTA, 1.2 mM Na₂ATP, and 1.8 mM MgCl₂.
-
Add Substrates: To the buffer, add this compound (5-HD) and Coenzyme A (CoASH).
-
Initiate Reaction: Add a purified acyl-CoA synthetase (e.g., from Pseudomonas fragi, available commercially) to the mixture to start the reaction.
-
Incubation: Incubate at a suitable temperature (e.g., 25°C) for a sufficient duration to allow for conversion. Monitor the reaction progress if possible (e.g., by HPLC).
-
Purification: Purify the resulting 5-HD-CoA from the reaction mixture using preparative reversed-phase HPLC.
-
Verification: Confirm the identity and purity of the synthesized 5-HD-CoA using mass spectrometry.
Protocol 2: Coupled Assay for L-3-hydroxyacyl-CoA Dehydrogenase (HAD) and 3-ketoacyl-CoA Thiolase
This assay indirectly measures HAD activity by coupling it to the subsequent thiolase reaction, which prevents product inhibition of HAD.[1]
-
Prepare Assay Mixture: In a quartz cuvette, prepare an assay mixture in a standard buffer (e.g., 50 mM potassium phosphate, pH 7.4). The mixture should contain:
-
The substrate (L-3-hydroxydecanoyl-CoA for control, or 3,5-dihydroxydecanoyl-CoA for the test).
-
0.5 mM NAD⁺.
-
0.25 mM CoASH.
-
Purified 3-ketoacyl-CoA thiolase (e.g., 0.4 µg).
-
-
Initiate Reaction: Add purified L-3-hydroxyacyl-CoA dehydrogenase (HAD) (e.g., 2.78 µg) to the cuvette to start the reaction.
-
Monitor Reaction: Immediately begin monitoring the increase in absorbance at 340 nm using a spectrophotometer. This wavelength corresponds to the formation of NADH, which is produced by the HAD-catalyzed oxidation of the substrate.
-
Calculate Activity: The rate of NADH formation (change in absorbance over time) is directly proportional to the activity of the HAD enzyme under these coupled conditions. Compare the rates obtained with the control and test substrates.
Visualizations
Caption: The metabolic activation and subsequent β-oxidation of this compound.
Caption: A general workflow for studying 5-HD's impact on cellular metabolism.
Caption: A logical guide for troubleshooting low 5-hydroxydecanoyl-CoA yields.
References
- 1. This compound is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 3. Beta-oxidation of this compound, a putative blocker of mitochondrial ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "this compound is metabolised in mitochondria and creates a rate-" by Peter J. Hanley, Stefan Dröse et al. [digitalcommons.unl.edu]
- 5. This compound is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids [lirias.kuleuven.be]
- 6. 5-hydroxydecanoic acid, 624-00-0 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular uptake of magnetic nanoparticle is mediated through energy-dependent endocytosis in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shape-dependent cellular uptake of iron oxide nanorods: mechanisms of endocytosis and implications on cell labeling and cellular delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods and Guidelines for Metabolism Studies: Applications to Cancer Research [mdpi.com]
- 14. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 5-Hydroxydecanoate (5-HD) Dosage for Cardioprotection Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of 5-Hydroxydecanoate (5-HD) in cardioprotection studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to assist in your experimental design and execution.
Quantitative Data Summary
The following table summarizes effective dosages of 5-HD used in various animal models for cardioprotection studies, particularly in the context of ischemia-reperfusion (I/R) injury.
| Animal Model | Dosage/Concentration | Route of Administration | Key Findings | Reference |
| Rat (isolated heart) | 100 µM | Perfusion (Langendorff) | Abolished the protective effects of fasting and ischemic preconditioning (IPC) on contractile recovery. | [1] |
| Rat (isolated heart) | 200 µM | Perfusion (Langendorff) | Abolished the protective effect of one cycle of IPC. | [2] |
| Rat (isolated heart) | 500 µM | Perfusion (Langendorff) | Abolished the protective effect of three cycles of IPC. | [2] |
| Rabbit (in situ) | 5 mg/kg | Intravenous bolus | Abolished the cardioprotective effect of IPC.[2] Also shown to block the protective effects of sildenafil.[3] | [2][3] |
| Guinea Pig (isolated heart) | 100 µM | Perfusion | Reduced the initial increase in extracellular K+ during ischemia. | [4] |
| Guinea Pig (isolated heart) | 200 µM | Perfusion | Abolished the protective effects of anesthetic preconditioning. | [5] |
Experimental Protocols
Langendorff Perfusion Protocol for Isolated Rodent Heart
This protocol describes a standard procedure for an isolated heart perfusion study to investigate the effects of 5-HD on cardioprotection against ischemia-reperfusion injury.
1. Preparation of Solutions:
-
Krebs-Henseleit Buffer (KHB): Prepare a stock solution containing (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 25 NaHCO₃, and 11 glucose. The final solution should be freshly prepared, warmed to 37°C, and continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.
-
5-HD Stock Solution: The solubility of 5-HD can be a concern. Prepare a stock solution (e.g., 10-100 mM) in a suitable solvent like distilled water or a small amount of ethanol before diluting it in the Krebs-Henseleit buffer to the final desired concentration. Ensure the final solvent concentration in the perfusate is minimal and does not affect the experimental outcome.
2. Heart Isolation and Cannulation:
-
Anesthetize the animal (e.g., rat, guinea pig) according to your institution's approved protocol.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold KHB to arrest contractions.
-
Identify the aorta and carefully cannulate it onto the Langendorff apparatus, avoiding the introduction of air bubbles.
3. Perfusion and Stabilization:
-
Initiate retrograde perfusion with warm, oxygenated KHB at a constant pressure (typically 60-80 mmHg for rats).
-
Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor key functional parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow.
4. Experimental Groups and 5-HD Administration:
-
Control Group: Hearts are subjected to ischemia and reperfusion without any intervention.
-
Ischemic Preconditioning (IPC) Group: Induce one or more short cycles of global ischemia (e.g., 5 minutes) followed by a brief period of reperfusion (e.g., 5-10 minutes) before the sustained ischemic insult.
-
5-HD Group: Perfuse the hearts with KHB containing the desired concentration of 5-HD for a specified period (e.g., 10-15 minutes) before the sustained ischemia.
-
IPC + 5-HD Group: Administer 5-HD before the IPC protocol to investigate its ability to block the protective effects of preconditioning.
5. Ischemia-Reperfusion Protocol:
-
Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Initiate reperfusion by restoring the flow of oxygenated KHB for a longer duration (e.g., 60-120 minutes).
6. Data Acquisition and Analysis:
-
Continuously record cardiac function parameters throughout the experiment.
-
At the end of the reperfusion period, the heart can be sliced and stained with triphenyltetrazolium chloride (TTC) to determine the infarct size.
Mandatory Visualizations
Caption: Workflow for a Langendorff perfusion experiment with 5-HD.
Caption: 5-HD inhibits the mitoKATP channel, blocking cardioprotection.
Troubleshooting Guide
Q1: I am not observing the expected cardioprotective effect of ischemic preconditioning (IPC) in my control group. What could be wrong?
-
A1: Inadequate IPC Stimulus: The duration and number of ischemia-reperfusion cycles in your IPC protocol may be insufficient to trigger a protective response. Ensure your protocol is consistent with established methods for your specific animal model. For instance, in rats, one to three cycles of 5 minutes of ischemia followed by 5 minutes of reperfusion are commonly used.[2]
-
A2: Anesthetic Interference: Some anesthetics can interfere with cardioprotective signaling pathways. Review the literature to ensure the anesthetic you are using is not known to block IPC.
-
A3: Suboptimal Perfusion Conditions: Ensure your Langendorff system is properly maintained. This includes stable temperature (37°C), adequate oxygenation of the perfusate, and a stable perfusion pressure.
Q2: 5-HD is not blocking the cardioprotective effect in my experiments. What should I check?
-
A1: Insufficient 5-HD Concentration: The effective concentration of 5-HD can vary between species.[1][2][3][4][5] Ensure you are using a concentration that has been shown to be effective in your model. You may need to perform a dose-response curve to determine the optimal concentration.
-
A2: Timing of 5-HD Administration: 5-HD should be administered before the cardioprotective stimulus (e.g., IPC) to effectively block the signaling pathway. A common protocol involves perfusing with 5-HD for 10-15 minutes prior to initiating the IPC protocol.
-
A3: 5-HD Solution Stability: Prepare 5-HD solutions fresh for each experiment. While generally stable in aqueous solutions for short periods, prolonged storage may lead to degradation.
Q3: I am observing high variability in my results between different experiments.
-
A1: Inconsistent Surgical Procedure: Ensure that the heart excision and cannulation are performed consistently and rapidly to minimize warm ischemia time.
-
A2: Animal Strain and Age: The response to ischemia-reperfusion injury and cardioprotective interventions can vary between different strains and ages of animals. Maintain consistency in the animals you use.
-
A3: Perfusate Composition: The composition of your Krebs-Henseleit buffer should be consistent across all experiments. Pay close attention to the pH and electrolyte concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (5-HD)?
5-HD is a selective inhibitor of the mitochondrial ATP-sensitive potassium (mitoKATP) channel.[6][7] The opening of this channel is a critical step in the signaling cascade of ischemic preconditioning and other cardioprotective interventions. By blocking this channel, 5-HD prevents the downstream effects that lead to cardioprotection.
Q2: How should I prepare a 5-HD solution for my experiments?
Due to potential solubility issues, it is recommended to first dissolve 5-HD in a small amount of a suitable solvent, such as distilled water or ethanol, to create a concentrated stock solution. This stock solution can then be diluted to the final working concentration in your perfusion buffer (e.g., Krebs-Henseleit buffer). It is crucial to ensure the final concentration of the initial solvent is negligible and does not affect the experimental outcome. Always prepare fresh solutions for each experiment.
Q3: Are there any known off-target effects of 5-HD?
While 5-HD is widely used as a selective mitoKATP channel blocker, some studies suggest it may have other metabolic effects.[8] It is important to be aware of these potential off-target effects when interpreting your results. Consider including appropriate control groups to account for any non-specific effects of the compound.
Q4: Can I use 5-HD in in vivo studies?
Yes, 5-HD has been used in in vivo models of cardioprotection.[2][3] In these studies, it is typically administered as an intravenous bolus. The dosage will need to be optimized for the specific animal model and experimental design.
Q5: What are the key parameters to measure to assess the effect of 5-HD?
The primary endpoint is typically infarct size, which can be measured using TTC staining. Additionally, functional parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow should be monitored throughout the experiment to assess cardiac function.
References
- 1. Effects of this compound and ischemic preconditioning on the ischemic-reperfused heart of fed and fasted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HD abolishes ischemic preconditioning independently of monophasic action potential duration in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. This compound selectively reduces the initial increase in extracellular K+ in ischemic guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anesthetic preconditioning attenuates mitochondrial Ca2+ overload during ischemia in Guinea pig intact hearts: reversal by 5-hydroxydecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. State-dependent inhibition of the mitochondrial KATP channel by glyburide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial KATP channels in cell survival and death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Oxidation of this compound, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with 5-Hydroxydecanoate
Welcome to the technical support center for 5-Hydroxydecanoate (5-HD). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the use of 5-HD and to troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: Is this compound a specific inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels?
A1: While historically considered a specific mitoKATP channel blocker, recent evidence has shown this assumption to be invalid for many experimental contexts.[1][2] 5-HD is now known to be metabolized within the mitochondria, which can lead to significant off-target effects that complicate data interpretation.[1][2][3][4]
Q2: What is the primary off-target effect of 5-HD?
A2: The principal off-target effect is its interference with mitochondrial fatty acid β-oxidation.[1][4] 5-HD is activated to 5-hydroxydecanoyl-CoA (5-HD-CoA) and enters the β-oxidation pathway.[3][5] However, its metabolism is significantly slowed at the penultimate step, creating a bottleneck that inhibits the oxidation of other fatty acids.[1][2]
Q3: How does the metabolic action of 5-HD affect experiments?
A3: By inhibiting β-oxidation, 5-HD can alter cellular respiration and energy metabolism independently of any action on mitoKATP channels. For example, in isolated mitochondria, 100 μM 5-HD-CoA can inhibit respiration supported by other fatty acids by approximately 40%.[1] This metabolic disruption can confound results in studies on ischemia, cardioprotection, and cellular bioenergetics.
Q4: Can 5-HD affect other KATP channels?
A4: Yes, 5-HD can inhibit sarcolemmal KATP (sarcKATP) channels, but this inhibition is dependent on the presence of ATP.[6] In inside-out patch experiments, 5-HD inhibited sarcKATP channels with an IC₅₀ of approximately 30 µM, but only when ATP was also present.[6]
Troubleshooting Guides
This section addresses specific unexpected outcomes in a question-and-answer format.
Q: My experiment showed no effect of 5-HD where I expected to see inhibition of a mitoKATP-dependent process. Why?
A: There are several potential reasons for this outcome. A logical troubleshooting workflow can help identify the cause.
Caption: Troubleshooting workflow for lack of 5-HD effect.
-
State-Dependent Inhibition: The inhibitory action of 5-HD on mitoKATP channels is state-dependent. The channel is highly sensitive to 5-HD only when it is in an open state, which can be induced by openers like diazoxide or GTP.[7] Under conditions where the channel is closed, 5-HD may show little to no effect.
-
Compound Integrity: Verify the purity and concentration of your 5-HD stock. Improper storage may lead to degradation.
-
Metabolic Context: The primary cellular effect you observe might be a consequence of 5-HD's impact on β-oxidation rather than direct channel blockade. If the biological system relies heavily on fatty acid metabolism, the effects of inhibiting this pathway could overwhelm or alter the expected outcome from channel blockade.
Q: I'm seeing unexpected changes in cell viability/metabolism after applying 5-HD. What could be the cause?
A: This is likely due to the metabolic effects of 5-HD.
-
Mechanism: 5-HD is converted to 5-HD-CoA and enters the β-oxidation spiral. The process is inefficient, particularly at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step, causing 5-HD-CoA and its metabolites to accumulate.[1][2] This accumulation competitively inhibits the metabolism of other endogenous fatty acids, reducing the efficiency of mitochondrial respiration.[1]
-
Impact on Assays:
-
Cell Viability Assays (MTT, XTT): These assays measure metabolic activity. A reduction in signal could be misinterpreted as cytotoxicity, when it may actually reflect a slowdown in metabolism due to β-oxidation inhibition.
-
Mitochondrial Membrane Potential (e.g., TMRE, JC-1): Inhibition of the respiratory chain due to the β-oxidation bottleneck can lead to a decrease in mitochondrial membrane potential, an effect that could be mistakenly attributed solely to mitoKATP channel activity.[8]
-
Caption: Metabolic fate of 5-HD creating a β-oxidation bottleneck.
Quantitative Data Summary
The following tables summarize key quantitative data from published literature to help in experimental design.
Table 1: Inhibitory Concentrations of this compound
| Target | Experimental System | Condition | Value | Reference |
|---|---|---|---|---|
| mitoKATP Channel | Isolated rat heart & liver mitochondria | Open-state channel | K₁/₂ = 45-75 µM | [7] |
| sarcKATP Channel | Inside-out patches (rat ventricular myocytes) | In the presence of ATP | IC₅₀ ≈ 30 µM |[6] |
Table 2: Metabolic Effects of 5-HD and its Metabolites
| Parameter | Experimental System | Condition | Observation | Reference |
|---|---|---|---|---|
| Respiration Rate | Isolated mitochondria | 100 µM 5-HD-CoA added to decanoyl-CoA | ~40% reduction in maximal respiration rate | [1] |
| Enzyme Kinetics | Purified enzymes (HAD coupled to 3-ketothiolase) | Comparing 5-HD metabolite vs. decanoate metabolite | 5-fold lower Vₘₐₓ for the 5-HD metabolite |[1][2] |
Experimental Protocols
Protocol 1: Assessing 5-HD Effects on Cell Viability using MTT Assay
This protocol is adapted from standard methodologies to determine the effect of 5-HD on cellular metabolic activity.[9]
Materials:
-
Target cell line (e.g., H9c2, SH-SY5Y)
-
Complete cell culture medium
-
This compound (prepare stock solution in DMSO or ethanol)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 5-HD in complete medium from your stock solution. Final concentrations may range from 10 µM to 500 µM. Include a vehicle control (medium with the same concentration of DMSO/ethanol as the highest 5-HD dose).
-
Incubation: Carefully remove the old medium and add 100 µL of the 5-HD-containing medium or vehicle control to the appropriate wells. Incubate for the desired experimental period (e.g., 24, 48 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
-
Note: A decrease in absorbance may indicate reduced metabolic activity due to β-oxidation inhibition, not necessarily cell death. Consider pairing this assay with a direct cytotoxicity assay (e.g., LDH release or trypan blue exclusion) to differentiate these effects.
-
Protocol 2: Measuring Mitochondrial Membrane Potential (ΔΨm) with TMRE
This protocol measures changes in ΔΨm, a key indicator of mitochondrial health.
Materials:
-
Target cell line
-
Black, clear-bottom 96-well plates
-
This compound
-
TMRE (Tetramethylrhodamine, Ethyl Ester) dye
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization
-
Hoechst 33342 stain (for cell normalization)
-
Live cell imaging buffer (e.g., HBSS)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to desired confluency.
-
Compound Treatment: Treat cells with the desired concentrations of 5-HD and controls (vehicle, FCCP) for the specified time.
-
Dye Loading: Prepare a working solution of TMRE (e.g., 25-100 nM) and Hoechst (e.g., 1 µg/mL) in live cell imaging buffer.
-
Staining: Remove the treatment medium, wash gently with warm PBS, and add the TMRE/Hoechst working solution to each well. Incubate for 20-30 minutes at 37°C, protected from light.
-
Imaging: Wash the cells gently with imaging buffer to remove excess dye. Acquire images using a fluorescence microscope or high-content imager.
-
TMRE Channel: Ex/Em ~549/575 nm
-
Hoechst Channel: Ex/Em ~350/461 nm
-
-
Analysis:
-
Use the Hoechst signal to identify and count nuclei, defining the cell population in each well.
-
Quantify the mean fluorescence intensity of the TMRE signal within the mitochondrial region of the cells.
-
Normalize the TMRE intensity to the cell count. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
-
Compare the TMRE intensity in 5-HD treated cells to the vehicle control and the fully depolarized FCCP control.
-
References
- 1. This compound is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "this compound is metabolised in mitochondria and creates a rate-" by Peter J. Hanley, Stefan Dröse et al. [digitalcommons.unl.edu]
- 3. β-Oxidation of this compound, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids [lirias.kuleuven.be]
- 5. KATP channel-independent targets of diazoxide and this compound in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. State-dependent inhibition of the mitochondrial KATP channel by glyburide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mitochondrial ATP-sensitive potassium channel blocker this compound inhibits toxicity of 6-hydroxydopamine on dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: The Impact of 5-Hydroxydecanoate on Cellular Metabolism Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5-Hydroxydecanoate (5-HD) in cellular metabolism assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (5-HD)?
A1: this compound (5-HD) is widely known as a selective inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2] However, it is crucial to understand that 5-HD also functions as a substrate for mitochondrial β-oxidation.[3][4][5] It is activated to 5-hydroxydecanoyl-CoA (5-HD-CoA) and enters the β-oxidation pathway, where its metabolism can be rate-limiting and interfere with the oxidation of other fatty acids.[3][4] This dual action can lead to complex metabolic effects.
Q2: In which cellular metabolism assays is 5-HD commonly used?
A2: 5-HD is frequently used in studies of mitochondrial function, particularly to investigate the role of mitoKATP channels in processes like ischemic preconditioning and cardioprotection.[1][3][6] It is often used in conjunction with mitoKATP channel openers, such as diazoxide. Assays where 5-HD might be used include measurements of cellular respiration (e.g., via Seahorse XF Analyzers), mitochondrial membrane potential, and ATP production.
Q3: What is the typical working concentration for 5-HD?
A3: The effective concentration of 5-HD can vary depending on the cell type and experimental conditions. The half-maximal inhibitory concentration (IC50) for mitoKATP channels is reported to be in the range of 45-75 µM.[1] For sarcolemmal KATP channels, the IC50 is approximately 30 µM, but this inhibition is dependent on the presence of ATP.[7][8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Can 5-HD affect sarcolemmal KATP channels?
A4: Yes, 5-HD can inhibit sarcolemmal KATP (sarcKATP) channels, with an IC50 of approximately 30 µM.[7][8] However, this inhibition is notably dependent on the presence of ATP.[7][8] Interestingly, in intact cells, 5-HD appears to be less effective at inhibiting sarcKATP channels, suggesting that mitochondria are its primary target in a cellular context.[7][8]
Troubleshooting Guides
Issue 1: Unexpected Changes in Cellular Respiration
Symptom: You observe a decrease in the oxygen consumption rate (OCR) after treating cells with 5-HD, which is more pronounced than expected from mitoKATP channel inhibition alone.
Possible Cause: The observed decrease in OCR may be due to the interference of 5-HD with fatty acid β-oxidation.[3][4] 5-HD is metabolized in the mitochondria, and its intermediate, 3,5-dihydroxydecanoyl-CoA, is processed more slowly by the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HAD), creating a bottleneck in the β-oxidation pathway.[3][4] This can impair the metabolism of other fatty acids, leading to a reduction in OCR.
Suggested Solution:
-
Control Experiments: Run parallel experiments with other fatty acid substrates to assess the specificity of the effect.
-
Alternative Inhibitors: Consider using alternative mitoKATP channel inhibitors that are not metabolized via β-oxidation, such as glibenclamide, although be aware of its potential off-target effects.
-
Assay Media Composition: If possible, use assay media with defined substrate sources to better understand the metabolic pathways being affected.
Issue 2: Conflicting Results with Diazoxide Co-treatment
Symptom: The inhibitory effect of 5-HD on a cellular process is not fully reversed by the mitoKATP channel opener diazoxide.
Possible Cause: Diazoxide and 5-HD may have KATP channel-independent targets.[6] For instance, diazoxide has been shown to inhibit succinate oxidation.[6] The complex interplay of their off-target effects, in addition to their actions on mitoKATP channels, can lead to unpredictable outcomes.
Suggested Solution:
-
Dose-Response Analysis: Perform a thorough dose-response analysis for both compounds to identify concentration ranges where their effects are most specific to mitoKATP channels.
-
Independent Verification: Use alternative methods to verify the engagement of mitoKATP channels, such as measuring mitochondrial membrane potential.
-
Literature Review: Consult the literature for studies using similar cell types and experimental conditions to understand potential confounding factors.
Quantitative Data Summary
| Parameter | Value | Cell Type/Condition | Reference |
| IC50 for mitoKATP channel inhibition | 45-75 µM | Heart and liver mitochondria | [1] |
| IC50 for sarcKATP channel inhibition | ~30 µM | Rat ventricular myocytes (in the presence of ATP) | [7][8] |
| Effect on State 3 Respiration | High doses (1 mM) can reduce state 3 respiration | Isolated mitochondria | [9] |
| Effect on State 4 Respiration | Can reverse diazoxide-induced inhibition of state 4 respiration | Isolated mitochondria | [9] |
Experimental Protocols
Protocol: Assessing the Impact of 5-HD on Cellular Respiration using a Seahorse XF Analyzer
This protocol provides a general framework. Specific parameters such as cell seeding density and drug concentrations should be optimized for your cell type.
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Preparation of Assay Medium:
-
Prepare Seahorse XF Base Medium supplemented with substrates relevant to your experiment (e.g., glucose, pyruvate, glutamine, or fatty acids).
-
Warm the medium to 37°C and adjust the pH to 7.4.
-
-
Preparation of 5-HD and other compounds:
-
Prepare stock solutions of 5-HD, oligomycin, FCCP, and rotenone/antimycin A in a suitable solvent (e.g., DMSO).
-
Dilute the compounds in the prepared assay medium to the desired final concentrations.
-
-
Seahorse XF Assay:
-
Replace the cell culture medium with the prepared assay medium.
-
Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with the prepared compounds.
-
Calibrate the Seahorse XF Analyzer.
-
Run the assay, measuring baseline OCR and extracellular acidification rate (ECAR).
-
Inject 5-HD and monitor the changes in OCR and ECAR.
-
Subsequently, inject oligomycin, FCCP, and rotenone/antimycin A to determine key mitochondrial function parameters.
-
-
Data Analysis:
-
Normalize the OCR and ECAR data to cell number or protein concentration.
-
Analyze the data to determine the effect of 5-HD on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Visualizations
Caption: Dual mechanism of 5-HD in mitochondria.
Caption: Troubleshooting workflow for unexpected OCR changes.
References
- 1. β-Oxidation of this compound, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an ATP-sensitive potassium channel in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "this compound is metabolised in mitochondria and creates a rate-" by Peter J. Hanley, Stefan Dröse et al. [digitalcommons.unl.edu]
- 5. openread.academy [openread.academy]
- 6. KATP channel-independent targets of diazoxide and this compound in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Controlling for the Metabolic Effects of 5-Hydroxydecanoate
This technical support center provides researchers, scientists, and drug development professionals with guidance on the experimental use of 5-Hydroxydecanoate (5-HD). Given its known metabolic effects, it is crucial to implement appropriate controls to ensure accurate interpretation of experimental data.
Frequently Asked Questions (FAQs)
Q1: Is this compound (5-HD) a specific inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels?
A1: No, 5-HD is not a specific inhibitor of mitoKATP channels. While it was initially thought to be, subsequent research has shown that 5-HD is metabolized in mitochondria and can significantly impact cellular metabolism, particularly fatty acid β-oxidation.[1][2][3][4] Therefore, attributing experimental outcomes solely to mitoKATP channel blockade when using 5-HD is a common misinterpretation.
Q2: What are the primary metabolic effects of 5-HD?
A2: The primary metabolic effect of 5-HD is its participation in and subsequent inhibition of mitochondrial β-oxidation. 5-HD is activated to 5-hydroxydecanoyl-CoA (5-HD-CoA) and enters the β-oxidation pathway.[1][2][5] However, the metabolism of a downstream metabolite of 5-HD by L-3-hydroxyacyl-CoA dehydrogenase (HAD) is significantly slower than that of corresponding metabolites of natural fatty acids.[1][3][4] This creates a bottleneck in the β-oxidation pathway, leading to the inhibition of the metabolism of other fatty acids.[1][4]
Q3: What are the known off-target effects of 5-HD?
A3: Besides its metabolic effects, 5-HD has been shown to inhibit sarcolemmal KATP (sarcKATP) channels, although this inhibition is dependent on the presence of ATP.[6] The activated form, 5-HD-CoA, may also have other currently unknown cellular actions.[5]
Q4: How can the metabolic effects of 5-HD confound experimental results?
A4: The metabolic effects of 5-HD can confound results by altering cellular energy status independently of its effects on mitoKATP channels. By inhibiting β-oxidation, 5-HD can reduce the supply of reducing equivalents (NADH and FADH2) to the electron transport chain, thereby affecting ATP production, mitochondrial membrane potential, and the generation of reactive oxygen species. These metabolic changes can mimic or mask the effects of genuine mitoKATP channel modulation.
Troubleshooting Guide
Problem 1: Unexpected changes in cellular respiration or ATP levels after 5-HD treatment.
-
Possible Cause: The observed effects are likely due to the inhibition of fatty acid β-oxidation by 5-HD, rather than a direct effect on mitoKATP channels.[1][4]
-
Troubleshooting Steps:
-
Measure fatty acid oxidation (FAO): Directly assess the rate of FAO in the presence and absence of 5-HD using radiolabeled fatty acids or Seahorse XF technology. A decrease in FAO would confirm the metabolic action of 5-HD.
-
Use alternative substrates: Repeat the experiment using substrates that bypass the need for β-oxidation, such as pyruvate or glutamate/malate. If the observed effect of 5-HD is diminished or absent with these substrates, it strongly suggests the effect is mediated through inhibition of FAO.
-
Employ a non-metabolizable control: If available, use a non-metabolizable analog of 5-HD as a negative control.
-
Problem 2: 5-HD shows an effect in whole cells but not in isolated mitochondria.
-
Possible Cause: This could be due to the requirement for 5-HD to be activated to 5-HD-CoA by acyl-CoA synthetases, which are present on the outer mitochondrial membrane and in the mitochondrial matrix.[5] This activation step might be less efficient in isolated mitochondria depending on the preparation protocol and the availability of co-factors like CoA and ATP.[6]
-
Troubleshooting Steps:
-
Ensure cofactor availability: When working with isolated mitochondria, supplement the experimental buffer with CoA and ATP to facilitate the conversion of 5-HD to 5-HD-CoA.
-
Use 5-HD-CoA directly: If commercially available and cell-permeable, using 5-HD-CoA directly in experiments with isolated mitochondria can bypass the activation step.
-
Compare with intact cells: Acknowledge the potential for discrepancies between whole-cell and isolated mitochondria experiments in the interpretation of your results.
-
Problem 3: Conflicting results when comparing 5-HD to other putative mitoKATP channel modulators like diazoxide.
-
Possible Cause: Diazoxide, another compound often used to study mitoKATP channels, also has known off-target effects, including inhibition of succinate dehydrogenase (Complex II) of the electron transport chain.[5] Therefore, the effects of 5-HD and diazoxide may not be directly comparable or solely attributable to their actions on mitoKATP channels.
-
Troubleshooting Steps:
-
Characterize the effects of each compound independently: Before making direct comparisons, thoroughly characterize the metabolic and off-target effects of both 5-HD and diazoxide in your specific experimental system.
-
Use multiple pharmacological tools: Do not rely on a single pharmacological agent. Use a panel of putative mitoKATP channel openers and inhibitors with different mechanisms of action and off-target profiles to build a stronger case for the involvement of these channels.
-
Employ non-pharmacological approaches: Whenever possible, use genetic approaches (e.g., siRNA or knockout models) to complement pharmacological studies and confirm the role of mitoKATP channels.
-
Data Presentation
Table 1: Kinetic Parameters of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) with Decanoyl-CoA and 5-Hydroxydecanoyl-CoA (5-HD-CoA)
| Substrate | Km (µM) | kcat (s-1) | Source |
| Decanoyl-CoA | ~3 | 6.4 | [7] |
| 5-HD-CoA | 12.8 ± 0.6 | 14.1 | [7] |
Table 2: Inhibition of KATP Channels by 5-HD
| Channel Type | IC50 (µM) | Conditions | Source |
| Sarcolemmal KATP | ~30 | In the presence of non-inhibitory ATP | [6] |
| Mitochondrial KATP | 45-75 | In the presence of openers (e.g., GTP, diazoxide) | [8] |
Experimental Protocols
Protocol 1: Assessing the Impact of 5-HD on Fatty Acid Oxidation (FAO) using Seahorse XF Analyzer
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Substrate-Limited Media: The day before the assay, replace the growth medium with a substrate-limited medium (e.g., containing minimal glucose and glutamine).
-
FAO Assay Medium: On the day of the assay, wash and replace the medium with FAO assay medium (e.g., KHB buffer supplemented with L-carnitine and a fatty acid substrate like palmitate-BSA).
-
Baseline Measurement: Equilibrate the plate in a CO2-free incubator and then place it in the Seahorse XF Analyzer. Measure the basal oxygen consumption rate (OCR).
-
Compound Injection: Inject 5-HD (and relevant controls) and monitor the OCR. A decrease in OCR after 5-HD injection is indicative of FAO inhibition.
-
Positive and Negative Controls:
-
Positive Control: Use a known inhibitor of FAO, such as etomoxir, to confirm that the cells are oxidizing fatty acids.
-
Negative Control: Include a vehicle control (the solvent used to dissolve 5-HD).
-
-
Data Analysis: Analyze the change in OCR following 5-HD injection compared to the vehicle control.
Mandatory Visualizations
Caption: Metabolic pathway of this compound (5-HD) in the mitochondrion.
Caption: Experimental workflow for controlling the metabolic effects of 5-HD.
Caption: Troubleshooting logic for unexpected metabolic effects of 5-HD.
References
- 1. This compound is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Oxidation of this compound, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "this compound is metabolised in mitochondria and creates a rate-" by Peter J. Hanley, Stefan Dröse et al. [digitalcommons.unl.edu]
- 4. This compound is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids [lirias.kuleuven.be]
- 5. KATP channel-independent targets of diazoxide and this compound in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta-oxidation of this compound, a putative blocker of mitochondrial ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. State-dependent inhibition of the mitochondrial KATP channel by glyburide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 5-Hydroxydecanoate in solution for experiments
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-Hydroxydecanoate (5-HD) in solution for experimental use. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the reliable application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in experimental solutions?
The main stability concern for this compound, like other hydroxy acids, is its potential to undergo intramolecular cyclization (lactonization) to form γ-decalactone. This equilibrium reaction can be influenced by factors such as pH, temperature, and the solvent used. Additionally, like many organic molecules, it can be susceptible to oxidation over long-term storage if not handled properly.
Q2: How should I prepare a stock solution of this compound?
This compound sodium salt is soluble in water (up to 10 mg/mL) and DMSO (up to 10 mg/mL). For most biological experiments, preparing a concentrated stock solution in sterile, nuclease-free water or DMSO is recommended. It is advisable to prepare fresh solutions for each experiment or to aliquot stock solutions and store them under appropriate conditions to minimize degradation.
Q3: What are the recommended storage conditions for solid this compound and its solutions?
For optimal stability, solid this compound sodium salt should be stored in a desiccated environment. Supplier recommendations vary, with some suggesting storage at room temperature (10°C - 25°C) in a dry place, while others may recommend refrigeration.[1] For solutions, it is best to store them at -20°C or -80°C, especially for long-term storage. Avoid repeated freeze-thaw cycles, which can degrade the compound.
Data Presentation: Properties and Storage
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₉NaO₃ | |
| Molecular Weight | 210.25 g/mol | |
| Form | Powder | |
| Color | White to beige | |
| Solubility in Water | 10 mg/mL, clear solution | |
| Solubility in DMSO | 10 mg/mL, clear solution | |
| Solid Storage | Store desiccated, keep dry | [1] |
| Solution Storage | Aliquot and store at -20°C or -80°C | General laboratory best practice |
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected biological effects.
This is a common issue that can arise from the degradation of this compound in your experimental setup.
References
Addressing variability in 5-Hydroxydecanoate experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the variability in experimental outcomes when using 5-Hydroxydecanoate (5-HD). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (5-HD)?
This compound is widely recognized as a selective inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2][3] In the context of cardioprotection, the opening of these channels is a key step in ischemic preconditioning. By blocking these channels, 5-HD is used experimentally to investigate the role of mitoKATP channels in cellular protection against ischemic injury.
Q2: My results with 5-HD are inconsistent. What are the common causes of variability?
Variability in experimental outcomes with 5-HD can arise from several factors:
-
Off-Target Effects: A primary cause of inconsistent results is the metabolism of 5-HD via mitochondrial β-oxidation.[1][2][3] This metabolic pathway can alter cellular energy metabolism, confounding the interpretation of results intended to be solely based on mitoKATP channel blockade.
-
Concentration Dependence: The effects of 5-HD are highly concentration-dependent. Ineffective concentrations will not produce the desired mitoKATP channel blockade, while excessively high concentrations can lead to off-target effects.
-
Cell Type and Model System: The expression and functional importance of mitoKATP channels can vary significantly between different cell types and experimental models, leading to different sensitivities to 5-HD.
-
Experimental Conditions: Factors such as the duration of treatment, the timing of 5-HD administration relative to the experimental insult (e.g., ischemia), and the composition of the cell culture or perfusion media can all influence the observed effects.
-
Compound Stability: The stability of 5-HD in solution can affect its potency over the course of an experiment.
Q3: How can I be sure that the effects I'm observing are due to mitoKATP channel blockade and not off-target effects?
To increase confidence that the observed effects are specific to mitoKATP channel inhibition, consider the following controls:
-
Use a Structurally Unrelated mitoKATP Channel Blocker: Compare the effects of 5-HD with another mitoKATP channel inhibitor, such as glibenclamide. However, be aware that glibenclamide also has its own off-target effects.
-
Employ a mitoKATP Channel Opener: Use a known mitoKATP channel opener, like diazoxide, to see if it can reverse or prevent the effects of 5-HD.
-
Control for Metabolic Effects: To account for the β-oxidation of 5-HD, you can include control experiments that assess mitochondrial respiration and fatty acid metabolism in the presence of 5-HD.
-
Concentration-Response Curve: Perform a concentration-response experiment to identify the optimal concentration of 5-HD that elicits the desired effect without causing significant off-target effects.
Troubleshooting Guide
Problem 1: 5-HD does not block the protective effect of ischemic preconditioning in my model.
-
Possible Cause 1: Suboptimal Concentration. The concentration of 5-HD may be too low to effectively block the mitoKATP channels in your specific experimental system.
-
Troubleshooting Step: Perform a concentration-response curve to determine the effective inhibitory concentration in your model. Consult the data tables below for reported effective concentrations in various systems.
-
-
Possible Cause 2: Timing of Administration. The timing of 5-HD administration relative to the ischemic preconditioning stimulus and the subsequent ischemic insult is critical.
-
Troubleshooting Step: Review established protocols and consider varying the pre-incubation time with 5-HD. For example, in isolated heart models, 5-HD is often administered 5-15 minutes before the preconditioning stimulus.
-
-
Possible Cause 3: Dominance of Other Protective Pathways. In some models, cardioprotective pathways independent of mitoKATP channels may play a more dominant role.
-
Troubleshooting Step: Investigate other potential signaling pathways involved in cardioprotection in your model, such as those involving protein kinase C or reactive oxygen species signaling.
-
Problem 2: I am observing unexpected cellular toxicity or metabolic changes with 5-HD treatment.
-
Possible Cause 1: Off-Target Metabolic Effects. 5-HD is a substrate for acyl-CoA synthetase and can be metabolized through β-oxidation, which can alter cellular energy metabolism and produce confounding effects.[1][2][3]
-
Troubleshooting Step:
-
Lower the concentration of 5-HD to the minimum effective dose for mitoKATP channel blockade.
-
Measure key metabolic indicators, such as oxygen consumption rate and lactate production, to assess the impact of 5-HD on cellular metabolism.
-
Consider using an alternative fatty acid that is not a mitoKATP channel blocker as a control to distinguish metabolic effects from channel blockade.
-
-
-
Possible Cause 2: High Concentration. The concentration of 5-HD being used may be in the toxic range for your cells.
-
Troubleshooting Step: Perform a viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of 5-HD in your cell model and ensure you are working below this threshold.
-
Data Presentation
Table 1: Reported Effective Concentrations and IC50 Values of this compound (5-HD)
| Experimental Model | Parameter Measured | Effective Concentration / IC50 | Reference |
| Isolated Rat Heart Mitochondria | K+ flux inhibition | IC50: 45-75 µM | [4][5] |
| Isolated Rat Ventricular Myocytes | Sarcolemmal KATP channel inhibition | IC50: ~30 µM (in the presence of ATP) | [6] |
| Primary Mesencephalic Cultures | Inhibition of 6-OHDA-induced neurodegeneration | 100 µM | [7] |
| Isolated Langendorff-perfused Rat Hearts | Blockade of ischemic preconditioning | 100 - 300 µM | [8] |
Table 2: Comparison of 5-HD with Other KATP Channel Modulators
| Compound | Primary Target | Common Off-Target Effects | Notes |
| This compound (5-HD) | mitoKATP channels (inhibitor) | Substrate for β-oxidation, can alter cellular metabolism. | Specificity is debated due to its metabolic fate. |
| Glibenclamide | Sarcolemmal and mitoKATP channels (inhibitor) | Can have effects on other ATP-binding cassette (ABC) transporters. | Often used as a comparator for 5-HD. |
| Diazoxide | mitoKATP channels (opener) | Can inhibit succinate dehydrogenase (Complex II) at higher concentrations. | Used to pharmacologically mimic ischemic preconditioning. |
Experimental Protocols
Protocol 1: Preparation of this compound (5-HD) Stock Solution
This protocol provides a general guideline for preparing a 5-HD stock solution.
-
Materials:
-
5-Hydroxydecanoic acid sodium salt (or free acid)
-
Dimethyl sulfoxide (DMSO) or sterile, deionized water
-
Sterile microcentrifuge tubes or vials
-
-
Procedure for DMSO Stock (Recommended for cell culture):
-
Weigh the desired amount of 5-HD powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Procedure for Aqueous Stock (for some in vivo applications):
-
If using the free acid form, it may be necessary to first dissolve it in a small amount of ethanol or DMSO before diluting with an aqueous buffer (e.g., PBS or saline). The sodium salt is more water-soluble.
-
Ensure the final pH of the solution is adjusted to physiological levels (e.g., 7.4) if necessary.
-
Sterile filter the final solution through a 0.22 µm filter.
-
Prepare fresh or store at 4°C for short-term use. For longer-term storage, freezing at -20°C is recommended, but stability should be verified.
-
Note on Stability: The stability of 5-HD in aqueous solutions, particularly at physiological pH, can be a concern. It is recommended to prepare fresh solutions for each experiment or to validate the stability under your specific storage conditions.
Protocol 2: In Vitro Treatment of H9c2 Cardiomyocytes with 5-HD
This protocol outlines a general procedure for treating the H9c2 cardiomyocyte cell line with 5-HD to study its effect on simulated ischemia-reperfusion injury.
-
Cell Culture:
-
Culture H9c2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.
-
-
Experimental Setup:
-
Seed H9c2 cells in appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to reach 70-80% confluency.
-
-
5-HD Treatment and Simulated Ischemia:
-
Prepare a working solution of 5-HD in cell culture medium from a DMSO stock solution. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO).
-
Pre-incubate the cells with the 5-HD working solution for a specified period (e.g., 30 minutes) before inducing simulated ischemia.
-
To simulate ischemia, replace the culture medium with a low-serum, glucose-free medium and place the cells in a hypoxic chamber or a tri-gas incubator with low oxygen (e.g., 1% O2). The duration of ischemia can vary (e.g., 3-6 hours).
-
-
Simulated Reperfusion and Endpoint Analysis:
-
After the ischemic period, replace the medium with normal, serum-containing medium and return the cells to the normoxic incubator for a reperfusion period (e.g., 12-24 hours).
-
Assess cell viability, apoptosis, or other relevant endpoints using appropriate assays (e.g., MTT assay, TUNEL staining, or measurement of lactate dehydrogenase release).
-
Mandatory Visualizations
References
- 1. This compound is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Oxidation of this compound, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "this compound is metabolised in mitochondria and creates a rate-" by Peter J. Hanley, Stefan Dröse et al. [digitalcommons.unl.edu]
- 4. State-dependent inhibition of the mitochondrial KATP channel by glyburide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mitochondrial ATP-sensitive potassium channel blocker this compound inhibits toxicity of 6-hydroxydopamine on dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Diazoxide? [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to 5-Hydroxydecanoate and Glibenclamide as mitoKATP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used mitochondrial ATP-sensitive potassium (mitoKATP) channel inhibitors: 5-Hydroxydecanoate (5-HD) and glibenclamide. While both are employed to probe the physiological and pathological roles of mitoKATP channels, their mechanisms of action, specificity, and off-target effects differ significantly. This analysis, supported by experimental data, aims to inform the selection of the appropriate inhibitor for specific research applications.
Executive Summary
This compound (5-HD) and glibenclamide are invaluable tools for studying the function of mitochondrial ATP-sensitive potassium (mitoKATP) channels, which are implicated in cellular processes such as cardioprotection against ischemia-reperfusion injury. However, neither compound is entirely specific for the mitoKATP channel, and a thorough understanding of their respective profiles is crucial for the accurate interpretation of experimental results.
This compound (5-HD) is often cited for its relative selectivity for mitoKATP over sarcolemmal KATP (sarcKATP) channels. However, a significant body of evidence reveals that its mechanism of action is complicated by its metabolism within the mitochondria. 5-HD is a substrate for acyl-CoA synthetase, leading to the formation of 5-HD-CoA, which then enters the β-oxidation pathway.[1][2][3][4] This metabolic fate introduces confounding factors, as both 5-HD-CoA and its metabolites can exert effects independent of direct mitoKATP channel blockade, including the inhibition of fatty acid oxidation.[2]
Glibenclamide , a sulfonylurea drug, is a potent inhibitor of KATP channels. Its primary clinical use is in the treatment of type 2 diabetes, owing to its high affinity for the SUR1 subunit of pancreatic β-cell sarcKATP channels.[5][6][7] While it also inhibits mitoKATP channels, its lack of selectivity, with high affinity for SUR1 and lower affinity for the cardiac SUR2A isoform, presents a major drawback in cardiovascular research.[5][8][9] Furthermore, glibenclamide has been shown to have direct effects on mitochondrial respiration and other cellular targets, independent of its action on KATP channels.
This guide will delve into the quantitative data, experimental methodologies, and signaling pathways associated with these two inhibitors to provide a comprehensive comparative analysis.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for 5-HD and glibenclamide based on published experimental data.
| Inhibitor | Target | IC50 / K1/2 | Cell/Tissue Type | Comments | Reference |
| This compound | mitoKATP | 45-75 µM | Rat heart and liver mitochondria | Inhibition of K+ flux.[10] | |
| sarcKATP | ~30 µM | Rat ventricular myocytes | Inhibition observed only in the presence of ATP.[11] | ||
| Glibenclamide | mitoKATP | 1-6 µM | Rat heart and liver mitochondria | State-dependent inhibition; requires channel openers like diazoxide.[10] | |
| sarcKATP (SUR1/Kir6.2) | High Affinity (nM range) | Pancreatic β-cells | High affinity for the SUR1 subunit.[5][6][7] | ||
| sarcKATP (SUR2A/Kir6.2) | Lower Affinity (µM range) | Cardiac muscle | Lower affinity for the SUR2A subunit compared to SUR1.[5][8][9] |
Experimental Protocols
Accurate assessment of mitoKATP channel inhibition requires robust experimental methodologies. Below are detailed protocols for key assays cited in the literature.
Patch-Clamp Electrophysiology for mitoKATP Channel Activity
This technique allows for the direct measurement of ion channel activity in the inner mitochondrial membrane (mitoplasts).
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from the tissue of interest (e.g., heart, liver) using differential centrifugation.
-
Mitoplast Preparation: Prepare mitoplasts by subjecting the isolated mitochondria to osmotic swelling, which ruptures the outer mitochondrial membrane.
-
Patch-Clamp Recording:
-
Use a patch-clamp amplifier and borosilicate glass pipettes with a resistance of 10-20 MΩ.
-
The pipette solution should contain a potassium salt (e.g., 150 mM KCl) and be buffered to a physiological pH.
-
The bath solution should also be potassium-based to minimize the potassium gradient.
-
Establish a high-resistance seal (>1 GΩ) between the pipette tip and the mitoplast membrane.
-
Record single-channel currents in the inside-out or whole-mitoplast configuration.
-
Apply mitoKATP channel openers (e.g., diazoxide) to induce channel activity and then add the inhibitor (5-HD or glibenclamide) to the bath to measure the inhibitory effect.[12][13][14][15]
-
Mitochondrial Membrane Potential (ΔΨm) Measurement using TMRE
Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potential. A decrease in fluorescence indicates mitochondrial depolarization, which can be a consequence of mitoKATP channel opening.
Protocol:
-
Cell Culture: Plate cells of interest in a suitable format for fluorescence microscopy or a microplate reader.
-
Treatment: Treat the cells with the mitoKATP channel opener (e.g., diazoxide) in the presence or absence of the inhibitor (5-HD or glibenclamide) for the desired duration. A positive control for depolarization, such as the uncoupler FCCP, should be included.[16][17][18][19][20]
-
TMRE Staining: Incubate the cells with TMRE (typically 25-500 nM) for 15-30 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) or a suitable assay buffer to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation/emission wavelengths of approximately 549/575 nm. A decrease in TMRE fluorescence in the presence of an opener, which is reversed by an inhibitor, indicates mitoKATP channel modulation.[16][17][18][19][20]
Mitochondrial Reactive Oxygen Species (ROS) Production Assay
Opening of mitoKATP channels can lead to a modest increase in mitochondrial ROS production, which is considered a key signaling event in cardioprotection.
Protocol using MitoSOX Red:
-
Cell Culture and Treatment: Culture and treat cells with openers and inhibitors as described for the TMRE assay.
-
MitoSOX Red Staining: Incubate the cells with MitoSOX Red (typically 5 µM), a fluorescent probe that selectively detects mitochondrial superoxide, for 10-30 minutes at 37°C in the dark.
-
Washing: Wash the cells with a warm buffer.
-
Fluorescence Measurement: Measure the fluorescence using a fluorescence microscope or a microplate reader with excitation/emission wavelengths of approximately 510/580 nm.[21]
Protocol using Amplex Red for H₂O₂ detection in isolated mitochondria:
-
Mitochondrial Isolation: Isolate mitochondria as described previously.
-
Assay Buffer: Prepare an assay buffer containing Amplex Red (e.g., 50 µM), horseradish peroxidase (HRP), and a respiratory substrate (e.g., succinate).
-
Measurement: Add the isolated mitochondria to the assay buffer in a fluorometer. Add the mitoKATP channel opener and inhibitor to assess their effects on H₂O₂ production, which is measured as an increase in resorufin fluorescence (excitation/emission ~571/585 nm).[22][23][24][25]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and the points of intervention for 5-HD and glibenclamide.
Caption: Cardioprotective signaling pathway involving mitoKATP channels.
Caption: The dual mechanism of 5-HD action: direct mitoKATP inhibition and metabolic effects.
Caption: Glibenclamide's non-selective inhibition of KATP channels and off-target mitochondrial effects.
Conclusion and Recommendations
The choice between 5-HD and glibenclamide as a mitoKATP inhibitor should be made with careful consideration of their respective limitations.
This compound may be the preferred choice when a degree of selectivity for mitoKATP over sarcKATP is desired, particularly in cardiovascular studies. However, researchers must be acutely aware of its metabolic conversion to 5-HD-CoA and the subsequent impact on β-oxidation.[2] Experiments using 5-HD should ideally include controls to assess its metabolic effects, such as measuring fatty acid oxidation rates.
Glibenclamide is a potent KATP channel blocker, but its lack of selectivity between SUR1 and SUR2A subunits makes it a challenging tool for dissecting the specific role of mitoKATP in tissues expressing multiple KATP channel subtypes, such as the heart.[5][8][9] Its direct effects on mitochondrial respiration further complicate data interpretation. When using glibenclamide, it is advisable to use the lowest effective concentration and to consider its potential effects on both sarcolemmal and mitochondrial KATP channels, as well as on mitochondrial bioenergetics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Oxidation of this compound, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-oxidation of this compound, a putative blocker of mitochondrial ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of the high-affinity tolbutamide site on the SUR1 subunit of the K(ATP) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. State-dependent inhibition of the mitochondrial KATP channel by glyburide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Patch-Clamp Recording of the Activity of Ion Channels in the Inner Mitochondrial Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Patch-clamp technique to study mitochondrial membrane biophysics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. abcam.co.jp [abcam.co.jp]
- 21. 2.3. Measurement of mitochondrial ROS production [bio-protocol.org]
- 22. Mitochondrial ROS Analysis [protocols.io]
- 23. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sm.unife.it [sm.unife.it]
- 25. Measurement of Mitochondrial ROS Formation | Springer Nature Experiments [experiments.springernature.com]
Validating the Specificity of 5-Hydroxydecanoate for mitoKATP: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise modulation of mitochondrial ATP-sensitive potassium (mitoKATP) channels is crucial for investigating cellular protection mechanisms, particularly in the context of ischemic preconditioning. 5-Hydroxydecanoate (5-HD) has long been a cornerstone tool for inhibiting these channels. However, mounting evidence challenges its specificity, revealing off-target effects that can confound experimental interpretation. This guide provides a critical comparison of 5-HD with alternative pharmacological agents, supported by experimental data, to aid in the selection of the most appropriate tool for mitoKATP channel research.
Executive Summary
This compound is a widely used inhibitor of mitoKATP channels, but its specificity is questionable.[1][2][3][4] Experimental evidence demonstrates that 5-HD can also affect sarcolemmal KATP (sarcKATP) channels, undergo metabolic activation, and influence mitochondrial respiration through mechanisms independent of KATP channel blockade.[1][2][4][5] This guide compares 5-HD with key alternatives—the non-selective KATP channel blocker glibenclamide and the putative selective mitoKATP channel opener diazoxide—to provide a clearer understanding of their respective pharmacological profiles. While no single compound is perfect, a comprehensive evaluation of their on- and off-target effects is essential for robust experimental design and accurate data interpretation.
Comparative Analysis of mitoKATP Channel Modulators
The selection of a pharmacological modulator for mitoKATP channels should be based on a thorough understanding of its specificity and potential confounding effects. The following tables summarize the quantitative data comparing 5-HD with its primary alternatives.
| Compound | Primary Target | Reported IC50/EC50 for mitoKATP | Known Off-Target Effects | References |
| This compound (5-HD) | mitoKATP Channel Blocker | 45-75 µM for K+ flux inhibition | - Inhibits sarcKATP channels (IC50 ~30 µM in the presence of ATP)- Substrate for acyl-CoA synthetase, entering β-oxidation pathway- Alters mitochondrial respiration and matrix volume independent of mitoKATP blockade | [2][4][5][6] |
| Glibenclamide | Non-selective KATP Channel Blocker | 1-6 µM for K+ flux inhibition | - Potently blocks sarcKATP channels- May have independent effects on flavoprotein fluorescence- Can interact with ADP/ATP carriers and activate the mitochondrial permeability transition pore | [3][6][7][8] |
| Diazoxide | Putative mitoKATP Channel Opener | EC50 ~40 µM for anti-apoptotic effects | - Weakly activates sarcKATP channels at high concentrations- Can inhibit succinate dehydrogenase (Complex II) of the respiratory chain- Activates Protein Kinase C (PKC)-ε | [1][9][10][11] |
| Compound | Effect on sarcKATP Channels | Effect on Mitochondrial Respiration (Independent of mitoKATP) | Metabolic Fate | References |
| This compound (5-HD) | Inhibits (ATP-dependent) | Can inhibit respiration | Converted to 5-HD-CoA | [2][4][5] |
| Glibenclamide | Potent inhibitor | Can have confounding effects on fluorescence-based respiration assays | Metabolized by cytochrome P450 enzymes | [7][12] |
| Diazoxide | Weak activator at high concentrations | Inhibits succinate-driven respiration | Primarily excreted unchanged | [1][10] |
Experimental Protocols
Accurate validation of mitoKATP channel modulation requires rigorous experimental design. Below are methodologies for key experiments frequently cited in the literature.
Measurement of Mitochondrial Potassium Flux
This assay directly assesses the activity of mitoKATP channels by measuring the influx of K+ into isolated mitochondria.
Protocol:
-
Isolate mitochondria from the tissue of interest (e.g., rat heart) by differential centrifugation.
-
Resuspend the isolated mitochondria in a potassium-free medium.
-
Initiate respiration using a suitable substrate (e.g., succinate in the presence of rotenone).
-
Monitor mitochondrial volume by measuring light scattering at 520 nm. An influx of K+ and accompanying water will cause mitochondrial swelling and a decrease in light scattering.
-
Induce channel opening with an agonist like diazoxide.
-
To test for inhibition, pre-incubate the mitochondria with the antagonist (e.g., 5-HD or glibenclamide) before adding the agonist.
-
The rate of change in light scattering is proportional to the rate of K+ influx. The half-maximal inhibitory concentration (IC50) can be determined by titrating the concentration of the inhibitor.[6][8]
Assessment of Mitochondrial Respiration
This experiment evaluates the effect of the compounds on oxidative phosphorylation.
Protocol:
-
Isolate mitochondria as described above.
-
Place the mitochondria in a chamber with a Clark-type oxygen electrode to measure oxygen consumption.
-
Add respiratory substrates (e.g., glutamate and malate for Complex I or succinate for Complex II).
-
Measure State 3 respiration by adding a defined amount of ADP.
-
Measure State 4 respiration after the phosphorylation of ADP is complete.
-
The Respiratory Control Ratio (RCR) is calculated as the ratio of State 3 to State 4 respiration.
-
The compound of interest (5-HD, diazoxide, etc.) can be added at various stages to determine its effect on these respiratory states.[4][13]
Flavoprotein Fluorescence Measurement
This technique is used as an index of the mitochondrial redox state and can indirectly reflect mitoKATP channel activity in intact cells. Channel opening leads to mitochondrial depolarization, which in turn causes an oxidation of flavoproteins, increasing their fluorescence.
Protocol:
-
Load isolated cardiac myocytes with a suitable fluorescent indicator.
-
Excite the flavoproteins at approximately 485 nm and measure the emission at around 530 nm using fluorescence microscopy.
-
Obtain a baseline fluorescence reading.
-
Apply the mitoKATP channel opener (e.g., diazoxide) and record the increase in fluorescence.
-
To test for antagonism, pre-treat the cells with the inhibitor (e.g., 5-HD) before adding the opener.
-
At the end of the experiment, add a mitochondrial uncoupler like DNP to achieve maximal flavoprotein oxidation for normalization.[1][9]
Patch-Clamp Electrophysiology
This is the gold standard for studying ion channel activity, allowing for direct measurement of currents through sarcolemmal KATP channels.
Protocol:
-
Isolate ventricular myocytes.
-
Use the inside-out patch-clamp configuration to isolate a small patch of the sarcolemmal membrane.
-
Apply a voltage clamp to the membrane patch.
-
In the absence of ATP in the bath solution, KATP channels will open, and outward potassium currents can be recorded.
-
To test for inhibition, apply the compound (e.g., 5-HD) to the bath solution and observe the change in channel activity. The IC50 can be determined from the dose-response curve.[5]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental logic is key to understanding the validation process.
Caption: Interaction of 5-HD and alternatives with KATP channels.
The above diagram illustrates the intended and off-target interactions of 5-HD, glibenclamide, and diazoxide with both mitochondrial and sarcolemmal KATP channels.
Caption: The metabolic activation pathway of 5-HD.
This diagram shows how 5-HD can be converted to 5-HD-CoA and enter the β-oxidation pathway, leading to metabolic effects that are independent of its action on mitoKATP channels.[2]
Caption: A logical workflow for validating compound specificity.
This workflow outlines a multi-assay approach to comprehensively assess the specificity of a putative mitoKATP channel modulator, accounting for on-target efficacy, off-target channel effects, and independent metabolic and respiratory impacts.
Conclusion and Recommendations
The evidence strongly suggests that this compound should not be considered a specific inhibitor of mitoKATP channels.[2] Its inhibitory action on sarcKATP channels and its engagement with mitochondrial metabolic pathways are significant confounding factors.[2][4][5]
For researchers investigating the role of mitoKATP channels, the following is recommended:
-
Use Multiple Pharmacological Tools: Do not rely on a single compound. Use a combination of blockers (like 5-HD and glibenclamide) and openers (like diazoxide) to build a stronger case for the involvement of mitoKATP channels.
-
Acknowledge Off-Target Effects: Be aware of and control for the known off-target effects of each compound. For example, when using diazoxide, consider its potential to inhibit succinate dehydrogenase.[1][10]
-
Employ Complementary Assays: Validate findings using multiple experimental techniques as outlined in the workflow above. Combining data from isolated mitochondria, intact cells, and electrophysiological recordings will provide a more complete picture.
-
Consider Genetic Approaches: When possible, complement pharmacological studies with genetic models (e.g., knockout or knockdown of putative channel subunits) to provide the most definitive evidence for the role of mitoKATP channels.
By critically evaluating the tools at their disposal and employing a multi-faceted experimental approach, researchers can navigate the complexities of KATP channel pharmacology and generate more reliable and reproducible data.
References
- 1. KATP channel-independent targets of diazoxide and this compound in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Oxidation of this compound, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternative Targets for Modulators of Mitochondrial Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of ischaemic preconditioning, diazoxide and this compound on rat heart mitochondrial volume and respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. State-dependent inhibition of the mitochondrial KATP channel by glyburide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological and histochemical distinctions between molecularly defined sarcolemmal KATP channels and native cardiac mitochondrial KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.pdx.edu [web.pdx.edu]
- 9. Diazoxide acts more as a PKC-ɛ activator, and indirectly activates the mitochondrial KATP channel conferring cardioprotection against hypoxic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cardioprotective Mechanism of Diazoxide Involves the Inhibition of Succinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Frontiers | The Effect of KATP Channel Blocker Glibenclamide on CGRP-Induced Headache and Hemodynamic in Healthy Volunteers [frontiersin.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to 5-Hydroxydecanoate and Diazoxide for Researchers
An Objective Analysis of Two Key Modulators of ATP-Sensitive Potassium Channels
For researchers and drug development professionals investigating cellular metabolism and ion channel function, 5-Hydroxydecanoate (5-HD) and diazoxide represent critical pharmacological tools. While both compounds are known to modulate ATP-sensitive potassium (K-ATP) channels, their opposing mechanisms of action and divergent downstream effects necessitate a thorough comparative understanding. This guide provides a comprehensive overview of their effects, supported by experimental data and detailed methodologies, to aid in the design and interpretation of scientific studies.
Core Mechanisms of Action: An Opposing Relationship
This compound and diazoxide exert their primary effects on ATP-sensitive potassium (K-ATP) channels, albeit in opposite ways. Diazoxide is a well-established K-ATP channel opener.[1][2][3] By binding to the sulfonylurea receptor (SUR) subunit of the channel, it promotes the open state, leading to potassium ion efflux and cell membrane hyperpolarization.[2] This hyperpolarization makes it more difficult for voltage-gated calcium channels to open, thereby reducing intracellular calcium concentration.[2]
Conversely, this compound (5-HD) is recognized as an inhibitor of mitochondrial K-ATP (mitoK-ATP) channels.[4][5] It is often used experimentally to counteract the effects of K-ATP channel openers like diazoxide. However, it is crucial to note that the specificity of 5-HD has been a subject of debate, with some studies suggesting it may also affect sarcolemmal K-ATP channels and be metabolized within mitochondria, potentially influencing cellular respiration through mechanisms independent of K-ATP channel blockade.[6][7][8]
Quantitative Comparison of Effects
The following tables summarize the quantitative effects of 5-HD and diazoxide on key cellular parameters as reported in various experimental studies.
Table 1: Effects on K-ATP Channels
| Parameter | This compound (5-HD) | Diazoxide | Source |
| Primary Action | Mitochondrial K-ATP Channel Inhibitor | K-ATP Channel Opener | [4][5],[1][2] |
| IC50 (K-ATP channels) | ~30 µM (sarcolemmal) | N/A (activator) | [9] |
| EC50 (Cardioprotection) | N/A (inhibitor) | 10.66 µM | [10] |
| Effect on Channel Open Probability | Decreases | Increases | [11],[12] |
Table 2: Effects on Mitochondrial Function
| Parameter | This compound (5-HD) | Diazoxide | Source |
| Mitochondrial Respiration | Can inhibit fatty acid oxidation, creating a bottleneck.[6][7] In some contexts, it releases diazoxide-induced respiratory inhibition.[13] | Dose-dependently attenuates succinate-supported respiration.[13] Can also increase mitochondrial respiration in some cell types.[14] | [6][7][13][14] |
| Mitochondrial Membrane Potential (ΔΨm) | Blocks the decrease in ΔΨm induced by certain toxins.[5] | Decreases ΔΨm at concentrations of 100-1000 µM.[1][15] | [5],[1][15] |
| ATP Content | Can interfere with ATP production due to its metabolism.[6] | Decreased ATP content by 29% in pancreatic islets at 500 µM.[1][15] | [6],[1][15] |
Table 3: Cellular and Physiological Effects
| Parameter | This compound (5-HD) | Diazoxide | Source |
| Cardioprotection | Inhibits ischemic preconditioning.[8] | Mimics ischemic preconditioning and is cardioprotective.[16] | [8],[16] |
| Cell Viability/Apoptosis | Inhibits proliferation of hypoxic pulmonary artery smooth muscle cells.[4] Can inhibit dopaminergic degeneration.[5] | Inhibits pancreatic beta-cell apoptosis.[17][18] | [4][5],[17][18] |
| Cardiac Function | Suppresses ischemia-induced action potential shortening. | Can improve cardiac index and left cardiac work index post-surgery.[9] May have negative cardiac effects at high doses. | ,[9] |
| Blood Glucose | N/A | Increases blood glucose by inhibiting insulin secretion. |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided in DOT language.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of 5-HD and diazoxide.
Patch-Clamp Electrophysiology for K-ATP Channel Activity
Objective: To measure the effect of 5-HD and diazoxide on the activity of K-ATP channels in isolated cells.
Methodology:
-
Cell Preparation: Isolate single ventricular myocytes or use a suitable cell line (e.g., insulin-secreting CRI-G1 cells) and plate them on glass coverslips.
-
Recording Configuration: Utilize the whole-cell or inside-out patch-clamp configuration.
-
Solutions:
-
Pipette (Intracellular) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and varying concentrations of ATP (e.g., 0.1 to 1 mM) to modulate baseline channel activity. Adjust pH to 7.2 with KOH.
-
Bath (Extracellular) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
-
Drug Application:
-
Establish a stable baseline recording of K-ATP channel activity.
-
Perfuse the bath with a solution containing diazoxide (e.g., 10-300 µM) to observe channel opening.
-
To test for inhibition, co-administer 5-HD (e.g., 30-100 µM) with diazoxide or apply 5-HD to channels previously activated by metabolic stress.
-
-
Data Acquisition and Analysis: Record membrane currents using an appropriate amplifier and software. Analyze channel open probability (Po), single-channel conductance, and whole-cell current density.
Mitochondrial Membrane Potential (ΔΨm) Assay
Objective: To assess the impact of 5-HD and diazoxide on mitochondrial membrane potential.
Methodology:
-
Cell Culture: Culture cells of interest (e.g., H9c2 cardiomyocytes) in appropriate multi-well plates.
-
Treatment: Incubate cells with diazoxide (e.g., 100-500 µM), 5-HD (e.g., 100-500 µM), or a combination for a specified duration (e.g., 30 minutes to 24 hours). Include a vehicle control group.
-
Staining: Add a fluorescent dye sensitive to ΔΨm, such as Rhodamine 123 (e.g., at a final concentration of 1-10 µM), to the culture medium and incubate for 20-30 minutes at 37°C.
-
Measurement:
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. For Rhodamine 123, use an excitation wavelength of ~488 nm and an emission wavelength of ~529 nm.
-
-
Data Analysis: A decrease in fluorescence intensity indicates mitochondrial depolarization. Normalize the fluorescence values of the treatment groups to the control group.
Cell Viability (MTT) Assay
Objective: To determine the effects of 5-HD and diazoxide on cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: After cell adherence, replace the medium with fresh medium containing various concentrations of 5-HD or diazoxide. Include appropriate vehicle controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Cell viability is proportional to the absorbance. Express the results as a percentage of the control group.
Conclusion
This compound and diazoxide are indispensable tools for probing the intricate relationship between cellular energy status and electrical activity. While diazoxide serves as a canonical K-ATP channel opener with protective effects in various models of cellular stress, 5-HD acts as a mitoK-ATP channel inhibitor, often employed to dissect the specific role of these mitochondrial channels. Researchers must consider the potential for off-target effects, particularly the metabolic fate of 5-HD, when interpreting experimental outcomes. A clear understanding of their opposing mechanisms and careful application of the detailed experimental protocols outlined in this guide will facilitate robust and reproducible research in this critical area of pharmacology and cell biology.
References
- 1. Direct effects of diazoxide on mitochondria in pancreatic B-cells and on isolated liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits proliferation of hypoxic human pulmonary artery smooth muscle cells by blocking mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mitochondrial ATP-sensitive potassium channel blocker this compound inhibits toxicity of 6-hydroxydopamine on dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "this compound is metabolised in mitochondria and creates a rate-" by Peter J. Hanley, Stefan Dröse et al. [digitalcommons.unl.edu]
- 6. β-Oxidation of this compound, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diazoxide protects myocardial mitochondria, metabolism, and function during cardiac surgery: a double-blind randomized feasibility study of diazoxide-supplemented cardioplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diazoxide-induced respiratory inhibition - a putative mitochondrial K(ATP) channel independent mechanism of pharmacological preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Direct effects of diazoxide on mitochondria in pancreatic B-cells and on isolated liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiplicity of Effectors of the Cardioprotective Agent, Diazoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diazoxide prevents diabetes through inhibiting pancreatic beta-cells from apoptosis via Bcl-2/Bax rate and p38-beta mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Complications of diazoxide treatment in persistent neonatal hyperinsulinism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pulmonary hypertension, heart failure and neutropenia due to diazoxide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Treatment with diazoxide causes prolonged improvement of beta-cell function in rat islets transplanted to a diabetic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Targets of 5-Hydroxydecanoate: A Comparative Guide to Genetic Knockout Models for Target Validation
For researchers, scientists, and drug development professionals, understanding the precise molecular targets of investigational compounds is paramount. 5-Hydroxydecanoate (5-HD), a long-utilized pharmacological tool, has been widely considered a selective inhibitor of the mitochondrial ATP-sensitive potassium (mitoKATP) channel, a key player in cardioprotection. However, emerging evidence suggests potential off-target effects, necessitating rigorous validation of its true targets. This guide provides a comprehensive comparison of methodologies used to validate 5-HD targets, with a special focus on the definitive approach of genetic knockout models, supported by experimental data.
The Controversy Surrounding 5-HD Specificity
For years, the blockade of ischemic preconditioning's protective effects by 5-HD has been used as evidence for the involvement of mitoKATP channels.[1] However, this assumption has been challenged by findings that 5-HD can be metabolized by mitochondria through β-oxidation and that it serves as a substrate for acyl-CoA synthetase.[2] This metabolic activation suggests that 5-HD's effects could be mediated by its metabolites or by influencing cellular metabolism, rather than solely through direct channel blockade. These findings underscore the critical need for more precise validation techniques to dissect the on-target versus off-target effects of 5-HD.
Genetic Knockout Models: The Gold Standard for Target Validation
Genetic knockout models, particularly in mice, offer a powerful and definitive approach to validate drug targets.[3][4] By specifically deleting the gene encoding a putative target, researchers can observe the physiological and pharmacological effects of a compound in the absence of that target. This allows for a clear distinction between on-target and off-target effects.
Case Study: Investigating 5-HD in Kir6.2 Knockout Mice
A pivotal study investigated the role of Kir6.2, the pore-forming subunit of the KATP channel, in cardioprotection and the effects of 5-HD. The study utilized Kir6.2 knockout (Kir6.2-/-) mice and their wild-type (WT) littermates to dissect the involvement of this channel subunit.
Experimental Data Summary:
The following table summarizes the key findings from Langendorff-perfused hearts subjected to ischemia-reperfusion (I/R) injury.
| Experimental Group | Condition | Left Ventricular Developed Pressure (% Recovery) | Infarct Size (% of Risk Zone) |
| Wild-Type (WT) | I/R | 15 ± 3 | 41 ± 5 |
| IPC + I/R | 55 ± 6 | 18 ± 3 | |
| IPC + 5-HD + I/R | 25 ± 5 | 35 ± 4 | |
| Kir6.2 Knockout (-/-) | I/R | 22 ± 7 | 37 ± 5 |
| IPC + I/R | 30 ± 4 | 28 ± 3 | |
| IPC + 5-HD + I/R | 20 ± 4 | 34 ± 4 |
Data adapted from a study on Kir6.2 knockout mice.[5] IPC: Ischemic Preconditioning; 5-HD: this compound; I/R: Ischemia-Reperfusion.
Key Observations from the Kir6.2 Knockout Study:
-
Ischemic Preconditioning (IPC) is Blunted in Kir6.2-/- Mice: The protective effect of IPC on functional recovery and infarct size was significantly reduced in hearts lacking the Kir6.2 subunit, confirming the crucial role of Kir6.2-containing KATP channels in cardioprotection.[5]
-
5-HD Blocks Remaining Protection in Kir6.2-/- Mice: Interestingly, 5-HD was still able to block the residual cardioprotective effect of IPC in the Kir6.2 knockout hearts.[5] This suggests that 5-HD may act on other targets besides Kir6.2-containing KATP channels to inhibit cardioprotection. This finding lends strong support to the existence of off-target effects for 5-HD.
Alternative Approaches to Target Validation
While genetic knockout models provide the most definitive evidence, other methods are also employed to investigate drug targets.
-
Pharmacological Inhibition: This involves using other, supposedly more specific, inhibitors to see if they mimic or block the effects of the compound . For KATP channels, drugs like glibenclamide are often used. However, the specificity of these inhibitors can also be a concern.
-
In Vitro Channel Patch-Clamp: This electrophysiological technique directly measures the activity of ion channels in isolated cells or membrane patches. Studies have shown that 5-HD can inhibit sarcolemmal KATP channels in the presence of ATP, but it fails to do so in intact myocytes, suggesting that mitochondria are the primary target in a cellular context.[1]
-
Biochemical Assays: These methods can be used to assess the interaction of a compound with a purified protein or to measure its effects on enzymatic activity. For example, studies have used biochemical assays to demonstrate that 5-HD is a substrate for acyl-CoA synthetase.[2]
Experimental Protocols
Langendorff-Perfused Mouse Heart Model for Ischemia-Reperfusion Injury
-
Animal Model: Male wild-type and Kir6.2-/- littermate mice (8–10 weeks old) are used.[5]
-
Heart Isolation: Mice are heparinized and anesthetized. Hearts are rapidly excised and cannulated via the aorta on a Langendorff apparatus.
-
Perfusion: Hearts are retrogradely perfused with Krebs-Henseleit buffer at a constant pressure. Left ventricular developed pressure (LVDP) is continuously monitored.
-
Ischemic Preconditioning (IPC): IPC is induced by several cycles of brief ischemia followed by reperfusion.
-
Drug Administration: this compound (5-HD) is infused prior to the sustained ischemic period.
-
Ischemia-Reperfusion (I/R): Global ischemia is induced by stopping the perfusion, followed by a period of reperfusion.
-
Infarct Size Measurement: At the end of reperfusion, the heart is stained with triphenyltetrazolium chloride (TTC) to delineate the infarcted (pale) from the viable (red) tissue. The infarct size is expressed as a percentage of the total ventricular area at risk.
Visualizing the Pathways
To better understand the molecular interactions, the following diagrams illustrate the proposed signaling pathways.
Proposed signaling pathway for ischemic preconditioning and the inhibitory role of 5-HD on the mitoKATP channel.
Potential off-target metabolic pathway of this compound (5-HD).
Experimental workflow for validating 5-HD targets using Kir6.2 knockout mice.
Conclusion: The Imperative of Rigorous Target Validation
References
- 1. This compound and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KATP channel-independent targets of diazoxide and this compound in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kir6.2 is not the mitochondrial KATP channel but is required for cardioprotection by ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating 5-Hydroxydecanoate's Impact on Sarcolemmal versus Mitochondrial KATP Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
5-Hydroxydecanoate (5-HD) has been a cornerstone pharmacological tool in the study of ATP-sensitive potassium (KATP) channels, particularly in the context of cardioprotection. However, its precise effects and selectivity for the sarcolemmal (sarcKATP) versus the mitochondrial (mitoKATP) channel isoforms have been a subject of intense investigation and some debate. This guide provides a comprehensive comparison of 5-HD's effects on these two critical channel populations, supported by experimental data and detailed methodologies, to aid researchers in the nuanced interpretation of their findings.
Quantitative Comparison of this compound's Inhibitory Effects
The inhibitory potency of 5-HD on sarcKATP and mitoKATP channels has been quantified under various experimental conditions. The following table summarizes key quantitative data for easy comparison.
| Channel Type | Parameter | Value | Experimental Condition | Reference |
| Sarcolemmal KATP (sarcKATP) | IC50 | ~30 µM | Inside-out patches from rat ventricular myocytes, in the presence of non-inhibitory ATP.[1] | [1] |
| Sarcolemmal KATP (sarcKATP) | Inhibition | Insensitive | In intact myocytes, 5-HD failed to reverse channel activation by metabolic inhibition or rilmakalim.[1] | [1] |
| Sarcolemmal KATP (sarcKATP) | Inhibition | Insensitive | 500 µM 5-HD had no effect on SUR2A/Kir6.2 channels expressed in HEK293 cells.[2] | [2] |
| Mitochondrial KATP (mitoKATP) | Ki | 45-85 µM | Inhibition of diazoxide-activated K+ flux in isolated rat heart and liver mitochondria.[3][4] | [3][4] |
| Mitochondrial KATP (mitoKATP) | Inhibition | Effective Blocker | 500 µmol/L 5-HD prevented cardioprotection afforded by diazoxide or preconditioning.[5] | [5] |
Experimental Protocols
The differentiation of 5-HD's effects on sarcKATP versus mitoKATP relies on specific and robust experimental methodologies. Below are detailed protocols for key experiments cited in the literature.
Patch-Clamp Electrophysiology for Sarcolemmal KATP Channels
This technique allows for the direct measurement of ion channel activity in the sarcolemma.
a) Inside-Out Patch Clamp:
-
Objective: To study the intrinsic properties of sarcKATP channels and their modulation by ligands like ATP and 5-HD on the cytosolic side.
-
Cell Preparation: Cardiomyocytes are isolated from animal hearts (e.g., rat, guinea pig) via enzymatic digestion.[6]
-
Pipette Solution (extracellular): Contains a high concentration of potassium to nullify the membrane potential and isolate K+ currents. A typical solution contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with KOH.
-
Bath Solution (intracellular): Mimics the intracellular environment and allows for the application of ATP and 5-HD. A typical solution contains (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, adjusted to pH 7.2 with KOH. ATP and 5-HD are added as desired.
-
Procedure: A glass micropipette with a high-resistance seal (>1 GΩ) is formed with the sarcolemma. The pipette is then retracted to excise a small patch of the membrane, with the intracellular side now facing the bath solution.[6] Channel activity is recorded in response to varying concentrations of ATP and 5-HD in the bath.[1]
b) Whole-Cell Patch Clamp:
-
Objective: To assess sarcKATP channel activity within the context of an intact cell.
-
Procedure: After forming a giga-seal, the membrane patch is ruptured, allowing the pipette solution to dialyze the cell interior and providing electrical access to the entire cell membrane.[6] This method is used to determine if 5-HD can inhibit channels activated by metabolic stress in a more physiological setting.[1]
Measurement of Mitochondrial KATP Channel Activity
Direct patch-clamping of the inner mitochondrial membrane is technically challenging. Therefore, indirect methods are commonly employed.
a) Flavoprotein Oxidation Assay:
-
Objective: To indirectly measure mitoKATP channel opening by monitoring changes in the mitochondrial redox state. Opening of mitoKATP channels leads to a mild uncoupling of the respiratory chain, causing an increase in the oxidation of flavoproteins, which can be measured by their autofluorescence.[3]
-
Cell Preparation: Isolated cardiac myocytes are loaded onto a perfusion chamber on an inverted microscope equipped for fluorescence measurements.
-
Measurement: The autofluorescence of mitochondrial flavoproteins is measured at an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.
-
Procedure: A baseline fluorescence is established. A mitoKATP channel opener, such as diazoxide, is applied, which should increase flavoprotein fluorescence.[3] The inhibitory effect of 5-HD is then assessed by co-incubating the cells with diazoxide and 5-HD. A reduction in the diazoxide-induced fluorescence increase indicates inhibition of mitoKATP channels.[3][5]
b) K+ Flux in Isolated Mitochondria:
-
Objective: To directly measure K+ transport into the mitochondrial matrix.
-
Mitochondrial Isolation: Mitochondria are isolated from heart tissue by differential centrifugation.
-
K+ Flux Measurement: K+ influx is typically measured using a K+-sensitive electrode or by light scattering, where K+ uptake leads to mitochondrial swelling and a decrease in light absorbance.
-
Procedure: Isolated mitochondria are suspended in a potassium-containing buffer. Respiration is initiated with a substrate like succinate. A mitoKATP opener (e.g., diazoxide) is added to induce K+ influx. The effect of 5-HD is determined by its ability to block this opener-induced K+ influx.[4]
Signaling Pathways and Experimental Workflows
The interplay between KATP channels and cellular signaling is crucial, particularly in the context of cardioprotection.
Caption: Differentiating the effects of 5-HD on sarcolemmal vs. mitochondrial KATP channels.
Caption: Experimental workflow for assessing 5-HD's effect on mitoKATP channels via flavoprotein oxidation.
Discussion and Conclusion
The evidence strongly suggests that while 5-HD can inhibit sarcKATP channels under specific in vitro conditions (inside-out patch clamp with ATP), it is largely ineffective in intact cells.[1] This has led to its widespread use as a selective mitoKATP channel blocker in cellular and organ-level studies. The inhibitory concentrations for both channels in isolated systems are in a similar micromolar range, but the lack of effect on sarcKATP in the cellular environment provides a window of selectivity.
However, researchers must remain cautious. Studies have revealed that 5-HD is a substrate for mitochondrial acyl-CoA synthetase and can be metabolized via β-oxidation.[7][8][9] This raises the possibility that some of its observed effects may be independent of direct KATP channel blockade and could be related to alterations in mitochondrial metabolism.[7][9]
References
- 1. This compound and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and histochemical distinctions between molecularly defined sarcolemmal KATP channels and native cardiac mitochondrial KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial KATP channels in cell survival and death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State-dependent inhibition of the mitochondrial KATP channel by glyburide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KATP channel-independent targets of diazoxide and this compound in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Oxidation of this compound, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for 5-Hydroxydecanoate Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of control experiments for studies involving 5-Hydroxydecanoate (5-HD), a widely used pharmacological agent in mitochondrial research. Understanding the nuances of appropriate controls is paramount for the robust interpretation of experimental data. This document outlines key alternatives to 5-HD, presents supporting experimental data in a comparative format, and provides detailed protocols for essential experiments.
Introduction to this compound (5-HD)
This compound is recognized primarily as a selective inhibitor of the mitochondrial ATP-sensitive potassium (mitoKATP) channel.[1] These channels play a crucial role in cellular processes such as ischemic preconditioning and cardioprotection. The opening of mitoKATP channels is generally considered a protective mechanism, while their inhibition can exacerbate cellular injury under certain stress conditions. However, the specificity of 5-HD has been a subject of debate, with studies revealing potential off-target effects, including its metabolism via β-oxidation within the mitochondria. This metabolic interference can create a bottleneck in fatty acid oxidation, confounding the interpretation of results attributed solely to mitoKATP channel blockade. Therefore, the use of appropriate controls is critical to dissect the specific effects of 5-HD on the mitoKATP channel from its other metabolic consequences.
Comparative Analysis of 5-HD and Control Agents
To distinguish the specific effects of 5-HD on mitoKATP channels from its off-target metabolic effects, it is essential to employ a well-characterized set of positive and negative controls.
-
Positive Control (mitoKATP Channel Opener): Diazoxide is a well-established opener of mitoKATP channels. It is frequently used to counteract the inhibitory effects of 5-HD and to study the downstream consequences of channel opening, such as modulation of mitochondrial membrane potential and reactive oxygen species (ROS) production.
-
Negative Control (Non-selective KATP Channel Blocker): Glyburide (also known as Glibenclamide) is a sulfonylurea drug that blocks both mitochondrial and sarcolemmal ATP-sensitive potassium channels. Its lack of selectivity makes it a useful tool to compare the effects of a broad KATP channel blockade with the more specific action of 5-HD on the mitochondrial channel.
-
Negative Control (Sarcolemmal KATP Channel Blocker): HMR1098 is a selective inhibitor of the sarcolemmal KATP (sarcKATP) channel. Including HMR1098 in experimental designs can help to isolate the effects of mitoKATP channel modulation from those of the sarcKATP channels.
Data Presentation
The following tables summarize key quantitative data comparing the performance of 5-HD with its primary controls, diazoxide and glyburide.
| Compound | Target | Action | Half-Maximal Inhibitory Concentration (K1/2) | Reference |
| This compound (5-HD) | mitoKATP channel | Selective Inhibitor | 45-75 µM | [1] |
| Glyburide | mitoKATP and sarcKATP channels | Non-selective Inhibitor | 1-6 µM | [1] |
| Diazoxide | mitoKATP channel | Selective Opener | Not Applicable (Opener) |
| Treatment Group | Parameter Assessed | Quantitative Effect | Reference |
| Control (H₂O₂) | Apoptosis (TUNEL-positive nuclei) | High level of apoptosis | |
| Diazoxide (100 µM) + H₂O₂ | Apoptosis (TUNEL-positive nuclei) | Significant reduction in apoptosis | |
| 5-HD (500 µM) + Diazoxide + H₂O₂ | Apoptosis (TUNEL-positive nuclei) | Reversal of diazoxide's protective effect |
Signaling Pathways and Experimental Workflows
Signaling Pathway of mitoKATP Channel Modulation
The modulation of the mitoKATP channel initiates a signaling cascade that impacts mitochondrial function and cellular survival. Opening of the channel leads to potassium ion influx into the mitochondrial matrix, which in turn causes a slight depolarization of the mitochondrial membrane. This event is linked to the generation of reactive oxygen species (ROS), which can act as signaling molecules to activate protein kinase C (PKC). Activated PKC can then phosphorylate downstream targets, contributing to cellular protection.
References
Comparative Efficacy of 5-Hydroxydecanoate (5-HD) in Animal Models: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 5-hydroxydecanoate (5-HD), a selective blocker of the mitochondrial ATP-sensitive potassium (mitoKATP) channel, across various animal models. The data presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of 5-HD in a range of pathological conditions, primarily focusing on its well-documented roles in cardioprotection and neuroprotection.
Data Presentation: Efficacy of 5-HD Across Different Animal Models
The following table summarizes the quantitative data on the efficacy of 5-HD in various animal models of disease. The primary endpoints evaluated include infarct size reduction in cardiac ischemia-reperfusion models and improvement in neurological outcomes in stroke models.
| Animal Model | Disease Model | 5-HD Administration Protocol | Key Efficacy Endpoint | Outcome |
| Rat (Sprague-Dawley) | Myocardial Ischemia-Reperfusion (in vivo) | 5 mg/kg, i.v., 15 min prior to ischemia | Infarct Size (% of Area at Risk) | Ischemic preconditioning reduced infarct size from 47.5% to 7.9%; 5-HD completely abolished this protection (infarct size of 50.5%)[1]. |
| Rat (Wistar) | Myocardial Ischemia-Reperfusion (ex vivo, Langendorff) | 100 µM perfusion, 13 min before ischemia | Contractile Recovery | 5-HD abolished the improved contractile recovery conferred by fasting and ischemic preconditioning[2]. |
| Rabbit (New Zealand White) | Myocardial Ischemia-Reperfusion (in vivo) | 5 mg/kg, i.v., 10 min prior to ischemic preconditioning | Infarct Size (% of Area at Risk) | Ischemic preconditioning reduced infarct size from 55% to 27%; 5-HD pretreatment abolished this cardioprotection (infarct size of 50%)[1]. |
| Dog (Conscious Canine Model) | Sudden Cardiac Death (post-myocardial infarction) | 10 mg/kg i.v. bolus followed by 10 mg/kg/h infusion OR 30 mg/kg bolus followed by 30 mg/kg/h infusion | Incidence of Ventricular Fibrillation | 5-HD did not provide significant protection from ischemia-induced ventricular fibrillation[3]. |
| Rat (Sprague-Dawley) | Parkinson's Disease Model (rotenone-induced) | Not specified | Dopamine Neurodegeneration | Inhibition of mitoKATP channels with 5-HD improved rotenone-induced dopamine neurodegeneration[4]. |
| Rat (Primary Mesencephalic Cultures) | Parkinson's Disease Model (6-hydroxydopamine-induced) | Not specified | Dopaminergic Degeneration | 5-HD inhibited dopaminergic degeneration induced by low doses of 6-OHDA[5]. |
Experimental Protocols
In Vivo Myocardial Ischemia-Reperfusion in Rats
This protocol is a standard model for evaluating cardioprotective agents against ischemia-reperfusion injury.
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.
-
Surgical Procedure:
-
The rat is intubated and mechanically ventilated.
-
A left thoracotomy is performed to expose the heart.
-
A suture is passed around the left anterior descending (LAD) coronary artery.
-
The ends of the suture are threaded through a small tube to create a snare for reversible occlusion.
-
-
Ischemia-Reperfusion Protocol:
-
Ischemia: The LAD is occluded by tightening the snare. Successful occlusion is confirmed by the appearance of myocardial cyanosis. The duration of ischemia is typically 30-60 minutes.
-
Reperfusion: The snare is released to allow blood flow to return to the previously ischemic area. The reperfusion period is typically 2-24 hours.
-
-
5-HD Administration: 5-HD is dissolved in a suitable vehicle (e.g., saline) and administered intravenously at a specified dose and time point relative to the ischemic event (e.g., 5 mg/kg, 15 minutes before occlusion)[1].
-
Infarct Size Measurement (TTC Staining):
-
At the end of the reperfusion period, the LAD is re-occluded, and Evans blue dye is injected intravenously to delineate the area at risk (AAR) from the non-ischemic tissue.
-
The heart is excised, frozen, and sliced into transverse sections.
-
The slices are incubated in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution at 37°C for 15-20 minutes[3][6]. Viable tissue stains red, while the infarcted tissue remains pale white.
-
The areas of the left ventricle, AAR, and infarct are measured using planimetry software. Infarct size is expressed as a percentage of the AAR.
-
Ex Vivo Langendorff-Perfused Rat Heart Model
This model allows for the study of cardiac function in an isolated heart, free from systemic influences.
-
Animal Model: Male Wistar rats.
-
Heart Extraction:
-
The rat is heparinized and anesthetized.
-
The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
-
Langendorff Perfusion Setup:
-
Ischemia-Reperfusion Protocol:
-
5-HD Administration: 5-HD is added to the perfusion buffer at a specific concentration (e.g., 100 µM) and for a defined duration before the ischemic period[2].
-
Assessment of Cardiac Function: Parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously monitored.
Rodent Model of Ischemic Stroke and Neurological Assessment
This protocol is used to evaluate the neuroprotective effects of compounds in a model of focal cerebral ischemia.
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Surgical Procedure (Middle Cerebral Artery Occlusion - MCAO):
-
Anesthesia is induced and maintained.
-
A filament is inserted into the external carotid artery and advanced to the origin of the middle cerebral artery (MCA) to induce focal ischemia.
-
The filament is left in place for a specific duration (e.g., 90 minutes) and then withdrawn to allow for reperfusion.
-
-
5-HD Administration: 5-HD is administered via a suitable route (e.g., intraperitoneal or intravenous injection) at a specified dose and time relative to the MCAO.
-
Neurological Assessment:
-
A battery of behavioral tests is performed at various time points after MCAO to assess neurological deficits.
-
Modified Neurological Severity Score (mNSS): This is a composite score that evaluates motor, sensory, balance, and reflex functions. A higher score indicates a more severe neurological deficit[9].
-
Bederson Score: This scale primarily assesses postural and circling behavior[9].
-
Garcia Score: This scoring system evaluates spontaneous activity, symmetry of limb movement, forepaw outstretching, climbing, body proprioception, and response to vibrissae stimulation[10].
-
Signaling Pathways and Experimental Workflows
Cardioprotective Signaling Pathway of 5-HD
The primary mechanism of 5-HD's action is the blockade of the mitochondrial ATP-sensitive potassium (mitoKATP) channel. In the context of ischemic preconditioning, the opening of this channel is considered a crucial step in triggering a protective signaling cascade. By blocking this channel, 5-HD abrogates the protective effects of ischemic preconditioning.
Neuroprotective Signaling Pathway of 5-HD
In models of Parkinson's disease, the role of the mitoKATP channel is more complex. Inhibition of this channel by 5-HD has been shown to be neuroprotective. This suggests that in certain neurodegenerative contexts, the opening of the mitoKATP channel may be detrimental.
Experimental Workflow for Evaluating 5-HD in a Rat Model of Myocardial Infarction
The following diagram illustrates a typical experimental workflow for assessing the cardioprotective efficacy of 5-HD.
References
- 1. Limitation of myocardial infarct size in the rabbit by ischaemic preconditioning is abolished by sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound and ischemic preconditioning on the ischemic-reperfused heart of fed and fasted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myocardial infarct size and area at risk assessment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial ATP-sensitive potassium channel regulates mitochondrial dynamics to participate in neurodegeneration of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mitochondrial ATP-sensitive potassium channel blocker this compound inhibits toxicity of 6-hydroxydopamine on dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 7. transonic.com [transonic.com]
- 8. scispace.com [scispace.com]
- 9. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroanatomy- and Pathology-Based Functional Examinations of Experimental Stroke in Rats: Development and Validation of a New Behavioral Scoring System - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 5-Hydroxydecanoate: A Comparative Guide to Mitochondrial Potassium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of 5-Hydroxydecanoate (5-HD) with other key mitochondrial ATP-sensitive potassium (mitoKATP) channel modulators. By presenting objective comparisons of performance, supported by experimental data and detailed protocols, this document aims to facilitate informed decisions in research and drug development involving these compounds.
Introduction to this compound and mitoKATP Channels
This compound (5-HD) is widely utilized as a selective blocker of mitochondrial ATP-sensitive potassium (mitoKATP) channels. These channels, located in the inner mitochondrial membrane, are implicated in crucial cellular processes, most notably in cardioprotection through ischemic preconditioning. The opening of mitoKATP channels is believed to reduce mitochondrial calcium overload and preserve mitochondrial function during ischemic events. However, the precise molecular identity and the specificity of pharmacological modulators like 5-HD remain areas of active investigation. Some studies suggest that 5-HD may exert off-target effects or be subject to metabolic alterations, necessitating careful cross-validation with other well-characterized channel blockers.[1][2]
This guide compares 5-HD with glibenclamide, another KATP channel blocker, and the KATP channel openers diazoxide and pinacidil.
Comparative Pharmacology
The following table summarizes the reported inhibitory (IC50/Ki) and effective (EC50) concentrations of 5-HD and other channel blockers on mitochondrial (mitoKATP) and sarcolemmal (sarcKATP) ATP-sensitive potassium channels. This data highlights the varying degrees of potency and selectivity among these compounds.
| Compound | Target Channel | Parameter | Reported Value (µM) | Notes |
| This compound (5-HD) | mitoKATP | IC50/Ki | 45 - 95 | State-dependent inhibition has been observed.[3] |
| sarcKATP | IC50 | ~30 | Inhibition is ATP-dependent.[4] | |
| Glibenclamide | mitoKATP | IC50/Ki | 1 - 6 | Potent blocker, but may have off-target effects on mitochondrial respiration.[5] |
| sarcKATP | IC50/Ki | ~0.175 | A widely used sulfonylurea for treating type 2 diabetes.[6] | |
| Diazoxide | mitoKATP | EC50 | ~10.66 | A well-established mitoKATP channel opener.[7] |
| sarcKATP | EC50 | >100 | Significantly less potent on sarcKATP channels. | |
| Pinacidil | mitoKATP | EC50 | - | Activates mitoKATP channels. |
| sarcKATP | EC50 | - | Potent activator of sarcKATP channels. |
Note: The reported values can vary depending on the experimental model, tissue type, and assay conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.
Mitochondrial Swelling Assay
This assay spectrophotometrically measures the change in light scattering of a mitochondrial suspension, which is indicative of mitochondrial volume changes. Opening of mitoKATP channels leads to K+ influx and subsequent water movement into the mitochondrial matrix, causing swelling and a decrease in absorbance.
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from the tissue of interest (e.g., rat heart ventricles) using differential centrifugation in a suitable isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4).[1]
-
Assay Buffer: Prepare a potassium-based assay buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM KH2PO4, 40 µM EGTA, pH 7.2).[1]
-
Spectrophotometer Setup: Set a spectrophotometer to measure absorbance at 540 nm and maintain the temperature at 37°C.[8]
-
Assay Procedure: a. Resuspend isolated mitochondria in the assay buffer to a final concentration of approximately 0.25 mg/mL. b. Add respiratory substrates (e.g., 5 mM malate and 5 mM glutamate) and ATP (e.g., 0.2 mM).[8] c. Record a stable baseline absorbance. d. To assess channel opening, add a KATP channel opener (e.g., diazoxide). To test blockers, pre-incubate with the blocker (e.g., 5-HD or glibenclamide) before adding the opener. e. Monitor the decrease in absorbance over time, which reflects the rate of mitochondrial swelling.[8]
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
The Seahorse XF Cell Mito Stress Test is a widely used method to assess mitochondrial function by measuring the oxygen consumption rate (OCR). This protocol can be adapted to investigate the effects of KATP channel modulators on mitochondrial respiration.
Protocol:
-
Cell Culture: Plate cells of interest in a Seahorse XF cell culture microplate at an optimized density.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.
-
Assay Medium: Prepare the assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.[9]
-
Compound Preparation: Prepare stock solutions of the KATP channel modulators (5-HD, glibenclamide, diazoxide, pinacidil) and the Mito Stress Test compounds (oligomycin, FCCP, rotenone/antimycin A).
-
Assay Execution: a. Replace the cell culture medium with the pre-warmed assay medium and incubate in a non-CO2 37°C incubator for 1 hour. b. Load the sensor cartridge with the test compounds and the Mito Stress Test compounds into the appropriate injection ports. c. Place the cell culture plate into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. d. The instrument will measure baseline OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR, which allows for the calculation of key parameters of mitochondrial respiration.[9][10]
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways involving mitoKATP channels, particularly in the context of ischemic preconditioning.
Caption: Signaling cascade in ischemic preconditioning leading to cardioprotection.
This diagram illustrates the upstream signaling pathways initiated by G-protein coupled receptor (GPCR) agonists, leading to the activation of protein kinase C (PKC) and other kinases. These pathways converge on the opening of the mitoKATP channel, which is a critical step in triggering the generation of reactive oxygen species (ROS) that act as signaling molecules to confer cardioprotection.
Caption: Workflow for assessing mitochondrial swelling.
This workflow diagram outlines the key steps in performing a mitochondrial swelling assay to assess the activity of mitoKATP channel modulators. The interpretation section illustrates the expected outcomes when using a channel opener versus a blocker.
Conclusion
The cross-validation of 5-HD with other channel blockers is essential for accurately interpreting experimental results. While 5-HD remains a valuable tool for studying mitoKATP channels, its potential for off-target effects and metabolic conversion should be considered. Glibenclamide offers a more potent, albeit potentially less specific, alternative for blocking KATP channels. Diazoxide and pinacidil serve as reliable channel openers for comparative studies. The choice of pharmacological tool should be guided by the specific experimental context and validated with appropriate controls. The provided data, protocols, and pathway diagrams offer a framework for the rigorous investigation of mitoKATP channel function in health and disease.
References
- 1. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological and molecular docking studies reveal that glibenclamide competitively inhibits diazoxide-induced mitochondrial ATP-sensitive potassium channel activation and pharmacological preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Swelling Measurement In Situ by Optimized Spatial Filtering: Astrocyte-Neuron Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Signaling pathways in ischemic preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mapping preconditioning's signaling pathways: an engineering approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity and Activity of Commercial 5-Hydroxydecanoate
For researchers, scientists, and professionals in drug development, the quality of chemical reagents is paramount. This guide provides a comprehensive assessment of commercially available 5-Hydroxydecanoate (5-HD), a critical tool in studying cellular metabolism and ischemic preconditioning. We present a comparative analysis of purity and biological activity, supported by detailed experimental protocols and data visualization to aid in the selection of the most suitable product for your research needs.
Introduction to this compound
This compound is a derivative of decanoic acid that has garnered significant attention for its role as an inhibitor of ATP-sensitive potassium (K-ATP) channels, particularly within the mitochondria.[1] This inhibitory action makes it an invaluable pharmacological tool for investigating the roles of these channels in various physiological and pathophysiological processes, including cardiac ischemic preconditioning. Given its mechanism of action, the purity and biological activity of commercially sourced 5-HD are critical for obtaining reliable and reproducible experimental results. Impurities may lead to off-target effects, while variations in activity can significantly impact experimental outcomes.
Comparative Purity and Activity Analysis
To provide a clear comparison, we have compiled data from various commercial suppliers of this compound. The following table summarizes the purity, as determined by High-Performance Liquid Chromatography (HPLC), and the biological activity, assessed by its inhibitory effect on mitochondrial respiration.
Table 1: Comparison of Commercial this compound Products
| Supplier | Product Number | Stated Purity (HPLC) | Measured Purity (HPLC) | Biological Activity (IC50 in µM) |
| Supplier A | A-123 | ≥98% | 98.5% | 150 |
| Supplier B | B-456 | 99.96%[2] | 99.8% | 100 |
| Supplier C | C-789 | ≥97% | 97.2% | 250 |
| Supplier D | D-012 | Not specified | 95.8% | >500 |
Disclaimer: The "Measured Purity" and "Biological Activity" data presented in this table are hypothetical and for illustrative purposes. Researchers should always perform their own quality control assessments.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the determination of this compound purity using reverse-phase HPLC.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase (initial conditions).
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Biological Activity Assessment: Inhibition of Mitochondrial Respiration
This assay determines the biological activity of this compound by measuring its inhibitory effect on fatty acid-supported mitochondrial respiration. 5-HD is known to be metabolized in mitochondria and can affect the β-oxidation of fatty acids.[3]
-
Materials:
-
Isolated mitochondria (e.g., from rat liver or heart)
-
Respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, EGTA, and HEPES)
-
Substrates: Decanoyl-CoA
-
ADP
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
-
Procedure:
-
Add isolated mitochondria to the respirometer chambers containing respiration buffer.
-
Add Decanoyl-CoA to initiate fatty acid oxidation-supported respiration.
-
After a stable respiratory rate is achieved, add ADP to stimulate state 3 respiration.
-
Introduce varying concentrations of this compound to the chambers.
-
Record the oxygen consumption rate continuously.
-
-
Data Analysis: The inhibitory effect of this compound on state 3 respiration is measured. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Visualizing Experimental and Logical Workflows
To further clarify the processes described, the following diagrams have been generated.
Caption: Experimental workflow for assessing the purity and activity of this compound.
The biological activity of this compound is primarily attributed to its interaction with mitochondrial K-ATP channels and its subsequent impact on cellular energy metabolism. The following diagram illustrates a simplified signaling pathway affected by 5-HD.
Caption: Simplified signaling pathway showing the inhibitory effects of this compound.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling 5-Hydroxydecanoate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for 5-Hydroxydecanoate, a compound recognized for its role as a selective ATP-sensitive K+ (KATP) channel blocker.[1] The following procedural guidance is designed to be your trusted resource for laboratory safety and chemical handling.
Personal Protective Equipment (PPE)
When handling this compound, particularly its common forms like 5-Hydroxydecanoic acid sodium salt, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be necessary for splash hazards.[3] | Protects against potential eye irritation from splashes or dust. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Normal work clothing such as long-sleeved shirts and long pants is a minimum recommendation.[3] For more hazardous forms like Ethyl this compound, fire/flame resistant and impervious clothing is advised.[4] | Prevents skin contact, which may cause irritation. |
| Hand Protection | Use impervious, chemical-resistant gloves.[3] | Protects hands from direct contact with the chemical. |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection may not be required.[2] However, if dust or aerosols are generated or if exposure limits are exceeded, a NIOSH-approved respirator is necessary.[3][4] | Prevents inhalation of potentially irritating dust or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound in a laboratory setting is critical for safety and experimental integrity.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area.[2] For procedures that may generate dust or aerosols, use a chemical fume hood.[5]
-
Keep the container tightly closed when not in use.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources, especially when working with flammable forms like Ethyl this compound.[4]
-
Have an emergency eyewash station and safety shower readily accessible.
2. Handling the Compound:
-
Avoid contact with skin, eyes, or clothing.[2]
-
Avoid ingestion and inhalation.[2]
-
For solid forms, avoid the formation of dust.[2]
-
Use non-sparking tools when handling flammable forms.[4]
3. Storage:
-
Store in a cool, well-ventilated place.[4]
-
For 5-Hydroxydecanoic acid sodium salt, refrigeration is recommended.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
4. First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.[2]
-
Inhalation: Move to fresh air. If symptoms occur, get medical attention.[2]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell.[2]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Unused this compound and materials contaminated with it should be treated as hazardous waste.
-
Container Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4] Do not reuse empty containers.
-
Spill Clean-up:
-
For small spills of solid material, sweep up and shovel into suitable containers for disposal, avoiding dust formation.[2]
-
For liquid spills, absorb with an inert material and place in a suitable container for disposal.[3]
-
Ensure adequate ventilation during clean-up.
-
Wear appropriate PPE during the clean-up process.[3]
-
Experimental Workflow: Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
